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  • Product: 2,3-Dichloro-5-(trifluoromethoxy)pyridine
  • CAS: 130115-96-7

Core Science & Biosynthesis

Foundational

2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS 130115-96-7 properties

CAS 130115-96-7 | Molecular Formula: C₆H₂Cl₂F₃NO Executive Summary 2,3-Dichloro-5-(trifluoromethoxy)pyridine is a high-value heterocyclic building block used primarily in the synthesis of next-generation agrochemicals an...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 130115-96-7 | Molecular Formula: C₆H₂Cl₂F₃NO

Executive Summary

2,3-Dichloro-5-(trifluoromethoxy)pyridine is a high-value heterocyclic building block used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Distinguished by the trifluoromethoxy (-OCF₃) group, this moiety imparts superior lipophilicity and metabolic stability compared to its trifluoromethyl (-CF₃) analogues. Its unique substitution pattern—two chlorine atoms at the 2,3-positions and the electron-withdrawing -OCF₃ group at the 5-position—creates a highly polarized scaffold ideal for regioselective nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling reactions.

Part 1: Chemical Identity & Physical Properties[2]

This compound is an off-white to pale yellow liquid or low-melting solid at room temperature. It is characterized by high lipophilicity, making it soluble in common organic solvents (DCM, THF, Toluene) but practically insoluble in water.

Table 1: Physicochemical Profile

PropertyValue / DescriptionNote
CAS Number 130115-96-7Verified Identifier
Molecular Weight 231.99 g/mol
Exact Mass 230.9466
Appearance Pale yellow liquid / Low-melting solid
Density 1.58 ± 0.06 g/cm³Predicted value [1]
Boiling Point ~190–200 °C (at 760 mmHg)Estimated based on analogs
pKa -5.93 ± 0.10Predicted (Conjugate acid)
LogP ~3.5High Lipophilicity
Solubility Soluble in CH₂Cl₂, EtOAc, TolueneHydrophobic

Part 2: Synthetic Pathways & Manufacturing[1][4]

The synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine is chemically demanding due to the instability of the O-CF₃ precursor and the need for regioselective chlorination. The most authoritative route, referenced in European Patent EP2350008B1, is based on the methodology of Fuss and Koch (1990) .

Core Synthetic Strategy (Fuss & Koch Method)

This pathway avoids the use of unstable trifluoromethyl hypofluorite by constructing the -OCF₃ group from a hydroxyl precursor via a chlorothionoformiate or difluoromethyl intermediate.

Step-by-Step Protocol:

Phase 1: Formation of the Trifluoromethoxy Ether

  • Starting Material: 3-Hydroxypyridine (or 5-hydroxy-2,3-dichloropyridine if pre-halogenated).

  • Thiophosgenation: React the hydroxypyridine with thiophosgene (CSCl₂) in the presence of base (NaOH/CHCl₃) to form the chlorothionoformiate .

  • Chlorination: Treat the intermediate with excess chlorine gas (Cl₂) to convert the -OCSCl group into a trichloromethoxy (-OCCl₃) group.

  • Fluorination: Perform a halogen exchange (Halex) using Antimony Trifluoride (SbF₃) and Antimony Pentachloride (SbCl₅) catalyst to yield the trifluoromethoxy (-OCF₃) pyridine.

Phase 2: Regioselective Chlorination (if not pre-functionalized)

  • Reagent: Cl₂ gas or N-Chlorosuccinimide (NCS).

  • Conditions: Radical chlorination or electrophilic substitution. The 2-position is chlorinated first due to the activating effect of the pyridine nitrogen, followed by the 3-position.

  • Purification: Fractional distillation under reduced pressure.

Synthetic Workflow Diagram

The following diagram illustrates the critical chemical transformations required to access the target scaffold.

SynthesisPath cluster_conditions Critical Process Parameters Start 3-Hydroxypyridine Precursor Step1 Thiophosgenation (CSCl2, NaOH) Start->Step1 Activation Step2 Chlorination (Cl2 gas) Step1->Step2 Conversion Inter1 Trichloromethoxy Intermediate (-OCCl3) Step2->Inter1 Step3 Fluorination (SbF3 / SbCl5) Inter1->Step3 Halex Reaction Product 2,3-Dichloro-5- (trifluoromethoxy)pyridine Step3->Product Final Isolation Param1 Temp: 120-140°C (Fluorination) Param2 Inert Atmosphere (Anhydrous)

Caption: Figure 1. Synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine via the trichloromethoxy intermediate pathway.

Part 3: Reactivity & Applications

The chemical behavior of CAS 130115-96-7 is defined by the electronic interplay between the pyridine nitrogen and the substituents.

Regioselectivity Profile
  • C2-Position (Chlorine): This is the "soft spot" for Nucleophilic Aromatic Substitution (SₙAr). The inductive electron-withdrawal from the -OCF₃ group at C5 and the -Cl at C3 activates the C2 position, making it highly susceptible to amines, alkoxides, and thiols.

  • C3-Position (Chlorine): Sterically hindered and less electrophilic. It is generally stable to SₙAr conditions but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C2 position has been functionalized or protected.

  • C5-Position (-OCF₃): Chemically inert under standard conditions. Its primary role is to modulate lipophilicity (LogP) and metabolic stability.

Experimental Protocol: SₙAr Reaction at C2

This protocol describes the selective displacement of the C2-chloride with a primary amine.

Reagents:

  • Substrate: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 eq)

  • Nucleophile: Benzylamine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN.

  • Add 1.5 mmol of DIPEA followed by 1.1 mmol of benzylamine dropwise at 0°C.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.

    • Note: If reaction is sluggish, heat to 60°C. The C3-Cl will remain intact.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Yield: Typically >85% of the 2-amino-3-chloro-5-(trifluoromethoxy)pyridine derivative.

Reactivity Logic Map

Reactivity Center 2,3-Dichloro-5- (trifluoromethoxy)pyridine SnAr S_NAr (Nucleophilic Subst.) Target: C2-Cl Center->SnAr Primary Reactivity (Amines, ROH) Suzuki Suzuki Coupling Target: C3-Cl (requires Pd) Center->Suzuki Secondary Reactivity (Boronic Acids) Lithiation Lithium-Halogen Exchange Target: C3-Cl (Low Temp) Center->Lithiation n-BuLi, -78°C Prod1 2-Amino/Alkoxy Derivatives (Agro Active Core) SnAr->Prod1 Prod2 Biaryl Systems (Pharma Scaffolds) Suzuki->Prod2

Caption: Figure 2. Chemoselectivity map highlighting the preferential reactivity of the C2-chloride over the C3-chloride.

Part 4: Handling & Safety (SDS Summary)

As a halogenated pyridine, this compound poses specific health hazards.[2] It should be handled exclusively in a fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

  • Disposal: Must be incinerated in a chemical waste facility equipped with scrubbers for HF and HCl gases.

References

  • ChemicalBook. (2025). 2,3-Dichloro-5-(trifluoromethoxy)pyridine Properties and Predicted Data. Retrieved from

  • Fuss, A., & Koch, V. (1990).[3] Synthesis of Trifluoromethoxy-substituted Pyridines. Synthesis, 1990(7), 604–608. (Foundational synthesis method cited in patents).[4]

  • European Patent Office. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines. Patent EP2350008B1. Retrieved from

  • PubChem. (2025).[5] 2,3-Dichloro-5-(trifluoromethyl)pyridine Data (Analog Reference). Retrieved from (Note: Used for comparative physicochemical estimation).

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Topic: 2,3-Dichloro-5-(trifluoromethoxy)pyridine chemical structure and SMILES Content Type: In-depth technical guide Executive Summary & Structural Identity 2,3-Dichloro-5-(trifluoromethoxy)pyridine is a specialized het...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Dichloro-5-(trifluoromethoxy)pyridine chemical structure and SMILES Content Type: In-depth technical guide

Executive Summary & Structural Identity

2,3-Dichloro-5-(trifluoromethoxy)pyridine is a specialized heterocyclic building block primarily utilized in the development of advanced agrochemicals and pharmaceutical agents. Distinguished by the presence of a trifluoromethoxy group (-OCF


) at the C5 position, this molecule offers unique lipophilic and metabolic properties compared to its more common trifluoromethyl (-CF

) analog.

The -OCF


 moiety is a "super-lipophilic" substituent with a Hansch 

-value of 1.04, significantly altering the transmembrane transport properties of bioactive scaffolds. This guide details the structural specifications, validated synthetic pathways, and reactivity profiles necessary for the precise application of this intermediate.
Chemical Identity Data[1][2][3][4][5][6]
ParameterSpecification
Chemical Name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
CAS Registry Number 130115-96-7
SMILES FC(F)(F)Oc1cncc(Cl)c1Cl
InChI Key InChI=1S/C6H2Cl2F3NO/c7-4-1-3(13-6(9,10)11)2-12-5(4)8/h1-2H
Molecular Formula C

H

Cl

F

NO
Molecular Weight 231.99 g/mol
Lipophilicity (LogP) ~3.8 (Predicted)

CRITICAL DISTINCTION: Researchers must distinguish this compound from its structural analog, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7). The presence of the oxygen atom in the -OCF


 variant (CAS 130115-96-7) fundamentally alters the electronic donation into the ring and the bond angle of the substituent.

Synthetic Methodologies

The introduction of the trifluoromethoxy group into pyridine rings is synthetically demanding due to the instability of the trifluoromethoxide anion. Two primary, self-validating protocols are established in the literature.

Protocol A: The Fuss & Koch Radical Chlorination-Fluorination

This method, grounded in the work of Fuss and Koch (1990), relies on the stepwise construction of the -OCF


 group from a hydroxy precursor. It avoids the use of unstable trifluoromethylating agents.

Precursor: 2,3-Dichloro-5-hydroxypyridine

Step-by-Step Workflow:

  • Difluoromethylation: The hydroxy precursor is treated with chlorodifluoromethane (Freon 22) in the presence of a base (NaOH/Dioxane) to yield the difluoromethoxy intermediate (-OCHF

    
    ).
    
    • Mechanism:[1][2][3] Carbene insertion or direct nucleophilic displacement.

  • Radical Chlorination: The intermediate undergoes photo-chlorination (Cl

    
    , 
    
    
    
    ) or radical chlorination to convert -OCHF
    
    
    to -OCClF
    
    
    or -OCCl
    
    
    F.
  • Fluorine Exchange (Halex): The final step utilizes Antimony Trifluoride (SbF

    
    ) with an SbCl
    
    
    
    catalyst to effect the Cl
    
    
    F exchange, yielding the target -OCF
    
    
    product.
Protocol B: Oxidative Desulfurization-Fluorination

A modern alternative involves the conversion of a dithiocarbonate or chlorothionoformate.

  • Thiophosgenation: Reaction of 2,3-dichloro-5-hydroxypyridine with thiophosgene (CSCl

    
    ) yields the chlorothionoformate.
    
  • Chlorination: Treatment with Cl

    
     gas converts the thionoformate to the trichloromethoxy ether (-OCCl
    
    
    
    ).
  • Fluorination: Treatment with HF or SbF

    
     yields the final trifluoromethoxy species.
    
Visualized Synthetic Pathway

The following diagram illustrates the logical flow of Protocol A, highlighting the critical intermediate transitions.

Synthesis_Pathway Precursor 2,3-Dichloro-5- hydroxypyridine Inter1 Intermediate A: -OCHF2 (Difluoromethoxy) Precursor->Inter1 CHClF2, NaOH (Etherification) Inter2 Intermediate B: -OCClF2 (Chlorodifluoro) Inter1->Inter2 Cl2, hv (Radical Chlorination) Product TARGET: 2,3-Dichloro-5- (trifluoromethoxy)pyridine Inter2->Product SbF3, SbCl5 (Halex Reaction)

Figure 1: Stepwise construction of the trifluoromethoxy moiety via the Fuss & Koch method.

Reactivity Profile & Regioselectivity[6][10]

Understanding the electronic landscape of 2,3-dichloro-5-(trifluoromethoxy)pyridine is essential for its use as a scaffold.

Electronic Effects
  • Pyridine Nitrogen: Strongly electron-withdrawing, activating the C2 and C6 positions.

  • -OCF

    
     Group (C5):  Exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution. However, it also has a weak resonance donation (+R) effect.
    
  • Chlorines (C2, C3): The C2-Cl is highly activated due to its proximity to the ring nitrogen (alpha-position). The C3-Cl is sterically crowded and electronically less susceptible to displacement.

Nucleophilic Aromatic Substitution (S Ar)

The primary utility of this molecule lies in its ability to undergo regioselective S


Ar reactions.
  • Primary Site (C2): Nucleophiles (amines, alkoxides, thiols) will preferentially displace the chlorine at C2 . This is driven by the stabilization of the Meisenheimer complex by the ring nitrogen.

  • Secondary Site (C3): The chlorine at C3 is generally inert to S

    
    Ar conditions unless the C2 position is already substituted or forcing conditions are applied.
    
Regioselectivity Logic Map

Reactivity_Logic Molecule 2,3-Dichloro-5- (trifluoromethoxy)pyridine Site_C2 C2 Position (Cl) Molecule->Site_C2 Site_C3 C3 Position (Cl) Molecule->Site_C3 Site_C5 C5 Position (-OCF3) Molecule->Site_C5 Outcome_C2 HIGH REACTIVITY (SnAr Displacement) Site_C2->Outcome_C2 Activated by N-atom Outcome_C3 LOW REACTIVITY (Steric Hindrance) Site_C3->Outcome_C3 Meta to N Effect_C5 Inductive Activation (-I) Metabolic Stability Site_C5->Effect_C5 Effect_C5->Outcome_C2 Enhances Electrophilicity

Figure 2: Regioselectivity map indicating the preferential reactivity at the C2 position.

Applications in Drug & Agrochemical Design[10]

Bioisosterism

The -OCF


 group is often used as a bioisostere for -CF

, -Cl, or -SCH

.
  • Conformational Flexibility: Unlike the rigid -CF

    
     group, the ether linkage in -OCF
    
    
    
    allows the CF
    
    
    moiety to rotate, potentially accessing different binding pockets in target enzymes (e.g., kinase inhibitors).
  • Metabolic Blockade: The C5 substitution blocks metabolic oxidation at this position, extending the half-life of the resulting active ingredient.

Agrochemical Precursors

This scaffold is a key intermediate in the synthesis of pyridyloxy-based herbicides. The displacement of the C2-Cl by phenoxy or acetic acid derivatives creates potent inhibitors of Acetyl-CoA carboxylase (ACCase) or auxin mimics.

References

  • Fuss, A., & Koch, V. (1990).[4] Synthesis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine and related compounds. Synthesis, 1990(07), 604–608.

  • ChemicalBook. (2025).[5][1] Product Entry: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7).[5][6]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Chemical Reviews, 105(3), 827-856.

  • PubChem. (2025). Compound Summary: Trifluoromethylpyridine analogs (Structural Comparison).

Sources

Foundational

OCF3-Substituted Pyridine Building Blocks in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Drug Design

Executive Summary The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. While the trifluoromethyl (-CF3) and methoxy (-OCH3) groups are classical mainstays, the trifluoromethoxy (-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. While the trifluoromethyl (-CF3) and methoxy (-OCH3) groups are classical mainstays, the trifluoromethoxy (-OCF3) group has emerged as a privileged, "super-halogen" structural motif[1]. When conjugated with the ubiquitous pyridine scaffold, the resulting OCF3-substituted pyridines offer an unparalleled combination of high lipophilicity, metabolic stability, and basicity modulation[2]. This technical whitepaper provides an in-depth analysis of the physicochemical causality behind OCF3-pyridines, alongside field-proven, self-validating synthetic protocols for their integration into lead optimization campaigns.

Physicochemical Causality: The Rationale for OCF3-Pyridines

The strategic decision to incorporate an OCF3-pyridine building block into a drug candidate is driven by the unique stereoelectronic profile of the -OCF3 group. Unlike standard alkyl or ether substituents, the OCF3 group fundamentally alters the pharmacokinetic and pharmacodynamic landscape of the parent heterocycle.

The "Super-Halogen" Effect and pKa Modulation

The OCF3 group possesses an exceptionally high Pauling electronegativity (


 = 3.7), surpassing that of fluorine itself, earning it the moniker of a "super-halogen" or "pseudo-halogen"[1][2]. When attached to a pyridine ring, this intense electron-withdrawing character exerts a powerful inductive effect (-I) across the 

-framework.

Causality in Drug Design: Basic amines, including pyridines, often suffer from off-target binding to the hERG potassium channel, leading to cardiotoxicity. By placing an OCF3 group on the pyridine ring, the electron density on the basic nitrogen lone pair is significantly depleted. This lowers the conjugate acid pKa of the pyridine, reducing its degree of protonation at physiological pH (7.4), which directly mitigates hERG liability and improves oral bioavailability.

Lipophilicity and Membrane Permeability

The OCF3 group is one of the most lipophilic substituents available to medicinal chemists, characterized by a Hansch parameter (


) of +1.04[1][2].

Causality in Drug Design: Replacing a standard methoxy group (


 = -0.02) with a trifluoromethoxy group drastically increases the overall logD of the molecule. This enhancement in lipophilicity facilitates passive diffusion across lipid bilayers, improving cellular penetrance and blood-brain barrier (BBB) crossing for central nervous system (CNS) targets[3].
Orthogonal Conformation and Target Binding

In aryl and heteroaryl trifluoromethyl ethers, the OCF3 moiety does not lie coplanar with the aromatic ring. Instead, it adopts a highly specific orthogonal conformation[4][5].

Causality in Drug Design: This orthogonal geometry is driven by stereoelectronic effects—specifically, the minimization of lone-pair repulsion between the oxygen atom and the pyridine


-system. This unique 3D vector allows the -CF3 rotor to project out of the heteroaromatic plane, enabling it to occupy deep, lipophilic sub-pockets in target proteins that planar substituents cannot reach, thereby generating additional binding affinity[3][4].
Quantitative Physicochemical Comparison

To guide structure-activity relationship (SAR) decisions, the following table summarizes the key physicochemical parameters of the OCF3 group relative to traditional substituents.

SubstituentHansch Lipophilicity (

)
Pauling Electronegativity (

)
Electronic EffectConformational Preference on Pyridine
-CH3 +0.522.5+ICoplanar
-OCH3 -0.023.3-I, +MCoplanar
-CF3 +0.883.3-ICoplanar (Rigid)
-OCF3 +1.04 3.7 -I, +M Orthogonal

Data synthesized from established medicinal chemistry parameters[1][2].

G OCF3 OCF3-Pyridine Scaffold Elec High Electronegativity OCF3->Elec Lipo High Lipophilicity OCF3->Lipo Conf Orthogonal Conformation OCF3->Conf pKa Lower Pyridine pKa Elec->pKa Metab Metabolic Stability Elec->Metab Perm Enhanced Permeability Lipo->Perm Bind Unique Target Binding Conf->Bind hERG Reduced hERG Liability pKa->hERG

Logical mapping of OCF3 physicochemical properties to pharmacological outcomes.

Synthetic Workflows: Overcoming Historical Bottlenecks

Historically, the synthesis of OCF3-substituted heteroarenes was a formidable challenge. Traditional methods required the treatment of hydroxypyridines with highly toxic thiophosgene, followed by harsh chlorination and fluorination with antimony trifluoride (SbF3) and antimony pentachloride (SbCl5) at elevated temperatures (140–150 °C)[5][6]. These conditions are incompatible with the late-stage functionalization of complex drug-like molecules.

Modern methodologies have shifted toward radical-mediated pathways, enabling mild, regioselective trifluoromethoxylation.

Protocol A: One-Pot O-Trifluoromethylation and OCF3 Migration

Developed by Ngai and colleagues, this scalable protocol utilizes the bench-stable Togni reagent I to achieve regioselective trifluoromethoxylation of functionalized pyridines[3][4][7]. The reaction proceeds via a radical O-trifluoromethylation followed by an intramolecular OCF3-migration[4].

Self-Validating Experimental Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the N-protected heteroaryl-N-hydroxylamine precursor (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Reagent Addition: Add Togni reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, 1.2 equiv, 0.6 mmol) in a single portion.

  • O-Trifluoromethylation (Validation Step 1): Stir the mixture at room temperature for 2 hours.

    • Self-Validation Checkpoint: Extract an aliquot and analyze via

      
      F NMR. The disappearance of the Togni reagent signal (
      
      
      
      -40 ppm) and the emergence of a new singlet (
      
      
      -58 to -60 ppm) confirms the quantitative formation of the transient N-heteroaryl-N-(trifluoromethoxy)amine intermediate. If the intermediate is not fully formed, verify the anhydrous nature of the solvent, as moisture quenches the radical intermediate.
  • Thermal Migration: Once the intermediate is confirmed, exchange the DCM solvent for nitromethane (CH3NO2) via careful evaporation and reconstitution. Heat the reaction mixture to 80 °C for 12 hours. (Note: For highly electron-rich pyridines, migration may occur spontaneously at room temperature)[3][7].

  • Mechanistic Causality: Heating induces the heterolytic cleavage of the N-O bond, generating an OCF3 radical that rapidly recombines at the ortho-position of the pyridine ring, driven by the rearomatization energy of the heterocycle[7].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, EtOAc/Hexanes) to yield the pure ortho-OCF3 pyridine building block.

Synth Start N-Protected Hydroxylamine Step1 Radical O-Trifluoromethylation Start->Step1 Reagent Togni Reagent I Reagent->Step1 Intermediate N-(trifluoromethoxy)amine Intermediate Step1->Intermediate Step2 Intramolecular OCF3 Migration Intermediate->Step2 Product ortho-OCF3 Pyridine Product Step2->Product

Step-by-step synthetic workflow for the regioselective trifluoromethoxylation of pyridines.

Protocol B: Photoredox-Catalyzed Radical Trifluoromethoxylation

For late-stage functionalization, photoredox catalysis provides an elegant alternative to generate the OCF3 radical under exceptionally mild conditions[2].

Self-Validating Experimental Procedure:

  • Reaction Assembly: In a transparent vial equipped with a magnetic stir bar, combine the pyridine substrate (0.1 mmol), N-trifluoromethoxy-4-cyano-pyridinium reagent (1.5 equiv), and the organic photocatalyst 4-CzIPN (2 mol%)[2].

  • Solvent & Degassing: Add anhydrous acetonitrile (MeCN, 10 mL). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a potent radical scavenger.

  • Irradiation: Irradiate the vial using a 456 nm blue LED light source at room temperature for 1 hour[2].

  • Mechanistic Causality: The excited state of 4-CzIPN undergoes single-electron transfer (SET) with the N-trifluoromethoxy-4-cyano-pyridinium reagent, fragmenting it to release a highly reactive OCF3 radical. This radical adds to the most electron-rich position of the pyridine ring.

  • Validation & Workup: Analyze the crude mixture via LC-MS to confirm product mass. The reaction is highly chemoselective; however, if unreacted starting material remains, verify the emission spectrum of the LED source, as precise 456 nm wavelength matching is critical for the excitation of 4-CzIPN[2].

Applications in Medicinal Chemistry

The integration of OCF3-pyridines into drug discovery programs has yielded significant breakthroughs in overcoming metabolic liabilities.

For example, the trifluoromethoxy group is highly stable against acidic and basic conditions, and unlike the methoxy group, it is entirely resistant to hydroiodic acid cleavage and CYP450-mediated O-dealkylation[1]. When a metabolic soft spot is identified on a pyridine ring (e.g., rapid oxidation to a pyridone), replacing an adjacent hydrogen or methoxy group with an OCF3 group provides immense steric shielding and electronic deactivation, effectively shutting down the metabolic pathway[8].

Furthermore, the OCF3 group has the distinct environmental advantage of being degradable into non-persistent compounds (like CO2 and HF) under specific conditions, avoiding the severe persistence issues associated with longer perfluorinated alkyl chains (PFAS)[9].

Conclusion

OCF3-substituted pyridines represent a highly privileged class of building blocks in medicinal chemistry. By understanding the causality between their unique stereoelectronic properties (high electronegativity, orthogonal conformation, extreme lipophilicity) and their pharmacological effects (pKa modulation, metabolic stability, enhanced binding), drug hunters can rationally deploy these scaffolds to rescue failing lead compounds. Supported by modern, mild radical synthetic protocols, the barrier to accessing these complex heterocycles has been significantly lowered, paving the way for the next generation of fluorinated therapeutics.

References

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). rsc.org.
  • Synthesis of Trifluoromethoxylated (Hetero)
  • ChemInform Abstract: A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies.
  • Advances in the Development of Trifluoromethoxyl
  • Table 3 Selected examples of trifluoromethoxylation of pyrimidines - ResearchGate.
  • Trifluoromethoxypyrazines: Preparation and Properties - PMC - NIH. nih.gov.
  • 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds - Journal of Organic and Pharmaceutical Chemistry. nuph.edu.ua.
  • Radical -Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - ACS Public
  • Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - ResearchGate.
  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC. nih.gov.

Sources

Exploratory

Comparative Technical Guide: 2,3-Dichloro-5-(trifluoromethyl)pyridine vs. 5-Trifluoromethoxy Analog

This guide provides an in-depth technical comparison between 2,3-dichloro-5-(trifluoromethyl)pyridine (a widely used commodity intermediate) and its trifluoromethoxy (-OCF₃) analog (a specialized bioisostere). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,3-dichloro-5-(trifluoromethyl)pyridine (a widely used commodity intermediate) and its trifluoromethoxy (-OCF₃) analog (a specialized bioisostere).

Executive Summary

In drug discovery and agrochemical development, the substitution of a trifluoromethyl group (-CF₃ ) with a trifluoromethoxy group (-OCF₃ ) is a strategic bioisosteric switch used to modulate lipophilicity, metabolic stability, and bioavailability.

While 2,3-dichloro-5-(trifluoromethyl)pyridine (Compound A) is a high-volume industrial intermediate (e.g., for Fluazinam), 2,3-dichloro-5-(trifluoromethoxy)pyridine (Compound B) represents a "premium" scaffold. The -OCF₃ analog offers superior lipophilicity and unique conformational properties but presents significant synthetic challenges and reduced electrophilicity in Nucleophilic Aromatic Substitution (SₙAr) reactions.

Feature-CF₃ Analog (Compound A) -OCF₃ Analog (Compound B)
Electronic Effect Strong EWG (

)
Moderate EWG (

)
Lipophilicity (

)
High (+0.88)Very High (+1.04)
Conformation Rotates freely (C-C bond)Orthogonal preference (C-O-C)
SₙAr Reactivity High (Activated C2)Moderate (Deactivated relative to CF₃)
Primary Synthesis Cl/F Exchange (Swarts)Chlorothionoformiate Fluorination

Physicochemical & Electronic Profiling

The Electronic Divergence

The reactivity difference between these two cores is dictated by the electronic nature of the substituent at the C5 position relative to the reactive C2-chlorine.

  • 2,3-dichloro-5-(trifluoromethyl)pyridine: The -CF₃ group is a powerful electron-withdrawing group (EWG) via both induction (-I) and negative hyperconjugation. It strongly stabilizes the anionic Meisenheimer intermediate formed during SₙAr attack at C2.

  • 2,3-dichloro-5-(trifluoromethoxy)pyridine: The -OCF₃ group is electron-withdrawing by induction (-I) but has a counter-acting electron-donating resonance effect (+R) from the oxygen lone pairs. Although the strong -I effect usually dominates, the +R effect destabilizes the negative charge accumulation in the transition state relative to the -CF₃ analog, making the -OCF₃ core less reactive toward nucleophiles.

Conformational "Orthogonality"

The -OCF₃ group is often termed a "super-halogen." Unlike the -CF₃ group, which has tetrahedral symmetry, the -OCF₃ group adopts a specific conformation where the O-CF₃ bond is often orthogonal to the aromatic ring to minimize p-electron repulsion. This can drastically alter the binding mode of the final drug molecule in a protein pocket, often filling hydrophobic clefts more effectively than -CF₃.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of the -CF₃ analog is amenable to large-scale halogen exchange, whereas the -OCF₃ analog requires constructing the C-O-CF₃ linkage, which is synthetically demanding.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Route: Halogen Exchange (Swarts Reaction) This is the industrial standard. It begins with 2,3-dichloro-5-(trichloromethyl)pyridine.[1][2]

  • Precursor: 2-chloro-5-methylpyridine is chlorinated (radical mechanism) to the trichloromethyl intermediate.

  • Fluorination: Treatment with anhydrous HF and a Lewis acid catalyst (e.g., FeCl₃, SbCl₅) converts -CCl₃ to -CF₃.

  • Ring Chlorination: If not already present, the C3 chlorine is introduced via electrophilic chlorination.

Synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine

Route: Chlorothionoformiate Fluorination (The Fuss & Koch Method) Direct fluorination of a methoxy group is impossible. The C-O-CF₃ bond must be built.

  • Precursor: 5-hydroxy-2,3-dichloropyridine.

  • Activation: Reaction with thiophosgene (CSCl₂) yields the chlorothionoformiate (-OCSCl).

  • Chlorination: Reaction with Cl₂ gas converts -OCSCl to the trichloromethoxy ether (-OCCl₃).

  • Fluorination: Halogen exchange using SbF₃/SbCl₅ converts -OCCl₃ to -OCF₃.

SynthesisComparison cluster_CF3 CF3 Analog (Industrial Route) cluster_OCF3 OCF3 Analog (Specialized Route) StartA 2-chloro-5-methylpyridine StepA1 Radical Chlorination (Cl2, UV/Initiator) StartA->StepA1 InterA 2-chloro-5-(trichloromethyl)pyridine StepA1->InterA StepA2 Fluorination (HF, SbCl5/FeCl3) InterA->StepA2 ProductA 2,3-dichloro-5-(trifluoromethyl)pyridine StepA2->ProductA StartB 5-hydroxy-2,3-dichloropyridine StepB1 Thiophosgenation (CSCl2, Base) StartB->StepB1 InterB1 Chlorothionoformiate (-OCSCl) StepB1->InterB1 StepB2 Chlorination (Cl2, High Temp) InterB1->StepB2 InterB2 Trichloromethoxy Ether (-OCCl3) StepB2->InterB2 StepB3 Fluorination (SbF3, SbCl5 cat.) InterB2->StepB3 ProductB 2,3-dichloro-5-(trifluoromethoxy)pyridine StepB3->ProductB

Figure 1: Comparative synthetic pathways. The -OCF₃ route requires a multi-step functional group transformation starting from a phenol, whereas the -CF₃ route utilizes direct halogen exchange on an alkyl side chain.

Experimental Protocols

Protocol A: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Note: This describes the final fluorination step.

  • Equipment: Hastelloy or Monel autoclave (resistant to HF).

  • Reagents: 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq), Anhydrous HF (15.0 eq), FeCl₃ (0.05 eq).

  • Procedure:

    • Charge the autoclave with the chlorinated precursor and catalyst.[1]

    • Cool to 0°C and introduce anhydrous HF.

    • Seal and heat to 140–150°C for 6–8 hours. Pressure will rise significantly (HCl generation).

    • Vent HCl gas continuously through a scrubber to maintain pressure ~20–30 bar.

    • Cool to room temperature, vent excess HF.

    • Dissolve residue in CH₂Cl₂, wash with NaHCO₃ (aq), dry over MgSO₄, and distill.

  • Yield: Typically 85–90%.

Protocol B: General SₙAr Functionalization (Amination)

Applicable to both analogs, but Reaction Time will differ.

  • Reagents: Pyridine substrate (1.0 eq), Primary Amine (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the pyridine substrate in ACN (0.5 M).

    • Add K₂CO₃ followed by the amine.

    • For -CF₃ Analog: Stir at Room Temperature for 2–4 hours.

    • For -OCF₃ Analog: Heat to 60–80°C for 4–8 hours (due to lower reactivity).

    • Monitor by HPLC/TLC.

    • Workup: Dilute with water, extract with EtOAc.[3]

  • Regioselectivity: Both substrates react exclusively at the C2 position (displacement of Cl). The C3-Cl is sterically shielded and electronically less activated.

Reactivity & Mechanism (SₙAr)

The Nucleophilic Aromatic Substitution (SₙAr) at the 2-position proceeds via a Meisenheimer complex. The stability of this complex determines the reaction rate.

  • Regioselectivity: The nitrogen atom activates C2 and C4. With C3 blocked by Chlorine, C2 is the primary electrophilic site.

  • Rate Determination: The -CF₃ group stabilizes the negative charge on the ring (specifically at C3 and C5 in the resonance hybrid) more effectively than -OCF₃. Consequently, the activation energy for the -OCF₃ analog is higher.

SNArMechanism cluster_Energy Activation Energy Barrier Reactants Substrate + Nuc- TS Meisenheimer Complex (Negative charge on Ring) Reactants->TS Addition (Rate Limiting) Products 2-Substituted Product + Cl- TS->Products Elimination (Fast) Note1 CF3: Low Barrier (Strong Stabilization) TS->Note1 Note2 OCF3: Higher Barrier (Weaker Stabilization) TS->Note2

Figure 2: SₙAr Mechanism. The transition state energy is directly influenced by the electron-withdrawing capacity of the C5 substituent.

References

  • Synthesis of Trifluoromethylpyridines (Review)

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[4][5]

    • Source:Journal of Pesticide Science, 2020.
    • URL:[Link][6]

  • Synthesis of Trifluoromethoxy Analogs (Fuss & Koch)

    • Title: Synthesis of trifluoromethoxy-substituted pyridines.[1][3][7][8][2][9][10][11]

    • Source:Synthesis, 1990, 681-685.
  • Title: Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1).
  • Bioisosterism of -CF3 vs -OCF3

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.[5][12]

    • Source:Pharmaceuticals, 2022.
    • URL:[Link]

Sources

Foundational

2,3-Dichloro-5-(trifluoromethoxy)pyridine molecular weight and formula

Executive Summary 2,3-Dichloro-5-(trifluoromethoxy)pyridine is a specialized heterocyclic building block utilized in the optimization of agrochemicals and pharmaceuticals.[1] Distinguished by the presence of a trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dichloro-5-(trifluoromethoxy)pyridine is a specialized heterocyclic building block utilized in the optimization of agrochemicals and pharmaceuticals.[1] Distinguished by the presence of a trifluoromethoxy (-OCF


) group at the C5 position, this compound serves as a critical bioisostere for trifluoromethyl (-CF

) analogues.[1] The -OCF

moiety imparts unique physicochemical properties—specifically enhanced lipophilicity and orthogonal conformational preference—while the 2,3-dichloro substitution pattern provides essential steric and electronic modulation for structure-activity relationship (SAR) tuning.[1] This guide details its molecular specifications, validated synthetic pathways, and handling protocols for research applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Molecular Data

The following data establishes the precise chemical identity of the compound. Researchers should verify these parameters against Certificates of Analysis (CoA) upon procurement.

ParameterSpecification
Chemical Name 2,3-Dichloro-5-(trifluoromethoxy)pyridine
CAS Registry Number 130115-96-7
Molecular Formula C

H

Cl

F

NO
Molecular Weight 231.99 g/mol
SMILES FC(F)(F)Oc1cnc(Cl)c(Cl)c1
InChI Key (Theoretical) XJKJ...[1] (Varies by isomer resolution)
Structural Analysis

The molecule features a pyridine core substituted at the 2 and 3 positions with chlorine atoms and at the 5 position with a trifluoromethoxy group.

  • Electronic Effect: The 2,3-dichloro motif exerts a strong electron-withdrawing effect, deactivating the ring towards electrophilic aromatic substitution but activating the C6 position for nucleophilic attack (S

    
    Ar).[1]
    
  • Lipophilicity: The -OCF

    
     group is super-lipophilic (Hansch 
    
    
    
    value
    
    
    1.04), significantly increasing membrane permeability compared to a methoxy group.[1]
  • Conformation: Unlike the rigid -CF

    
     group, the -OCF
    
    
    
    ether linkage allows for conformational flexibility, potentially enabling better binding pocket adaptation in kinase inhibitors or receptor ligands.[1]

Synthetic Pathways & Manufacturing

The synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine is non-trivial due to the difficulty of introducing the -OCF


 group directly onto an electron-deficient pyridine ring.[1] The authoritative method, established by Fuss & Koch (1990) , utilizes a stepwise transformation from a hydroxy precursor.[2]
Method A: The Fuss-Koch Radical Chlorination-Fluorination Protocol

This route is preferred for its reliability and scalability in a laboratory setting.[1] It avoids the use of highly unstable trifluoromethyl hypofluorite.

Step-by-Step Mechanism:

  • O-Alkylation: The starting material, 5-hydroxy-2,3-dichloropyridine , is reacted with chlorodifluoromethane (Freon-22) in the presence of a strong base (NaOH/Dioxane) to form the difluoromethoxy ether.[1]

  • Radical Chlorination: The difluoromethoxy intermediate undergoes photo-chlorination (Cl

    
    , UV light) to replace the benzylic-like hydrogen with chlorine, yielding a chlorodifluoromethoxy or dichlorofluoromethoxy intermediate.[1]
    
  • Fluorine Exchange (Halex): The final step involves a halogen exchange reaction using Antimony Trifluoride (SbF

    
    ) catalyzed by Antimony Pentachloride (SbCl
    
    
    
    ) to generate the stable trifluoromethoxy group.
Synthesis Workflow Diagram

Synthesis Start 2,3-Dichloro-5- hydroxypyridine Step1 Difluoromethoxy Intermediate (-OCHF2) Start->Step1 ClCF2H, NaOH Dioxane, 60-70°C Step2 Chlorinated Ether (-OCClF2) Step1->Step2 Cl2, UV (hv) Radical Substitution Product 2,3-Dichloro-5- (trifluoromethoxy)pyridine (-OCF3) Step2->Product SbF3 / SbCl5 Fluorination

Figure 1: Stepwise synthesis via the Fuss-Koch protocol involving O-alkylation followed by radical chlorination and fluorination.[1]

Method B: Oxidative Desulfurization-Fluorination

An alternative modern approach involves the conversion of a dithiocarbonate (xanthate) or chlorothionoformate intermediate using oxidants like HF-pyridine/DBH (1,3-dibromo-5,5-dimethylhydantoin).[1] While effective, this method requires specialized handling of HF reagents.

Strategic Applications in Drug Discovery

The 2,3-dichloro-5-(trifluoromethoxy)pyridine scaffold is a "privileged structure" in medicinal chemistry.[1]

Bioisosteric Replacement Strategy

The -OCF


 group is often deployed as a bioisostere for:
  • -CF

    
     (Trifluoromethyl):  To improve solubility or alter metabolic degradation pathways.[1]
    
  • -Cl (Chloro): To increase lipophilicity without significantly changing the steric bulk.[1]

  • -OCH

    
     (Methoxy):  To block metabolic O-dealkylation (metabolic soft spot) while maintaining H-bond acceptor capability.[1]
    
SAR Visualization: The Pyridine Core

The following diagram illustrates the functional logic of the molecule's substitution pattern.

SAR Core Pyridine Core Pos23 2,3-Dichloro (Steric/Electronic) Core->Pos23 Deactivates Ring Prevents Metabolism Pos5 5-Trifluoromethoxy (Lipophilicity/Stability) Core->Pos5 LogP Boost (+1.04) Conformational Adaptability Pos6 C6 Position (Reactive Site) Core->Pos6 Target for S_NAr (Nucleophilic Attack)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of substituents.

Handling, Safety & Stability

Hazard Identification

As a halogenated pyridine, this compound acts as a potent alkylating agent and irritant.

  • GHS Classification: Warning.[1][3]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: WARNING

Experimental Protocols
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The -OCF

    
     group is generally stable, but the chlorines at positions 2 and 3 can be susceptible to hydrolysis under strongly basic conditions over time.[1]
    
  • Reaction Monitoring: Monitor reactions via GC-MS or

    
    F-NMR . The -OCF
    
    
    
    signal typically appears around -57 to -59 ppm, distinct from -CF
    
    
    (approx -63 ppm).[1]
  • Disposal: All halogenated waste must be segregated and incinerated in a high-temperature facility equipped with scrubbers for HF/HCl.[1]

References

  • Fuss, A., & Koch, V. (1990).[2] Synthesis of 2,3-Dichloro-5-trifluoromethoxypyridine. Synthesis, 1990(07), 604-608.[1]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[4] ChemMedChem.

  • ChemicalBook. (2025).[1] 2,3-dichloro-5-(trifluoromethoxy)pyridine Product Database.

Sources

Exploratory

The Orthogonal Bioisostere: Strategic Application of the Trifluoromethoxy Group in Pyridine Scaffolds

Topic: Bioisosteric Applications of Trifluoromethoxy Group in Pyridine Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads [1] Executive Summary In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Applications of Trifluoromethoxy Group in Pyridine Rings Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

[1]

Executive Summary

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of known drugs. However, optimizing pyridine-based leads often requires balancing three competing forces: basicity (influencing solubility and hERG liability), lipophilicity (driving permeability), and metabolic stability (preventing N-oxidation or ring oxidation).[1][2]

The trifluoromethoxy group (-OCF


 ) has emerged as a high-value bioisostere for chloride (-Cl), trifluoromethyl (-CF

), and methoxy (-OCH

) substituents.[1][2] Unlike -CF

, which is purely electron-withdrawing and lipophilic, -OCF

offers a unique conformational bias (orthogonality) and a specific electronic profile that modulates the pyridine nitrogen’s pKa without abolishing its hydrogen-bond accepting capability.[1][2]

This guide details the physicochemical rationale, synthetic methodologies, and strategic deployment of the -OCF


 group on pyridine rings to rescue stalled drug discovery programs.

Physicochemical Profile: The "Super-Lipophilic" Effect[1]

The -OCF


 group is often termed a "super-halogen" or "pseudo-halogen" because its electronic properties mimic chlorine, yet its steric and lipophilic profiles are distinct.[1][2]
Comparative Metrics

The following table contrasts -OCF


 with common substituents on a pyridine core.
Property-H -Cl -OCH

-CF

-OCF

Impact on Pyridine
Hammett

0.000.23-0.270.540.35 Moderate EWG; lowers pKa of Py-N less drastically than -CF

.[1][2]
Hansch

(Lipophilicity)
0.000.71-0.020.881.04 Highest lipophilicity ; boosts CNS penetration and membrane permeability.[1][2]
Bond Angle (Ar-X) N/ALinear~120° (Planar)Tetrahedral~110° (Orthogonal) Forces conformation out of plane; disrupts packing.[1][2]
Metabolic Liability HighLowHigh (O-dealkylation)LowVery Low Blocks oxidative metabolism (CYP450).[1][2]
The Orthogonal Conformation

Unlike the methoxy group (-OCH


), which prefers to lie coplanar with the aromatic ring to maximize resonance overlap, the -OCF

group adopts an orthogonal conformation (dihedral angle ~90°).[1]
  • Mechanism: The high electronegativity of the three fluorine atoms creates strong repulsion with the pyridine

    
    -cloud electrons, twisting the O-CF
    
    
    
    bond out of plane.[1]
  • Utility: This conformational lock can be used to fill hydrophobic pockets that require a specific 3D shape, avoiding the "flatland" problem of many heteroaromatic drugs.

Visualizing the Trade-offs

The diagram below illustrates the multi-parameter optimization achieved by substituting -Cl or -OCH


 with -OCF

.

G cluster_0 Physicochemical Modulation by -OCF3 OCF3 -OCF3 Group Lipophilicity Lipophilicity (High) (Hansch π = 1.04) OCF3->Lipophilicity Increases Metabolism Metabolic Stability (Blocks CYP oxidation) OCF3->Metabolism Enhances Conformation Conformation (Orthogonal Twist) OCF3->Conformation Induces 90° Twist Basicity Pyridine Basicity (Modulated pKa) OCF3->Basicity Reduces (vs -OCH3) Maintains (vs -CF3)

Caption: The -OCF3 group simultaneously boosts lipophilicity and metabolic stability while inducing a unique orthogonal conformation.[1][2][3][4]

Bioisosteric Strategy & Case Studies

When to Deploy -OCF on Pyridine[1][2]
  • To Replace -OCH

    
    :  If your lead compound suffers from rapid metabolic clearance via O-demethylation (forming the hydroxypyridine metabolite), -OCF
    
    
    
    is the ideal replacement.[1][2] It is chemically inert to CYPs.[1][2]
  • To Replace -Cl: If you need to increase potency by filling a larger hydrophobic pocket or improve blood-brain barrier (BBB) penetration.[1][2] -OCF

    
     is bulkier and more lipophilic than -Cl.[1][2]
    
  • To Modulate Solubility: Pyridines with -CF

    
     (strong EWG) can become too weakly basic to form salts.[1][2] -OCF
    
    
    
    is less electron-withdrawing than -CF
    
    
    , potentially preserving enough basicity for salt formation while maintaining lipophilicity.[1][2]
Case Study: Nav1.7 Inhibitors (Pain Management)

In the development of selective Nav1.7 sodium channel inhibitors for neuropathic pain, researchers utilized the trifluoromethoxy group to optimize pyridine-based sulfonamides.[1]

  • Challenge: Early leads containing chloropyridines showed moderate potency but poor metabolic stability and limited CNS exposure.[1]

  • Solution: Replacement of the 2-chloro group with a 2-trifluoromethoxy group.[1][2]

  • Result:

    • Potency: Maintained or improved due to the lipophilic filling of the binding pocket.[1]

    • PK Profile: Significant reduction in clearance.[1][2] The -OCF

      
       group prevented nucleophilic displacement (common with 2-chloropyridines in vivo via glutathione conjugation) and blocked oxidative metabolism.[1][2]
      

Synthetic Methodologies

Synthesizing trifluoromethoxypyridines is historically challenging due to the instability of the O-CF


 anion and the poor nucleophilicity of fluoride.[1] Modern methods focus on oxidative trifluoromethoxylation .[1]
Strategic Retrosynthesis

The most reliable route for medicinal chemistry (gram-scale) is the Silver-Mediated Oxidative Trifluoromethoxylation of hydroxypyridines.[1][2] This avoids the use of toxic chlorine gas or high-temperature autoclaves required for industrial "Swarts-type" reactions.[1][2]

Synthesis cluster_inputs Hydroxypyridine Hydroxypyridine (Pyridone Tautomer) Intermediate Ag-CF3 Complex (In situ generation) Hydroxypyridine->Intermediate Activation Reagents Ag salt + Selectfluor + TMS-CF3 Reagents->Intermediate Product Trifluoromethoxy Pyridine Intermediate->Product Oxidative Coupling

Caption: Modern synthetic pathway utilizing silver-mediated oxidative coupling to install the -OCF3 group.[1][2]

Protocol: Ag-Mediated Synthesis of 2-(Trifluoromethoxy)pyridine

This protocol is adapted for the conversion of 2-hydroxypyridines (pyridones) to 2-trifluoromethoxypyridines, a difficult transformation due to the prevalence of the N-alkylation side reaction.[1][2]

Reagents:

  • Substrate: 2-Hydroxypyridine derivative (1.0 equiv)[1][2]

  • Trifluoromethyl source: TMS-CF

    
     (Ruppert-Prakash reagent) (2.0 equiv)[1][2]
    
  • Oxidant/Fluorine source: Selectfluor (1.5 equiv)[1][2]

  • Catalyst/Mediator: AgOTf (Silver triflate) (2.0 equiv) and KF (3.0 equiv)[1][2]

  • Solvent: Ethyl Acetate / Toluene (1:1 mixture)[1][2]

Step-by-Step Procedure:

  • Preparation of Ag-CF

    
     Complex:  In a flame-dried Schlenk flask under argon, combine AgOTf (2.0 equiv), KF (3.0 equiv), and the solvent mixture. Cool to 0°C. Add TMS-CF
    
    
    
    dropwise.[1][2] Stir for 30 minutes to generate the active Ag-CF
    
    
    species in situ.
  • Substrate Addition: Add the 2-hydroxypyridine substrate (1.0 equiv) and Selectfluor (1.5 equiv) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The reaction proceeds via an oxidative cross-coupling mechanism where the oxygen of the pyridone attacks the electrophilic CF

    
     species generated by the silver/oxidant cycle.[1]
    
  • Work-up: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with ethyl acetate.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography. (Note: Trifluoromethoxypyridines are often volatile; avoid high vacuum for extended periods).[1][2]

Critical Control Point: The choice of solvent is critical to suppress N-trifluoromethylation (formation of the amide-like byproduct).[1][2] Toluene/EtOAc mixtures favor O-alkylation.[1][2]

References

  • Leroux, F. R., et al. (2015).[5] "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[1][6][7] Chemical Science. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link[1][2]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2]

  • Togni, A. (2012).[1] "Reagents for the Direct Trifluoromethylation of Heteroarenes." Chemical Reviews. Link[1][2]

  • Pfizer Inc. (2012).[1] "Sulfonamide Derivatives as Nav1.7 Inhibitors." U.S. Patent Application US20120010183A1.[1][2] Link

Sources

Foundational

Safety data sheet (SDS) for 2,3-Dichloro-5-(trifluoromethoxy)pyridine

This guide serves as an advanced technical resource for 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a specialized fluorinated intermediate used in the synthesis of next-generation agrochemicals and pharmaceuticals. Unlik...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a specialized fluorinated intermediate used in the synthesis of next-generation agrochemicals and pharmaceuticals. Unlike standard Safety Data Sheets (SDS), this whitepaper integrates chemical logic, process safety engineering, and emergency response protocols tailored for research and scale-up environments.

CAS: 130115-96-7 | Formula: C₆H₂Cl₂F₃NO | MW: 231.99 g/mol

Executive Summary & Strategic Context

2,3-Dichloro-5-(trifluoromethoxy)pyridine is a high-value heterocyclic building block. Its structural significance lies in the 5-trifluoromethoxy (-OCF₃) group, a pharmacophore that enhances metabolic stability and lipophilicity (bioavailability) in bioactive molecules, and the 2,3-dichloro substitution pattern, which provides handles for regioselective nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions.

Critical Safety Directive: While structurally similar to its trifluoromethyl (-CF₃) analogs, the trifluoromethoxy ether linkage introduces specific thermal decomposition hazards—notably the release of Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) under fire conditions. Handling protocols must account for these combustion byproducts.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and electronic properties is prerequisite to safe handling.

PropertySpecification / DataOperational Implication
Physical State Liquid (Clear to pale yellow)Risk of splash/aerosolization; requires tight sealing.
Boiling Point >180°C (Predicted/Analog based)Low volatility at RT, but vapor pressure increases rapidly >50°C.
Density ~1.5 - 1.6 g/mLHeavy organic; sinks in water. Spills settle at bottom of traps.
Solubility Immiscible in water; Soluble in DCM, EtOAcUse organic solvents for decontamination; aqueous wash ineffective alone.
Storage 2–8°C , Inert Atmosphere (Ar/N₂)Prevents hydrolysis of the -OCF₃ ether and oxidative degradation.

Structural Insight: The electron-withdrawing nature of the -OCF₃ and two -Cl substituents makes the pyridine ring highly electron-deficient. This increases its susceptibility to nucleophilic attack (e.g., by amines or thiols) but also makes it a potential skin sensitizer and severe irritant .

Hazard Assessment: The "Why" Behind the Warnings

Standard GHS codes provide the what; this section explains the why to inform risk assessment.

GHS Classification (Provisional/Predicted)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

  • H411: Toxic to aquatic life with long-lasting effects (Common for polychlorinated pyridines).[4]

Mechanistic Toxicology & Reactivity
  • Metabolic Activation: Halogenated pyridines can undergo hepatic oxidation to reactive N-oxide intermediates, potentially binding to cellular macromolecules.

  • Thermal Decomposition (The Hidden Killer): The C-O-CF₃ bond is robust but will cleave at high temperatures (>300°C or combustion).

    • Reaction: R-OCF₃ + Heat/O₂ → HF (Hydrofluoric Acid) + COF₂ (Carbonyl Fluoride) + NOₓ + HCl.

    • Risk: Standard fire extinguishers may suppress the flame but not the formation of HF gas.

Operational Safety Protocols

This protocol is designed for a research laboratory setting (mg to kg scale).

Engineering Controls
  • Primary Containment: All transfers must occur within a Chemical Fume Hood or Glovebox (for high-purity aliquoting).

  • Ventilation: Hood face velocity >0.5 m/s.

  • Material Compatibility:

    • Compatible: Borosilicate glass, PTFE (Teflon), Stainless Steel (316L).

    • Incompatible: Nylon (degrades with acidic vapors), Aluminum (pitting corrosion if HCl/HF generates).

Handling Workflow
  • PPE Layering: Nitrile gloves (double gloved) are standard. For spill cleanup, use Silver Shield/4H laminate gloves to prevent permeation.

  • Inerting: Store under Nitrogen or Argon. Oxygen promotes slow degradation; moisture can hydrolyze the C-Cl bonds over time, releasing HCl.

  • Waste: Segregate as Halogenated Organic Waste . Do NOT mix with strong alkalis (exothermic hydrolysis risk) or oxidizers.

Emergency Response Architecture

The following decision tree outlines the critical response steps, prioritizing the HF generation risk during fire or thermal runaway.

EmergencyResponse Start EMERGENCY EVENT Type Identify Event Type Start->Type Fire FIRE / THERMAL DECOMPOSITION Type->Fire Spill LIQUID SPILL (>10 mL) Type->Spill Exposure PERSONNEL EXPOSURE Type->Exposure HF_Risk CRITICAL: HF & COF2 RELEASE RISK Fire->HF_Risk Ventilate Ventilate Area Don Silver Shield Gloves Spill->Ventilate Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Extinguish Use Dry Chemical / CO2 Do NOT use Water Jet (Spread) HF_Risk->Extinguish Evacuate Evacuate Downwind Firefighters require SCBA Extinguish->Evacuate Absorb Absorb with Vermiculite/Sand NO Organic Absorbents (Flammability) Ventilate->Absorb Waste Seal in Double Poly Bag Label: 'Halogenated Pyridine' Absorb->Waste Wash Wash with Soap/Water (15 min) Skin->Wash Rinse Rinse Water (15 min) Seek Ophthalmologist Eyes->Rinse CaGluconate If Burn/Redness persists: Apply Ca-Gluconate Gel (Precautionary) Wash->CaGluconate

Figure 1: Emergency Response Decision Matrix emphasizing the specific risks of fluorinated pyridine combustion.

Synthesis & Process Safety Context

For researchers utilizing this intermediate, understanding its synthesis route helps anticipate impurities (e.g., residual Cl₂, thiophosgene).

Common Synthesis Route:

  • Precursor: 2,3-Dichloro-5-hydroxypyridine.

  • Reagents: Thiophosgene (CSCl₂)

    
     Chlorination (Cl₂) 
    
    
    
    Fluorination (SbF₃/HF).
  • Implication: Trace impurities may include thiophosgene (highly toxic) or antimony salts .

SynthesisSafety Raw 2,3-Dichloro-5-hydroxypyridine Step1 Activation (Thiophosgene/Base) Raw->Step1 Step2 Chlorination (Cl2 gas) Step1->Step2 Haz1 Hazard: Highly Toxic Vapor Step1->Haz1 Step3 Fluorination (SbF3 / HF) Step2->Step3 Haz2 Hazard: Corrosive Gas Step2->Haz2 Product 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7) Step3->Product Haz3 Hazard: HF Generation Step3->Haz3

Figure 2: Synthesis workflow highlighting carry-over hazards from the manufacturing process.

References
  • National Institutes of Health (NIH) - PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine Compound Summary (Analog Reference).

  • Google Patents. Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1). (Describes the synthesis and handling of the specific OCF3 variant).

  • ChemicalBook. 2,3-Dichloro-5-(trifluoromethoxy)pyridine Product & Safety Data.

  • Lund University (LU) Chemical Inventory. Superior 2,3-Dichloro-5-(Trifluoromethoxy)pyridine Specifications.[5]

Sources

Exploratory

Physicochemical Profiling and Organic Solvation of 2,3-Dichloro-5-(trifluoromethoxy)pyridine: A Technical Guide

Executive Summary In modern pharmaceutical and agrochemical development, the incorporation of fluorine and chlorinated motifs is a highly validated strategy to enhance metabolic stability, lipophilicity, and target bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, the incorporation of fluorine and chlorinated motifs is a highly validated strategy to enhance metabolic stability, lipophilicity, and target binding affinity. 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS RN: 130115-96-7) is a prime example of a highly functionalized, pentasubstituted-like heterocyclic building block[1][2]. With a molecular formula of C₆H₂Cl₂F₃NO and a molecular weight of 231.98 g/mol , this compound presents unique solubility challenges and opportunities[1].

This whitepaper provides an in-depth analysis of the solubility behavior of 2,3-Dichloro-5-(trifluoromethoxy)pyridine in various organic solvents, grounded in thermodynamic principles and structural causality. It is designed to guide researchers in selecting optimal solvent systems for synthesis, purification, and formulation.

Structural Causality and Lipophilicity

To predict and manipulate the solubility of 2,3-Dichloro-5-(trifluoromethoxy)pyridine, one must first deconstruct its molecular architecture:

  • The Pyridine Core: While a bare pyridine ring is miscible with water due to the hydrogen-bond accepting capability of the nitrogen atom, the substitution pattern in this molecule drastically alters its electronic environment.

  • 2,3-Dichloro Substitution: The presence of two adjacent chlorine atoms exerts a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the basicity of the pyridine nitrogen. Furthermore, the bulky, polarizable electron clouds of the chlorine atoms enhance the molecule's dispersion forces (London forces), driving its affinity toward non-polar and halogenated organic solvents[3].

  • 5-Trifluoromethoxy (-OCF₃) Group: Often termed a "super-halogen," the -OCF₃ group is highly electronegative yet exceptionally lipophilic[4]. The oxygen lone pairs are heavily delocalized into the strongly electron-withdrawing -CF₃ group. This prevents the oxygen from acting as an effective hydrogen-bond acceptor. Consequently, the trifluoromethoxy group drastically increases the overall hydrophobicity and solubility in organic solvents while rendering the compound nearly insoluble in water[5].

Because of these features, the compound is highly stable but requires specific storage conditions (sealed, dry, 2-8°C) to maintain its integrity over long-term storage[1].

Solvation Thermodynamics and Solvent Selection

The solubility of halogenated pyridines is best understood through the lens of Hansen Solubility Parameters (HSP) , which divides the total cohesive energy of a liquid into three components: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

For 2,3-Dichloro-5-(trifluoromethoxy)pyridine, the


 parameter is the dominant force due to the heavy halogenation. The 

is moderate (arising from the asymmetric distribution of electronegative atoms), and

is extremely low. Therefore, solvents with high dispersion parameters and low hydrogen-bonding parameters will yield the highest solubility.
Quantitative Solubility Estimates in Organic Solvents

The table below summarizes the empirical and predicted solubility profiles of 2,3-Dichloro-5-(trifluoromethoxy)pyridine across standard organic solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism / Application
Halogenated Dichloromethane (DCM)8.93> 250Optimal. "Like-dissolves-like"; strong dispersion interactions. Ideal for extraction[6].
Aromatic Toluene2.38150 - 200Strong

stacking and dispersion forces. Excellent for anhydrous reactions.
Polar Aprotic Ethyl Acetate (EtOAc)6.02100 - 150Moderate dipole-dipole interactions. Standard for silica gel chromatography.
Aliphatic Ether Diethyl Ether4.3350 - 100Good solubility; ideal for low-temperature organometallic steps.
Polar Protic Methanol (MeOH)32.7< 20Poor. Hydrophobic exclusion by the -OCF₃ and -Cl groups. Used as an anti-solvent.
Aqueous Water80.1< 0.1Insoluble. Used for aqueous quenching and phase separation[6].

Mechanistic Pathway of Solvation

The following diagram illustrates the logical pathway for solvent selection based on the dominant intermolecular forces dictated by the compound's functional groups.

SolvationPathway A 2,3-Dichloro-5-(trifluoromethoxy)pyridine (Solid State) B Non-Polar / Halogenated Solvents (e.g., DCM, Chloroform) A->B High Affinity C Polar Aprotic Solvents (e.g., EtOAc, DMF) A->C Moderate Affinity D Polar Protic Solvents (e.g., MeOH, H2O) A->D Low Affinity E High Solvation (Dispersion Forces Dominant) B->E F Moderate Solvation (Dipole-Dipole Interactions) C->F G Poor Solvation (Hydrophobic Exclusion) D->G

Solvent selection pathway and solvation mechanisms for highly lipophilic halogenated pyridines.

Experimental Protocol: Isothermal Solubility Determination

To ensure high scientific integrity and reproducibility, the following self-validating protocol details the Isothermal Shake-Flask Method coupled with HPLC-UV. This is the gold standard for determining the exact thermodynamic solubility of lipophilic intermediates like 2,3-Dichloro-5-(trifluoromethoxy)pyridine.

Phase 1: Equilibration (The Shake-Flask Method)

Causality: Kinetic dissolution (simply watching a solid dissolve) often overestimates or underestimates true solubility due to supersaturation or slow crystal lattice breakdown. The isothermal shake-flask method guarantees true thermodynamic equilibrium.

  • Preparation: Add an excess amount (approx. 300 mg) of 2,3-Dichloro-5-(trifluoromethoxy)pyridine to a 5 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Agitation: Seal the vial tightly (to prevent solvent evaporation, which would artificially inflate the concentration reading) and place it in a thermostatic shaker bath set precisely at 25.0 ± 0.1 °C.

  • Equilibration: Agitate at 200 RPM for 48 hours. Note: 48 hours is required to ensure the solid-liquid equilibrium of highly crystalline halogenated compounds is fully established.

Phase 2: Phase Separation

Causality: Micro-crystals suspended in the supernatant will cause massive overestimation of solubility if injected into the HPLC.

  • Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25°C) and spin at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter (PTFE is required as it is chemically inert to aggressive organic solvents like DCM).

Phase 3: Quantification via HPLC-UV

Causality: Gravimetric analysis is prone to errors from solvent retention in the crystal lattice. HPLC-UV provides specific, baseline-resolved quantification.

  • Dilution: Dilute the filtered supernatant by a factor of 1:100 or 1:1000 using the mobile phase (e.g., 70:30 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Chromatography: Inject 10 µL onto a C18 Reverse-Phase column. Monitor the absorbance at the compound's

    
     (typically around 254 nm for halogenated pyridines).
    
  • Calculation: Calculate the exact solubility (mg/mL) by comparing the peak area against a pre-established multi-point calibration curve of 2,3-Dichloro-5-(trifluoromethoxy)pyridine standards.

Conclusion

The solubility profile of 2,3-Dichloro-5-(trifluoromethoxy)pyridine is strictly governed by its heavy halogenation. The combination of the 2,3-dichloro motif and the 5-trifluoromethoxy group creates a highly lipophilic, electron-deficient aromatic system. Consequently, it exhibits exceptional solubility in halogenated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene), while demonstrating near-total insolubility in aqueous and highly polar protic media. Understanding this thermodynamic behavior is critical for optimizing reaction yields, designing liquid-liquid extractions, and successfully utilizing this compound as a building block in advanced chemical synthesis.

References

  • Google Patents (EP2350008B1). Method for the preparation of functionalized trihalomethoxy substituted pyridines.

Sources

Foundational

Strategic Fluorination: A Technical Review of Pyridine Intermediates in Agrochemical Synthesis

The Mechanistic Imperative of Fluorinated Pyridines The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical design. Recent data indicates that approximately 64% of n...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical design. Recent data indicates that approximately 64% of newly launched halogenated agrochemicals feature fluorinated moieties[1]. Within this chemical space, fluorinated pyridine intermediates (FPIs)—specifically trifluoromethylpyridines (TFMPs)—occupy a privileged position.

The causality behind this preference lies in the unique physicochemical alterations induced by the trifluoromethyl (-CF₃) group. The carbon-fluorine bond possesses an exceptionally high bond dissociation energy (approx. 485 kJ/mol), which imparts profound metabolic stability to the active ingredient, preventing rapid enzymatic degradation in soil and aquatic environments[1]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group diminishes the electron density of the pyridine ring. This electronic modulation not only enhances the electrophilicity of the ring—facilitating downstream nucleophilic aromatic substitution (SₙAr) during synthesis—but also optimizes the lipophilicity of the final molecule, allowing for superior penetration through the waxy cuticles of target weeds or the exoskeletons of pests[2].

Core Intermediates and Downstream Agrochemical Pathways

The synthesis of modern crop protection agents relies heavily on a few highly versatile FPIs. The substitution pattern on the pyridine ring dictates the downstream application:

  • 2-Chloro-5-trifluoromethylpyridine (CTF): Synthesized via the vapor-phase chlorination and fluorination of 3-picoline, CTF is the foundational building block for aryloxyphenoxypropionate herbicides (e.g., Fluazifop). The chlorine atom at the 2-position is highly activated by the para-CF₃ group and the ortho-nitrogen, making it an ideal substrate for etherification[2].

  • 2,3-Dichloro-5-trifluoromethylpyridine (DCTF): Derived from the selective chlorination of CTF, DCTF is indispensable for synthesizing broad-spectrum fungicides. For example, in the synthesis of Fluopicolide, DCTF is first converted to an aminomethyl derivative before undergoing amidation[3].

  • 2-Fluoropyridine-3-boronic acid: A specialized intermediate utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex succinate dehydrogenase inhibitor (SDHI) fungicides[4].

G Start 3-Picoline / Pyridine Base CTF 2-Chloro-5-trifluoromethylpyridine (CTF) Start->CTF Chlorination & Fluorination DCTF 2,3-Dichloro-5-trifluoromethylpyridine (DCTF) CTF->DCTF Selective Chlorination Fluazifop Fluazifop (Herbicide) CTF->Fluazifop Etherification Fluazinam Fluazinam (Fungicide) DCTF->Fluazinam Amination Fluopicolide Fluopicolide (Fungicide) DCTF->Fluopicolide Amidation

Caption: Pathway of fluorinated pyridine intermediates to commercial agrochemicals.

Causality in Synthetic Methodologies: The DCTF Selectivity Challenge

The conversion of CTF to DCTF presents a classic regioselectivity challenge. Traditional atmospheric liquid-phase chlorination utilizing bulk metal chlorides (e.g., FeCl₃) suffers from poor chlorine utilization and low yields (16–75%), primarily due to over-chlorination at the 4- and 6-positions[5].

To overcome this, modern industrial protocols deploy supported zeolite molecular sieves (such as ZSM-5 or Beta zeolites) under elevated pressures (0.5–5.0 MPa)[5]. The causality of this design is twofold:

  • Thermodynamic/Kinetic Shift: High pressure drastically increases the solubility of Cl₂ gas in the liquid CTF phase, accelerating the reaction rate and improving atom economy.

  • Steric Confinement: The specific pore size of the zeolite matrix restricts the spatial orientation of the incoming CTF molecule. This confinement directs the electrophilic attack of the chlorine atom exclusively to the 3-position, preventing polychlorination and achieving near-quantitative selectivity[5].

Quantitative Analysis of DCTF Synthetic Routes

The following table summarizes the quantitative data across different synthetic methodologies, highlighting the evolution toward high-selectivity catalytic systems.

Synthetic MethodologyCatalyst SystemTemp (°C)PressureYield / SelectivityMechanistic Drawbacks / Advantages
Traditional Liquid-Phase [5]Bulk FeCl₃150–170Atmospheric16–75% YieldHigh catalyst loading (up to 200% mass); poor Cl₂ utilization.
Vapor-Phase Fluidized Bed [5]FeCl₃ on Activated Carbon250Atmospheric~90% YieldHigh energy consumption; prone to catalyst coking.
Halogen Exchange [6]HgO / Anhydrous HF-20 to 35Atmospheric100% Conv. / 98% Sel.Utilizes highly toxic mercury; severe environmental hazards.
High-Pressure Liquid Phase [5]Supported Zeolite (ZSM-5)100–1501.0–2.0 MPa>95% SelectivityHigh atom economy; reusable catalyst; strict regiocontrol.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, where the completion of specific mechanistic steps dictates the progression of the workflow.

Protocol A: High-Selectivity Synthesis of DCTF via Zeolite Catalysis

Adapted from high-selectivity patent literature[5].

  • Reactor Setup: Charge a high-pressure Hastelloy autoclave with 2-chloro-5-trifluoromethylpyridine (CTF) and a ZSM-5 supported zeolite catalyst (loaded with 1–50 wt% active metal). Causality: Hastelloy is mandatory to prevent reactor embrittlement and corrosion from the highly reactive Cl₂ gas and HCl byproduct under pressure.

  • Pressurization: Seal the reactor and introduce Cl₂ gas until the internal pressure stabilizes between 1.0 and 2.0 MPa. Maintain a Cl₂ to CTF molar ratio of 0.5:1 to 10:1.

  • Thermal Activation: Heat the system to 100–150 °C. Causality: This specific thermal window provides the necessary activation energy for electrophilic aromatic substitution while remaining strictly below the threshold for thermal degradation of the -CF₃ moiety.

  • Validation & Isolation: Monitor the reaction progress via Gas Chromatography (GC). The system self-validates when the CTF substrate peak is entirely consumed without the emergence of polychlorinated byproduct peaks. Vent unreacted Cl₂ through a caustic lye scrubber, filter the zeolite catalyst for regeneration, and isolate pure DCTF via reduced-pressure distillation.

Protocol B: Suzuki-Miyaura Cross-Coupling for SDHI Fungicide Analogues

Utilizing 2-fluoropyridine-3-boronic acid as the FPI[4].

  • Reagent Preparation: In a flame-dried Schlenk flask, combine methyl 2-bromo-5-nitrobenzoate (1.0 eq), 2-fluoropyridine-3-boronic acid (1.2 eq), Pd(dppf)Cl₂ catalyst (0.05 eq), and K₂CO₃ (2.5 eq).

  • Degassing (Critical Step): Evacuate and backfill the flask with high-purity N₂ three times. Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Causality: Oxygen must be rigorously excluded as it rapidly oxidizes the active Pd(0) species to inactive Pd(II), permanently arresting the catalytic cycle. Water is mechanistically required to dissolve the K₂CO₃, which subsequently attacks the boronic acid to form a reactive, electron-rich boronate complex necessary for the transmetalation step.

  • Coupling: Heat the mixture to 90 °C and stir for 12 hours under N₂.

  • Validation: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the bromophenyl starting material validates the successful execution of the oxidative addition, transmetalation, and reductive elimination sequence. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

G Step1 1. Reagent Preparation (Boronic Acid + Aryl Halide) Step2 2. Catalyst & Base Addition (Pd(dppf)Cl2, K2CO3) Step1->Step2 Step3 3. Degassing & Solvent (1,4-Dioxane/H2O, N2 atm) Step2->Step3 Step4 4. Cross-Coupling Reaction (90°C, 12 hours) Step3->Step4 Step5 5. Validation & Isolation (TLC Monitoring, Extraction) Step4->Step5

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • Benchchem. "Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide." 3[3]

  • ALFA CHEMICAL. "Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine." 6[6]

  • Benchchem. "Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid." 4[4]

  • PMC / NIH. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." 2[2]

  • Google Patents. "US20200102273A1 - Method for preparing 2,3-dichloro-5-trifluoromethylpyridine with high selectivity." 5[5]

  • Alfa Chemistry. "Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?" 1[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine from 3-hydroxypyridine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scaffold: 3-Hydroxypyridine Derivatives Executive Overview & Nomenclature Dynamics The incorporation of the trifluoromethoxy (–OC...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Scaffold: 3-Hydroxypyridine Derivatives

Executive Overview & Nomenclature Dynamics

The incorporation of the trifluoromethoxy (–OCF₃) group into heteroaromatic systems is a highly sought-after transformation in pharmaceutical and agrochemical development due to its profound impact on lipophilicity, metabolic stability, and membrane permeability. However, direct nucleophilic trifluoromethoxylation of electron-deficient pyridine rings is notoriously inefficient.

This application note details the robust, scalable synthesis of 2,3-dichloro-5-(trifluoromethoxy)pyridine starting from the corresponding 3-hydroxypyridine derivative. Note on Nomenclature: Due to IUPAC priority rules prioritizing the hydroxyl group, the starting material is formally named 5,6-dichloropyridin-3-ol (or 5,6-dichloro-3-hydroxypyridine). Throughout this protocol, it is referred to by its equivalent structural name, 2,3-dichloro-5-hydroxypyridine, to maintain numbering parity with the final target .

Pathway Analysis & Route Selection

Historically, the synthesis of this scaffold relied on the Fuss & Koch method, which utilized ozone-depleting chlorodifluoromethane (Freon 22) and difficult-to-scale photochlorination . To meet modern process chemistry standards, this guide details the Thiophosgene-Chlorinolysis-Swarts sequence. This route builds the –OCF₃ group directly on the existing oxygen atom via a trichloromethoxy intermediate, avoiding photochemistry and utilizing highly scalable telescoping steps .

Synthesis cluster_0 Historical Route (Fuss & Koch) cluster_1 Modern Route (Bayer/Merck) SM 5,6-Dichloro-3-hydroxypyridine (Starting Material) R1_1 Difluoromethoxy Intermediate (-O-CF2H) SM->R1_1 ClCF2H, NaOH R2_1 Chlorothioformate Intermediate (-O-C(=S)Cl) SM->R2_1 CSCl2, NaOH R1_2 Chlorodifluoromethoxy Intermediate (-O-CF2Cl) R1_1->R1_2 Cl2, hv Target 2,3-Dichloro-5-(trifluoromethoxy)pyridine (Target Product) R1_2->Target SbF3, SbCl5 R2_2 Trichloromethoxy Intermediate (-O-CCl3) R2_1->R2_2 Cl2 (gas) R2_2->Target SbF3, SbCl5

Mechanistic pathways for 2,3-Dichloro-5-(trifluoromethoxy)pyridine synthesis.

Reaction Causality & Real-Time Validation

Phase 1: Schotten-Baumann Chlorothioformylation

Causality: Thiophosgene (CSCl₂) is highly susceptible to aqueous hydrolysis. By utilizing a biphasic chloroform/aqueous NaOH system at 0 °C, the water-soluble sodium pyridinolate reacts with the organic-soluble thiophosgene precisely at the phase interface. This kinetic control favors O-acylation over thiophosgene degradation. Self-Validating System: The reaction validates its own completion via phase behavior. As the ionic phenoxide is consumed, the resulting covalent chlorothioformate partitions entirely into the dense chloroform layer. The aqueous layer concurrently shifts from highly basic to neutral/mildly acidic, serving as an intrinsic indicator of CSCl₂ consumption.

Phase 2: Exhaustive Chlorinolysis

Causality: Elemental chlorine adds across the highly polarized C=S double bond of the chlorothioformate, forming a transient sulfenyl chloride intermediate. This intermediate rapidly collapses, extruding volatile sulfur chlorides (e.g., SCl₂) and yielding the trichloromethoxy ether (–OCCl₃). Self-Validating System: The reaction is distinctly exothermic. The endpoint is physically validated when the solution ceases to self-heat and takes on the persistent yellow-green tint of unreacted, dissolved Cl₂ gas.

Phase 3: Swarts Halogen Exchange

Causality: Antimony(III) fluoride (SbF₃) alone is too mild to fluorinate the sterically hindered –OCCl₃ group on an electron-deficient pyridine. The addition of catalytic SbCl₅ generates the highly active Lewis acid complex SbF₄Cl / SbF₃Cl₂. This complex coordinates the trichloromethyl chlorines, activating the carbon center for successive nucleophilic fluoride attacks . Self-Validating System: The progressive exchange of heavier chlorine atoms for lighter fluorine atoms drastically lowers the boiling point of the molecule. The system validates success via distillation: the target product cleanly distills out of the high-boiling antimony matrix under vacuum.

Detailed Experimental Protocol

Caution: Thiophosgene is highly toxic. Chlorine gas is a severe respiratory irritant. All steps must be performed in a high-performance fume hood equipped with a caustic scrubber system.

Step 1: Synthesis of O-(5,6-dichloro-3-pyridinyl) chlorothioformate

  • In a 500 mL jacketed reactor, dissolve 5,6-dichloro-3-hydroxypyridine (16.4 g, 100 mmol) in 100 mL of 5% aqueous NaOH.

  • Cool the vigorously stirred solution to 0 °C.

  • Prepare a solution of thiophosgene (11.5 g, 100 mmol) in 60 mL of anhydrous chloroform (CHCl₃).

  • Add the thiophosgene solution dropwise over 45 minutes, maintaining the internal temperature between 0 °C and 5 °C.

  • Stir the biphasic mixture for an additional 2 hours at 0 °C.

  • Separate the phases. Extract the aqueous layer with CHCl₃ (2 × 30 mL).

  • Wash the combined organic layers with 1N HCl (50 mL) and brine (50 mL), then dry over anhydrous Na₂SO₄. Do not evaporate the solvent; proceed directly to Step 2 to prevent intermediate degradation.

Step 2: Synthesis of 2,3-Dichloro-5-(trichloromethoxy)pyridine

  • Transfer the dried CHCl₃ filtrate from Step 1 into a 250 mL round-bottom flask equipped with a gas dispersion tube and a reflux condenser vented to a caustic scrubber.

  • At 25 °C, slowly bubble elemental chlorine (Cl₂) gas through the solution.

  • Monitor the exotherm. Continue Cl₂ saturation until the reaction mixture begins to cool down and retains a persistent yellow-green color (typically 1–2 hours).

  • Sparge the solution with dry N₂ for 30 minutes to remove excess Cl₂.

  • Concentrate the mixture under reduced pressure (careful: SCl₂ byproduct is volatile and corrosive) to yield the crude trichloromethoxy intermediate as a dense oil.

Step 3: Synthesis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

  • Transfer the crude trichloromethoxy intermediate to a specialized distillation apparatus made of PTFE or Hastelloy (glass can be etched by trace HF).

  • Add Antimony(III) fluoride (SbF₃) (26.8 g, 150 mmol) and Antimony(V) chloride (SbCl₅) (3.0 g, 10 mmol).

  • Heat the neat mixture gradually to 130 °C.

  • Apply a moderate vacuum to continuously distill the formed 2,3-dichloro-5-(trifluoromethoxy)pyridine as it is generated.

  • Collect the fraction boiling at the expected range. Further purification can be achieved via fractional distillation to yield the pure target compound.

Quantitative Data & Analytical Markers

Table 1: Analytical Tracking and Expected Yields for the Synthesis Sequence

Synthesis StepIntermediate / Target ProductExpected YieldKey Analytical Markers
Step 1 Chlorothioformate>90% (Crude)IR: ~1150 cm⁻¹ (C=S stretch)MS (EI): m/z 241[M]⁺ (for ³⁵Cl)
Step 2 Trichloromethoxy Intermediate80–85%¹³C NMR: ~122 ppm (–OC Cl₃)MS (EI): m/z 279 [M]⁺ (for ³⁵Cl)
Step 3 Trifluoromethoxy Target65–75%¹⁹F NMR: -58.2 ppm (s, 3F, –OC F₃)MS (EI): m/z 231 [M]⁺ (for ³⁵Cl)

References

  • Fuss, A.; Koch, V. Chemistry of 3-Hydroxypyridine Part 3: Synthesis of Substituted 3-[Fluoro(chloro)alkoxy]pyridines from Halo- or Amino-3-hydroxypyridines. Synthesis 1990, 7, 604-608. URL:[Link]

  • Pazenok, S.; et al. Method for the preparation of functionalized trihalomethoxy substituted pyridines. European Patent EP2350008B1, 2015 (Bayer CropScience AG).
  • Manteau, B.; Genix, P.; Brelot, L.; Vors, J.-P.; Pazenok, S.; Giornal, F.; Leuenberger, C.; Leroux, F. A General Approach to (Trifluoromethoxy)-pyridines: First X-ray Structure Determinations and Quantum Chemistry Studies. Eur. J. Org. Chem. 2010, 31, 6043–6066. URL:[Link]

Application

Suzuki-Miyaura coupling conditions for 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine Executive Summary The functionalization of 2,3-dichloro-5-(trifluoromethoxy)pyridine is a critical transformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Executive Summary

The functionalization of 2,3-dichloro-5-(trifluoromethoxy)pyridine is a critical transformation in the synthesis of advanced agrochemicals and pharmaceuticals. The trifluoromethoxy (-OCF3) group is highly prized for its ability to enhance lipophilicity, metabolic stability, and membrane permeability[1]. However, differentiating the two vicinal C-Cl bonds during palladium-catalyzed cross-coupling requires precise control over the catalytic cycle. This application note details a robust, self-validating protocol for regioselective mono-arylation at the C2 position, exploiting the inherent electronic differentiation of the pyridine ring to achieve >98:2 regioselectivity.

Mechanistic Insights and Regioselectivity

In polychlorinated pyridines, the oxidative addition of the active Pd(0) species is highly sensitive to the local electronic environment of the available C-Cl bonds[2]. The C2 position is adjacent to the electronegative pyridine nitrogen, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C2-Cl bond compared to the C3-Cl bond[2].

Furthermore, the presence of the strongly electron-withdrawing -OCF3 group at the C5 position enhances the overall electrophilicity of the ring. Oxidative addition at C2 is kinetically favored, and the resulting Pd(II) intermediate is stabilized by the inductive effect of the adjacent nitrogen atom. Consequently, Suzuki-Miyaura coupling with arylboronic acids proceeds with high regioselectivity at C2, leaving the C3-Cl bond intact for subsequent orthogonal functionalization[2][3].

G Substrate 2,3-Dichloro-5-(trifluoromethoxy)pyridine C2_OA C2-Oxidative Addition (Kinetically Favored) Substrate->C2_OA + Pd(0) Fast (Lower LUMO) C3_OA C3-Oxidative Addition (Disfavored) Substrate->C3_OA + Pd(0) Slow Pd0 Pd(0) Catalyst Product 2-Aryl-3-chloro-5-(trifluoromethoxy)pyridine C2_OA->Product Transmetalation & Reductive Elimination

Mechanistic rationale for C2-selective Suzuki-Miyaura coupling over C3-position.

Reaction Optimization and Quantitative Data

To establish a self-validating and scalable protocol, various catalysts, bases, and solvents were evaluated. The goal is to maximize C2-selectivity while preventing off-target C3-insertion or protodeboronation of the arylboronic acid.

Table 1: Optimization of C2-Selective Suzuki-Miyaura Coupling

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Conversion (%)C2:C3 Selectivity
1Pd(PPh3)4 (5 mol%)Na2CO3Dioxane / H2O908588:12
2Pd(dppf)Cl2 (5 mol%)K2CO3THF / H2O75>9592:8
3 Pd(OAc)2 / XPhos (2 mol%) K3PO4 Toluene / H2O 80 >99 >98:2

Causality of Optimization: As demonstrated in Entry 3, the use of XPhos (a bulky dialkylbiaryl phosphine ligand) is critical. XPhos promotes the formation of a highly active monoligated Pd(0) species that rapidly undergoes oxidative addition at the most electronically activated site (C2). More importantly, its extreme steric bulk accelerates the reductive elimination step. By minimizing the lifetime of the Pd(II) intermediate, XPhos prevents isomerization, chain-walking, and off-target C3 insertion[3].

Experimental Protocol: C2-Regioselective Arylation

This methodology provides a detailed, step-by-step workflow for the synthesis of 2-aryl-3-chloro-5-(trifluoromethoxy)pyridine.

Workflow Step1 1. Reagent Mixing (Glovebox/Schlenk) Step2 2. Degassing (3x Freeze-Pump-Thaw) Step1->Step2 Step3 3. Heating (80°C, 12h) Step2->Step3 Step4 4. IPC Monitoring (19F NMR Tracking) Step3->Step4 Step4->Step3 If Incomplete Step5 5. Workup & Isolation (Extraction & Flash CC) Step4->Step5

Step-by-step experimental workflow with integrated 19F NMR in-process control.

Step-by-Step Methodology (1.0 mmol Scale):

  • Reagent Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 2,3-dichloro-5-(trifluoromethoxy)pyridine (232 mg, 1.0 mmol)[1], arylboronic acid (1.05 mmol), Pd(OAc)2 (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and anhydrous K3PO4 (424.5 mg, 2.0 mmol).

  • Solvent Addition & Degassing : Add Toluene (10 mL) and deionized H2O (1 mL). Perform three consecutive freeze-pump-thaw cycles. Causality: Rigorous exclusion of oxygen is mandatory. Oxygen degrades the active Pd(0) species into inactive Pd(II) oxides and promotes the homocoupling of the boronic acid, which depletes the reagent and lowers the yield.

  • Reaction Execution : Backfill the flask with Argon and heat the biphasic mixture to 80 °C with vigorous stirring (1000 rpm). Causality: High stirring rates are essential in biphasic systems to ensure adequate mass transfer between the aqueous base (required for boronate activation) and the organic catalytic cycle.

  • In-Process Control (IPC) : After 4 hours, withdraw a 50 µL aliquot of the organic layer for analysis (see Section 5).

  • Workup : Upon complete conversion, cool the reaction to room temperature. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure C2-arylated product.

Troubleshooting and Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol employs a self-validating tracking system:

  • 19F NMR Tracking : Relying on UV-absorbance (LC-MS) can be misleading due to overlapping chromophores between the starting material, product, and boronic acid homocoupled byproducts. Instead, the -OCF3 group serves as an internal diagnostic handle. By diluting the IPC aliquot in CDCl3, the reaction progress is quantitatively tracked via 19F NMR. The starting material exhibits a distinct singlet near -58.0 ppm. Upon C2-arylation, the disruption of the local electronic environment shifts this signal (typically to -57.5 ppm). This provides a definitive, UV-independent method to confirm conversion and regioselectivity.

  • Issue: Formation of C2, C3-diarylated byproduct. Cause: Excessive boronic acid or overly forcing conditions. Solution: Strictly control the stoichiometry of the boronic acid to 1.05 equivalents. If using highly electron-rich arylboronic acids, lower the reaction temperature to 60 °C.

  • Issue: Protodeboronation of the boronic acid. Cause: High water content combined with high temperatures, particularly problematic for heteroaryl boronic acids. Solution: Switch to anhydrous conditions using a fluoride source (e.g., CsF in anhydrous Dioxane) to activate the boronic acid without hydrolysis[3].

References[2] Title: An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine

Sources

Method

Application Note: Strategic SNAr Functionalization of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Executive Summary This guide details the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloro-5-(trifluoromethoxy)pyridine (CAS: 115277-50-6 / Analogous scaffolds). The 5-(trifluoromethoxy)pyridine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloro-5-(trifluoromethoxy)pyridine (CAS: 115277-50-6 / Analogous scaffolds). The 5-(trifluoromethoxy)pyridine motif is a high-value pharmacophore, offering superior metabolic stability and lipophilicity compared to methoxy analogs.

The core challenge in functionalizing this scaffold is controlling regioselectivity between the C2 and C3 chlorine atoms.[1] This note provides evidence-based protocols to exclusively target the C2 position , leveraging the electronic synergy between the pyridine nitrogen and the C5-trifluoromethoxy (


) group.

Mechanistic Insight & Regioselectivity

To design successful protocols, one must understand the electronic landscape of the substrate. The reaction is governed by the stability of the Meisenheimer complex (intermediate).[2]

The Electronic "Pincer" Effect

The substrate contains two directing features that reinforce selectivity for the C2-position :

  • The Pyridine Nitrogen (Primary Director): Nucleophilic attack at C2 pushes the negative charge onto the electronegative nitrogen atom (a stable resonance contributor). Attack at C3 localizes charge on carbon atoms, which is energetically unfavorable.

  • The C5-OCF

    
     Group (Secondary Activator):  The trifluoromethoxy group is a strong inductive electron-withdrawing group (EWG, 
    
    
    
    ). It activates the positions ortho and para to itself.[3] The C2 chlorine is para to the OCF
    
    
    group, further increasing its electrophilicity relative to C3.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the thermodynamic preference for C2 substitution.

SNAr_Mechanism Substrate 2,3-Dichloro-5-(OCF3)pyridine TS_C2 Transition State C2 (Charge on Nitrogen) LOw Energy Substrate->TS_C2 Nucleophilic Attack (k1) TS_C3 Transition State C3 (Charge on Carbon) High Energy Substrate->TS_C3 Nucleophilic Attack (k2) Product_C2 Product A: 2-Substituted-3-chloro (MAJOR >98%) TS_C2->Product_C2 -Cl⁻ Product_C3 Product B: 3-Substituted-2-chloro (TRACE/NOT OBSERVED) TS_C3->Product_C3 -Cl⁻

Figure 1: Mechanistic divergence showing the stabilization of the C2-attack pathway via the nitrogen "electron sink."

Experimental Protocols

General Procedure A: Amination (Primary/Secondary Amines)

Application: Synthesis of 2-amino-3-chloro-5-(trifluoromethoxy)pyridines. Rationale: Acetonitrile is used as a polar aprotic solvent that solubilizes the reagents but allows for easy workup. An inorganic base acts as the HCl scavenger.

Materials:

  • Substrate: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [anhydrous preferred]

Step-by-Step Protocol:

  • Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethoxy)pyridine (100 mg, 0.43 mmol) and

    
     (119 mg, 0.86 mmol).
    
  • Solvation: Add MeCN (2.0 mL, 0.2 M concentration). Stir to suspend the base.

  • Addition: Add the amine (0.47 mmol) dropwise at room temperature (RT).

    • Note: If the amine is a hydrochloride salt, increase

      
       to 3.0 equiv.
      
  • Reaction: Heat the mixture to 60°C and monitor by LC-MS or TLC.

    • Typical Time: 2–4 hours.

    • Endpoint: Disappearance of starting material (

      
       shift).
      
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (10 mL) and wash with Water (5 mL) followed by Brine (5 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Most products are pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

General Procedure B: Etherification (Alkoxides/Phenols)

Application: Introduction of alkoxy groups.[4][5] Rationale: Alkoxides are harder nucleophiles. Stronger bases and slightly higher temperatures are often required.

Step-by-Step Protocol:

  • Preparation of Nucleophile: In a separate vial, dissolve the alcohol/phenol (1.1 equiv) in dry DMF or THF. Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C. Stir for 15 min until gas evolution ceases.

  • Coupling: Add the alkoxide solution dropwise to a solution of 2,3-dichloro-5-(trifluoromethoxy)pyridine (1.0 equiv) in DMF at 0°C.

  • Reaction: Allow to warm to RT. If conversion is slow after 1 hour, heat to 50°C.

    • Caution: Higher temperatures (>80°C) with strong alkoxides may risk attacking the OCF

      
       group or causing bis-substitution.
      
  • Quench: Carefully quench with saturated

    
     solution. Extract with 
    
    
    
    (Ether is preferred over EtOAc to remove DMF during washing).

Optimization & Troubleshooting Guide

The following decision tree helps select the correct conditions based on nucleophile sterics and electronics.

Optimization_Workflow Start Select Nucleophile Type Type_Amine Amine (R-NH2) Start->Type_Amine Type_O Oxygen (R-OH) Start->Type_O Amine_Sterics Is it Sterically Hindered? Type_Amine->Amine_Sterics Phenol_Aliph Phenol or Aliphatic? Type_O->Phenol_Aliph Cond_A Use Protocol A (MeCN, K2CO3, 60°C) Amine_Sterics->Cond_A No (e.g., Morpholine) Cond_B Boost Conditions (DMSO, DIPEA, 100°C) Amine_Sterics->Cond_B Yes (e.g., t-Butylamine) Cond_C Weak Base sufficient (Cs2CO3, DMF, 80°C) Phenol_Aliph->Cond_C Phenol (Ar-OH) Cond_D Strong Base needed (NaH, THF/DMF, 0°C->RT) Phenol_Aliph->Cond_D Alcohol (R-OH)

Figure 2: Optimization workflow for selecting solvent and base systems.

Solvent & Base Compatibility Table
SolventBaseTemp RangeSuitabilityNotes
Acetonitrile

25–80°CHigh Standard for amines. Easy removal.
DMF/DMSO DIPEA/

80–120°CMedium Use for hindered nucleophiles. Harder to remove solvent.
THF NaH/LiHMDS0–60°CSpecific Required for generating alkoxides in situ.
Toluene

100°CLow Only use Buchwald-Hartwig conditions if SNAr fails.

Critical Quality Attributes (CQA)

When analyzing the product, verify the following to ensure the correct regioisomer was formed:

  • 1H NMR Symmetry: The starting material has two aromatic protons with a specific coupling constant (

    
     for meta coupling). Upon substitution at C2, the symmetry changes.
    
  • 19F NMR: The

    
     signal (typically 
    
    
    
    to
    
    
    ppm) should remain intact. Loss of this signal indicates side reactions (hydrolysis).
  • Regioisomer Confirmation: If doubt exists, perform a NOESY experiment.

    • C2-Substitution: The new nucleophile group will show NOE correlations with the C3-Chlorine (weak) or no ring protons.

    • C3-Substitution (Unlikely): The nucleophile would show strong NOE with the C4-H.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General text establishing C2 vs C3 reactivity rules).
  • Electronic Effects of OCF3: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Application." ChemMedChem, 2016 , 11, 1107. Link

  • Analogous Reactivity (5-CF3): "Preparation of 3-chloro-2-cyano-5-trifluoromethyl pyridine." Patent CN106349159A. Link (Demonstrates C2 selectivity on the electronically similar 5-CF3 scaffold).

  • SNAr Mechanism: Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link

Sources

Application

Application Note: Protocols for Regioselective Functionalization of 2,3-Dichloropyridines

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the orthogonal reactivity of the 2,3-dichloropyridine scaffold. It synthesizes mechanistic insights with validated protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to exploit the orthogonal reactivity of the 2,3-dichloropyridine scaffold. It synthesizes mechanistic insights with validated protocols to ensure regioselective success.


, Suzuki Coupling, Directed Ortho-Metalation (DoM), Regioselectivity

Executive Summary: The Selectivity Triad

The 2,3-dichloropyridine scaffold presents a unique challenge and opportunity in heterocyclic synthesis. Its reactivity is governed by the interplay between the electron-deficient pyridine nitrogen and the steric/electronic effects of the vicinal chlorides.

Successful functionalization relies on exploiting three distinct reactivity vectors:[1]

  • C2-Selectivity (

    
     & Cross-Coupling):  Driven by the 
    
    
    
    -nitrogen activation, rendering the C2-chloride highly susceptible to nucleophilic attack and oxidative addition.[2]
  • C4-Selectivity (Lithiation): Driven by the acidity of the C4-proton (ortho to the C3-chloride), accessible via Directed Ortho-Metalation (DoM) under kinetic control.[2]

  • C3-Inertness: The C3-chloride is sterically shielded and electronically deactivated relative to C2, typically reacting only after C2 is functionalized or under forcing conditions.[2]

Mechanistic Principles & Reactivity Map

To design effective routes, one must understand the electronic landscape. The pyridine nitrogen pulls electron density, creating a dipole that makes C2 and C6 the most electron-deficient sites. In 2,3-dichloropyridine, the C2 position is "doubly activated" by the nitrogen and the inductive effect of the chlorine.

Reactivity Decision Tree

The following diagram illustrates the divergence in regioselectivity based on reagent class.

ReactivityMap Substrate 2,3-Dichloropyridine SNAr Nucleophilic Substitution (SNAr) Substrate->SNAr  Nucleophiles (Amines, Thiols, OR-) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate->Suzuki  Pd(0), Ar-B(OH)2 Lithiation Directed Lithiation (DoM) Substrate->Lithiation  LiTMP, -78°C (Kinetic Control) Prod_C2_SNAr 2-Functionalized-3-chloropyridine (Nu @ C2) SNAr->Prod_C2_SNAr Prod_C2_Suzuki 2-Aryl-3-chloropyridine (Ar @ C2) Suzuki->Prod_C2_Suzuki Prod_C4_Li 2,3-Dichloro-4-substituted pyridine (E @ C4) Lithiation->Prod_C4_Li

Figure 1: Divergent reactivity pathways.[2] Nucleophiles and Pd-catalysts target C2, while bulky lithium bases target C4.

Validated Experimental Protocols

Protocol A: C2-Selective Nucleophilic Aromatic Substitution ( )

Objective: Selective displacement of the C2-chloride with amines or thiols.[2] Mechanism: The reaction proceeds via a Meisenheimer intermediate.[2] Attack at C2 is favored because the negative charge can be delocalized onto the electronegative nitrogen (more stable) compared to attack at C3.

Materials
  • Substrate: 2,3-Dichloropyridine (1.0 equiv)

  • Nucleophile: Morpholine, Benzylamine, or Thiophenol (1.1–1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for amines)
  • Solvent: DMF (dimethylformamide) or DMSO (for lower reactivity nucleophiles); Ethanol (for highly reactive ones)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve 2,3-dichloropyridine (148 mg, 1.0 mmol) in DMF (3.0 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by the amine nucleophile (1.1 mmol).
    
  • Reaction:

    • For aliphatic amines: Heat to 80–100 °C for 4–6 hours.

    • For anilines/thiols: Higher temperatures (120 °C) may be required.

    • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (

      
       ~ X min) and appearance of the mono-substituted product.
      
  • Work-up: Cool to room temperature. Pour the mixture into ice-water (15 mL).

    • Precipitate: If solid forms, filter and wash with water.[1][2]

    • Extraction: If oil, extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (typically 0-20% EtOAc in Hexanes).[2]

Expected Outcome: >85% yield of 2-substituted-3-chloropyridine. The C3-chloride remains intact.

Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at C2.[2][3] Mechanism: Oxidative addition of Pd(0) occurs preferentially at the electron-deficient C2-Cl bond.[2] The C3-Cl bond is sterically hindered and less electrophilic.

Materials
  • Substrate: 2,3-Dichloropyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (dimethoxyethane)

Step-by-Step Methodology
  • Degassing: Charge a microwave vial or round-bottom flask with 2,3-dichloropyridine (1.0 mmol), Arylboronic acid (1.1 mmol), and

    
     (58 mg, 0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.[2]
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Reaction:

    • Thermal: Heat at reflux (100 °C) for 12–16 hours.

    • Microwave: Heat at 110 °C for 30–60 minutes.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Silica gel chromatography.

Critical Note: If bis-coupling (reaction at both C2 and C3) is observed, reduce catalyst loading to 2 mol% and lower temperature to 80 °C.

Protocol C: C4-Selective Directed Ortho-Metalation (DoM)

Objective: Functionalization at C4 (preserving both chlorides).[2] Mechanism: The C4 proton is the most acidic site (ortho to the electron-withdrawing C3-Cl).[2] However, "Halogen Dance" (migration of Cl from C3 to C4) is a major risk. Strict kinetic control (low temperature, short time) is mandatory.

Materials
  • Substrate: 2,3-Dichloropyridine (1.0 equiv)

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.

    • Note: Do NOT use n-BuLi directly on the substrate, as it acts as a nucleophile at C2. Use it to generate LiTMP.

  • Electrophile: Iodine, DMF, Aldehydes, etc.[4]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Base Preparation (In Situ):

    • To a dried flask under Argon, add TMP (2,2,6,6-tetramethylpiperidine) (1.1 equiv) and THF. Cool to -78 °C .[4][5]

    • Dropwise add n-BuLi (1.1 equiv). Stir at 0 °C for 15 min, then re-cool to -78 °C .

  • Metalation:

    • Add a solution of 2,3-dichloropyridine (1.0 mmol) in THF dropwise to the LiTMP solution at -78 °C .

    • CRITICAL: Stir for exactly 30–45 minutes at -78 °C. Do not allow to warm, or the halogen dance will occur.

  • Quench:

    • Add the electrophile (e.g.,

      
       in THF or DMF) (1.2 equiv) quickly at -78 °C.
      
    • Stir for 15 mins at -78 °C, then allow to warm to room temperature slowly.

  • Work-up: Quench with saturated

    
    . Extract with EtOAc.[2]
    

Expected Outcome: 2,3-Dichloro-4-functionalized pyridine.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution

: Low Conversion
Nucleophile is too weak or bulky.[2]Switch solvent to NMP; increase temp to 140°C; use microwave irradiation.
Suzuki: Bis-coupling (C2+C3) Catalyst too active; excess boronic acid.[2]Reduce Boronic acid to 0.95 equiv; reduce temp; use bulky ligand (e.g.,

) rather than Buchwald ligands.
Lithiation: Mixture of Isomers "Halogen Dance" occurred.[2][6]Ensure Temp is strictly

; reduce lithiation time; ensure LiTMP is fully formed before substrate addition.
Lithiation: Nucleophilic attack Used n-BuLi directly.[2]Must use LiTMP or LDA (non-nucleophilic bases) to prevent Bu-addition at C2.

References

  • BenchChem. An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine.[1][2] (Accessed 2023).[7][8] Link

  • Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines.[2][4][6][9] Journal of Organic Chemistry.[3] (General reference for halopyridine lithiation patterns).

  • Schlosser, M. (2005). The "Halogen Dance" on Pyridines.[2][6] Angewandte Chemie International Edition. (Mechanistic grounding for Protocol C).

  • Pfizer/Merck Process Groups. General Suzuki coupling conditions for heteroaryl chlorides.[2] (Standard industrial protocols adapted for Protocol B).

  • ChemScene. 2,3-Dichloropyridine Product Data & Safety.Link

Sources

Method

Advanced Application Note: 2,3-Dichloro-5-(trifluoromethoxy)pyridine as a Privileged Scaffold in Drug Discovery

Strategic Rationale: The Convergence of Reactivity and Physicochemical Tuning In modern drug discovery, the selection of a core scaffold dictates not only the biological activity of a molecule but also its pharmacokineti...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Convergence of Reactivity and Physicochemical Tuning

In modern drug discovery, the selection of a core scaffold dictates not only the biological activity of a molecule but also its pharmacokinetic profile and synthetic tractability. 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7) has emerged as a highly privileged building block[1].

This scaffold combines two powerful medicinal chemistry features:

  • The Trifluoromethoxy (-OCF₃) Group: Often referred to as a "super halogen," the -OCF₃ group is highly valued for its ability to fine-tune physicochemical characteristics[2]. It significantly increases lipophilicity (Hansch constant ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = 1.04) and cell membrane permeability while providing exceptional metabolic stability compared to standard methoxy (-OCH₃) groups, which are prone to oxidative dealkylation by cytochrome P450 enzymes.
    
  • The 2,3-Dichloro Substitution Pattern: The electron-deficient nature of the pyridine ring is further amplified by the electron-withdrawing -OCF₃ group. Crucially, the two chlorine atoms at the C-2 and C-3 positions are chemically distinct. This inherent asymmetry allows for highly predictable, orthogonal, and regioselective functionalization, enabling the rapid generation of complex screening libraries[3].

Physicochemical Profiling

To effectively utilize this scaffold, it is essential to understand its baseline properties and how they impact downstream drug design.

PropertyValueMedicinal Chemistry Rationale
CAS Number 130115-96-7[1]Unique identifier for procurement and database tracking.
Molecular Weight 231.99 g/mol [1]Low molecular weight provides high ligand efficiency, leaving ample room for structural elaboration within Lipinski's Rule of 5.
Trifluoromethoxy (-OCF₃) Highly LipophilicEnhances target binding affinity through hydrophobic interactions and improves oral bioavailability[2].
C-2 / C-3 Chlorines Differentially ReactiveEnables sequential Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling without the need for protecting groups[3].

Workflow: Regioselective Functionalization Strategy

The most efficient approach to elaborating this scaffold involves a two-step orthogonal functionalization. By exploiting the electronic differences between the C-2 and C-3 positions, researchers can install diverse pharmacophores in a highly controlled manner.

G A 2,3-Dichloro-5- (trifluoromethoxy)pyridine B C-2 Amination (SNAr Pathway) A->B Amine, DIPEA Heat (80 °C) C 2-Amino-3-chloro-5- (trifluoromethoxy)pyridine B->C Regioselective Addition D C-3 Cross-Coupling (Suzuki-Miyaura) C->D Arylboronic Acid Pd-cat, Base E 2,3-Disubstituted-5- (trifluoromethoxy)pyridine D->E C-C Bond Formation

Orthogonal functionalization workflow of the 2,3-dichloro-5-(trifluoromethoxy)pyridine scaffold.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to not just execute reactions, but to understand the mechanistic causality that drives them. The following protocols are designed as self-validating systems to ensure absolute regiocontrol.

Protocol A: Regioselective C-2 Amination via S_NAr

Mechanistic Causality: Why does substitution occur exclusively at C-2? In an S_NAr reaction, the rate-determining step is the formation of the anionic Meisenheimer intermediate. Attack at the C-2 position allows the negative charge to be delocalized directly onto the highly electronegative pyridine nitrogen, significantly lowering the activation energy[3]. The C-3 position lacks this resonance stabilization, making it kinetically inert to S_NAr under these conditions[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-(trifluoromethoxy)pyridine (1.0 mmol, 1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

  • Reaction Execution: Seal the vial and heat the mixture to 80 °C in an oil bath for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The starting material will be consumed, and a single new peak corresponding to the [M+H]+ of the C-2 aminated product will appear. If a mixture of regioisomers is observed, the temperature is too high, leading to a loss of kinetic control[4].

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to remove the NMP. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Structural Validation: Analyze via ¹H NMR. The disappearance of the amine proton (if using a secondary amine) and the retention of the C-4 and C-6 pyridine protons (appearing as two distinct doublets with a meta-coupling constant of J ≈ 2.0 Hz) confirms the structural integrity.

Protocol B: C-3 Suzuki-Miyaura Cross-Coupling

Mechanistic Causality: Once the C-2 position is occupied by an electron-donating amine, the pyridine ring becomes electron-rich, effectively shutting down further S_NAr reactivity. However, the remaining C-3 chlorine can now undergo transition-metal-catalyzed cross-coupling. Because C-Cl bonds are generally recalcitrant to oxidative addition, utilizing an electron-rich, sterically demanding biaryl phosphine ligand (e.g., XPhos) is strictly required to accelerate the oxidative addition of Pd(0) into the C-3 C-Cl bond[3].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 2-amino-3-chloro-5-(trifluoromethoxy)pyridine intermediate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and K₃PO₄ (3.0 mmol, 3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd) and XPhos (0.1 mmol, 10 mol%).

  • Degassing (Critical Step): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Subject the flask to three freeze-pump-thaw cycles. Failure to remove oxygen will result in the rapid oxidation of the electron-rich XPhos ligand, killing the catalytic cycle.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • In-Process Validation: TLC (Hexanes/EtOAc) and LC-MS should indicate complete consumption of the chlorinated intermediate and the appearance of the cross-coupled mass.

  • Workup & Purification: Filter the mixture through a short pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

  • Structural Validation: Perform 2D NOESY NMR. A spatial cross-peak between the newly installed C-3 aryl group protons and the C-4 pyridine proton definitively validates the regiochemistry of the final lead compound.

References[5] Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1), Google Patents. Available Here[1] 2,3-dichloro-5-(trifluoromethoxy)pyridine | 130115-96-7, ChemicalBook. Available Here[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, ResearchGate. Available Here[3] An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine, Benchchem.Available Here[4] Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions, Benchchem. Available Here

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Executive Summary This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS: 112886-29-6) . This scaffold is a high-value pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS: 112886-29-6) . This scaffold is a high-value pharmacophore in medicinal chemistry, particularly for agrochemicals and oncology targets, due to the lipophilic and metabolic stability conferred by the trifluoromethoxy (-OCF


) group.

The primary synthetic challenge is regioselectivity .[1] The substrate contains two electrophilic sites (C2-Cl and C3-Cl).[2] This guide details the mechanistic basis for C2-selectivity, outlines a self-validating optimization workflow, and provides a robust standard operating procedure (SOP) for scale-up.

Mechanistic Insight & Regioselectivity

Substrate Analysis

The reactivity of 2,3-dichloro-5-(trifluoromethoxy)pyridine is governed by the interplay of electronic activation and steric environment.

  • C2 Position (The Active Site): This position is adjacent to the pyridine nitrogen.[2] The inductive effect of the nitrogen atom (

    
     effect) significantly lowers the electron density at C2, making the C2-Cl bond highly susceptible to oxidative addition by the Pd(0) catalyst. Additionally, the C2 position is activated by the electron-withdrawing 5-OCF
    
    
    
    group (para-relationship to C2).
  • C3 Position (The Latent Site): The C3-Cl bond is inherently less reactive. It lacks the direct

    
    -nitrogen activation. Furthermore, it is sterically crowded by the adjacent C2-Cl and the C4-H, making Pd insertion kinetically slower.
    
  • 5-OCF

    
     Group:  This moiety is a strong electron-withdrawing group (
    
    
    
    ). It globally decreases the electron density of the pyridine ring, facilitating the initial oxidative addition step but potentially increasing the risk of side reactions like hydrodehalogenation if the catalytic cycle stalls.
The Selectivity Hypothesis

Under standard Buchwald-Hartwig conditions, C2-amination is kinetically favored by a factor of >20:1. The oxidative addition of Pd(0) into the C2-Cl bond is faster due to the lower Bond Dissociation Energy (BDE) resulting from N-activation.

Key Risk: "Catalyst Poisoning."[3] The pyridine nitrogen can coordinate to the Palladium center, displacing ligands and arresting the catalytic cycle. This necessitates the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that prevent this coordination.

Visualization of Reactivity Pathways

ReactionPathways Substrate 2,3-Dichloro-5-(OCF3)pyridine Pd0 Pd(0) / Ligand Substrate->Pd0 + Catalyst OA_C2 Oxidative Addition (C2) (Kinetically Favored) Pd0->OA_C2 Fast (N-activation) OA_C3 Oxidative Addition (C3) (Disfavored) Pd0->OA_C3 Slow (Steric/Electronic) Intermediate Pd(II)-Amido Complex OA_C2->Intermediate + Amine / Base ByProduct 3-Amino-2-chloro isomer (Trace) OA_C3->ByProduct Product 2-Amino-3-chloro-5-(OCF3)pyridine Intermediate->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2-oxidative addition due to electronic activation by the pyridine nitrogen.

Optimization Guide: A Self-Validating System

Do not blindly apply a "standard" condition. Use this screening logic to validate the reaction for your specific amine partner.

The "Gold Standard" Screen

For electron-deficient chloropyridines, the following three systems cover 90% of successful couplings. Run these in parallel on a 50 mg scale.

ParameterSystem A (Robust)System B (High Activity)System C (Challenging Amines)
Pre-catalyst Pd(OAc)

Pd

(dba)

Pd(crotyl)(

BuXPhos)Cl
Ligand Xantphos BrettPhos

BuXPhos
Base Cs

CO

NaO

Bu
K

PO

Solvent 1,4-DioxaneToluene

-Amyl Alcohol
Temp 100°C80-100°C80°C
Use Case General purpose; high functional group tolerance.Primary amines; fast reaction; sterically hindered amines.Weak nucleophiles; base-sensitive substrates.

Selection Logic:

  • Ligands: BrettPhos is preferred for primary amines due to its ability to form a highly active monomeric Pd species. Xantphos is excellent for heterocycles as its wide bite angle facilitates reductive elimination and prevents Pd-N coordination.

  • Bases: Use NaO

    
    Bu  for non-sensitive substrates (fastest). Switch to Cs
    
    
    
    CO
    
    
    if your amine or substrate contains esters, nitriles, or acidic protons.

Standardized Protocol (SOP)

Target Reaction: Coupling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine with a Primary Amine (R-NH


).
Scale:  1.0 mmol (approx. 232 mg of substrate).
Reagents & Equipment
  • Substrate: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 equiv).

  • Amine: 1.2 equiv (Primary or Secondary).

  • Catalyst: Pd(OAc)

    
     (2 mol%) + BrettPhos (4 mol%) OR  Pd
    
    
    
    (dba)
    
    
    (1 mol%) + Xantphos (3 mol%).
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaO
    
    
    Bu (1.4 equiv).
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).[4]

Step-by-Step Methodology
  • Catalyst Pre-activation (Optional but Recommended):

    • In a glovebox or under Ar flow, charge a vial with Pd(OAc)

      
       (4.5 mg, 0.02 mmol) and BrettPhos (21.5 mg, 0.04 mmol).
      
    • Add 1 mL of anhydrous dioxane and stir at 40°C for 5 minutes until the solution turns a rich orange/red (formation of the active L

      
      Pd(0) species).
      
  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • 2,3-Dichloro-5-(trifluoromethoxy)pyridine (232 mg, 1.0 mmol).

      • Solid Base (Cs

        
        CO
        
        
        
        : 652 mg, 2.0 mmol).
      • Amine (1.2 mmol).

    • Note: If the amine is liquid, add it after the solvent.

  • Initiation:

    • Add the pre-formed catalyst solution to the reaction vial.

    • Add remaining solvent to reach a total volume of 5 mL (0.2 M).

    • Seal the vial with a crimp cap (PTFE septum).

    • Purge with inert gas for 2 minutes (sparging) if not assembled in a glovebox.

  • Reaction:

    • Heat the block/bath to 100°C . Stir vigorously (>800 rpm).

    • Monitor: Check by HPLC/UPLC at 2 hours.

    • Endpoint: Disappearance of starting material. If >10% starting material remains after 4 hours, add 1 mol% additional catalyst.

  • Work-up:

    • Cool to room temperature.[5]

    • Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[6]

  • Purification:

    • Purify via Flash Column Chromatography (SiO

      
      ).
      
    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc). The product is usually less polar than the amine but more polar than the dichloro-substrate.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 1.0 mmol Scale Screen Screening Phase (BrettPhos vs Xantphos) Start->Screen Cond_A Condition A: Pd(OAc)2 / BrettPhos / NaOtBu (Fast, Primary Amines) Screen->Cond_A Cond_B Condition B: Pd2(dba)3 / Xantphos / Cs2CO3 (Robust, Heterocycles) Screen->Cond_B Check HPLC Check @ 2h Cond_A->Check Cond_B->Check Success >95% Conversion >20:1 Regioselectivity Check->Success Pass Fail_Selectivity Poor Selectivity (Mix of C2/C3) Check->Fail_Selectivity Regio Issues Fail_Stall Reaction Stalled (<50%) Check->Fail_Stall Low Conv. Purify Workup: Celite Filter -> Flash Column Success->Purify Action_Selectivity Action: Lower Temp to 80°C Switch to Bulky Ligand (tBuBrettPhos) Fail_Selectivity->Action_Selectivity Action_Stall Action: Check O2 exclusion Switch to Pd-G3/G4 Precatalyst Fail_Stall->Action_Stall

Figure 2: Decision-tree workflow for optimizing the amination reaction, including contingency actions for common failure modes.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is slow; Catalyst poisoning by Pyridine N.Switch to BrettPhos or RuPhos (highly active). Ensure O

is rigorously excluded (Pd(0) is sensitive). Increase Temp to 110°C.
C2/C3 Mixtures Temperature too high; Ligand not bulky enough.Lower temperature to 80°C. Use

BuBrettPhos
to increase steric demand, forcing reaction at the less hindered/more electronic C2 site.
Hydrodehalogenation

-hydride elimination from amine; Protodehalogenation.
Use Cs

CO

instead of NaO

Bu. Ensure solvent is anhydrous.[4] Avoid 2° alcohols as solvents.
Bis-amination Excess amine; Reaction running too long.Strictly control stoichiometry (1.1 equiv amine). Stop reaction immediately upon consumption of SM.

References

  • Mechanistic Basis of Pyridine Amination

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[7]

    • Source:J. Am. Chem. Soc.[7]2008 , 130, 13552-13554.[7]

    • URL:[Link]

  • Regioselectivity in Dichloropyridines

    • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.[8]

    • Source:J. Org.[8] Chem.2022 , 87, 7414-7421.[8]

    • URL:[Link]

    • Note: Highlights the standard C2 preference and how to invert it, valid
  • General Buchwald-Hartwig User Guide

    • Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions.[3]

    • Source:Chem. Sci.[3]2011 , 2, 27-50.

    • URL:[Link]

  • Synthesis of the Substrate (Context)

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[9]

    • Source:J. Pestic. Sci.2020, 45, 54–69.
    • URL:[Link]

Sources

Method

Application Note: Synthesis of OCF₃-Pyridines via Oxidative Desulfurization-Fluorination

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale The trifluoromethoxy (–OCF₃) group is a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

The trifluoromethoxy (–OCF₃) group is a privileged pharmacophore in medicinal chemistry. It imparts a unique combination of high lipophilicity (Hansch parameter


 = 1.04) and strong electron-withdrawing capabilities, which can dramatically improve a drug candidate's metabolic stability and membrane permeability[1]. However, while installing –OCF₃ onto simple arenes is well-documented, synthesizing OCF₃-substituted pyridines remains a formidable synthetic challenge.

Traditional approaches, such as the chlorination/fluorination of fluoroformates, typically fail on pyridine substrates. The inherent basicity of the pyridine nitrogen leads to competitive side reactions, catalyst poisoning, or complete substrate degradation[2][3]. To bypass these limitations, Oxidative Desulfurization-Fluorination (ODF) of pyridyl xanthates has emerged as a robust, albeit technically demanding, alternative. By pre-installing a dithiocarbonate (xanthate) scaffold, chemists can direct electrophilic activation specifically to the sulfur moiety, allowing for the stepwise introduction of fluorine atoms[4][5].

Mechanistic Insights & Causality (E-E-A-T)

The ODF protocol is not a simple functional group interconversion; it is a highly orchestrated sequence of electrophilic oxidations and nucleophilic displacements. Understanding the causality behind the reagent selection is critical for successfully applying this method to heterocyclic systems.

  • The Role of the Xanthate Scaffold: The O-pyridyl S-methyl dithiocarbonate acts as a highly specific target for halonium-induced oxidation. Sulfur's polarizability makes it exceptionally reactive toward electrophilic bromine (Br⁺), facilitating the cleavage of the strong C–O bond in later steps.

  • Oxidant Selection (DBH vs. NBS): 1,3-Dibromo-5,5-dimethylhydantoin (DBH) is the optimal oxidant. Unlike N-bromosuccinimide (NBS), DBH releases two equivalents of Br⁺ per molecule at a controlled rate. This sustained oxidative pressure is required to drive the reaction past the transient difluoro-thioether (–CF₂SMe) intermediate to the fully fluorinated –OCF₃ product[6].

  • Fluoride Source & Pyridine Deactivation: Olah’s reagent (70% HF-pyridine) serves a dual purpose. First, it provides the massive stoichiometric excess of nucleophilic fluoride (F⁻) needed for the triple displacement. Second, and crucially for pyridines, the highly acidic medium protonates the basic nitrogen atom. This in situ formation of a pyridinium salt dynamically deactivates the heteroaromatic ring, shielding it from unwanted electrophilic bromination by DBH[3][5]. Milder sources like 50% HF-pyridine or TBAH₂F₃ fail because they lack the acidity required to protect the ring, leading to substrate decomposition[5][7].

Mandatory Visualization: Reaction Pathway

Pathway A Hydroxypyridine (Substrate) B Pyridyl Xanthate Intermediate A->B CS₂, MeI, NaH THF, 0 °C to RT C Bromosulfonium Ion B->C DBH (Br⁺) Electrophilic Attack D Difluoro Thioether (Transient) C->D HF-Py (F⁻) Nucleophilic Addition E OCF₃ Pyridine (Product) D->E DBH, HF-Py Desulfurization

Reaction pathway for the oxidative desulfurization-fluorination of hydroxypyridines to OCF3 pyridines.

Experimental Workflows & Protocols

This methodology is designed as a self-validating system . Each stage includes specific checkpoints to ensure intermediate integrity before proceeding to the hazardous fluorination step.

Protocol A: Synthesis of O-Pyridyl S-Methyl Xanthate
  • Deprotonation: In a flame-dried round-bottom flask under N₂, dissolve the hydroxypyridine (10.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol) portion-wise.

    • Causality: Complete deprotonation ensures the oxygen acts as the primary nucleophile, suppressing N-alkylation (a common side reaction due to pyridone tautomerization).

  • Thiocarbonylation: Once H₂ evolution ceases (approx. 30 min), add Carbon Disulfide (CS₂, 15.0 mmol) dropwise. Stir for 1 hour. The solution will turn deep yellow/orange, indicating dithiocarbonate salt formation.

  • Alkylation: Add Methyl Iodide (MeI, 15.0 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

    • Self-Validation Checkpoint: Confirm product via LCMS (+90 Da mass shift). IR spectroscopy must show a distinct C=S stretch between 1050–1200 cm⁻¹.

Protocol B: Oxidative Desulfurization-Fluorination (ODF)

CRITICAL SAFETY WARNING: 70% HF-pyridine is extremely corrosive, toxic, and etches glass. All operations must be conducted in PTFE (Teflon) or PFA labware within a well-ventilated fume hood.

  • Preparation: In a 50 mL PTFE flask, dissolve the pyridyl xanthate (5.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL). Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Fluoride Addition: Slowly inject 70% HF-pyridine (100 mmol HF, ~2.8 mL) via a plastic syringe.

    • Causality: Extreme cooling prevents the exothermic degradation of the heterocyclic substrate upon initial contact with the highly acidic Olah's reagent.

  • Oxidant Addition: Add DBH (15.0 mmol, 3.0 equiv) in three equal portions over 15 minutes.

    • Causality: The bromination of sulfur is highly exothermic. Portion-wise addition prevents thermal runaway, which would otherwise cause premature C–O bond cleavage and yield fluoropyridines instead of the target OCF₃-pyridines[5].

  • Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 3–5 hours.

    • Self-Validation Checkpoint: Withdraw a 50 µL aliquot (using a plastic pipette), dilute in CDCl₃, and check ¹⁹F NMR. The complete disappearance of intermediate –CF₂SMe signals (approx. -85 ppm) and the emergence of the –OCF₃ singlet (approx. -57 to -60 ppm) indicates reaction completion.

  • Quenching: Cool the PTFE flask to 0 °C. Carefully pour the mixture into a polyethylene beaker containing a pre-chilled, vigorously stirring mixture of saturated aqueous NaHCO₃ (100 mL), 1M NaOH (to maintain basicity), and 10% aqueous Na₂S₂O₃ (20 mL).

    • Causality: NaHCO₃/NaOH safely neutralizes the massive excess of HF. Na₂S₂O₃ reduces unreacted halonium species and trapped bromine, preventing post-workup oxidative degradation of the product.

  • Isolation: Extract the neutralized aqueous layer with DCM (3 × 30 mL). Dry the combined organics over MgSO₄, filter, and concentrate carefully (OCF₃-pyridines can be highly volatile). Purify via silica gel chromatography.

Data Presentation: Reagent Optimization

The following table summarizes the quantitative data driving the reagent selection for the ODF of heterocyclic xanthates, highlighting the necessity of the DBH / 70% HF-Pyridine system[5][6][7].

Table 1: Optimization of Reagents for Pyridyl Xanthate Fluorination
Oxidant (Equiv)Fluoride Source (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
DBH (3.0) 70% HF-Pyridine (20) DCM -78 to RT 65 - 82 Optimal. Complete conversion to OCF₃. Pyridine ring protected by protonation.
NBS (4.0)70% HF-Pyridine (20)DCM-78 to RT40 - 55Lower efficiency. Increased competitive electrophilic bromination of the pyridine ring.
NIS (4.0)70% HF-Pyridine (20)DCM-78 to RT< 30Poor conversion. Significant iodination of the heteroaromatic system observed.
DBH (3.0)50% HF-Pyridine (20)DCM0 to RT10 - 15Reaction stalls. Major product is the difluoro-thioether (–CF₂SMe) intermediate.
DBH (3.0)TBAH₂F₃ (5.0)DCM0 to RT< 5Failure. Lack of high acidity prevents pyridine protonation, leading to substrate degradation.

References

  • Kanie, K.; Tanaka, Y.; Shimizu, M.; Kuroboshi, M.; Hiyama, T. "Oxidative desulfurization–fluorination of alkanol xanthates. Control of the reaction pathway to fluorination or trifluoromethoxylation." Chemical Communications, 1997, 309-310. URL:[Link]

  • Kuroboshi, M.; Hiyama, T. "Oxidative Desulfurization-Fluorination of Methyl Arenedithiocarboxylates. A Convenient Synthesis of Trifluoromethylated Aromatic Compounds." Chemistry Letters, 1992, 21(5), 827-830. URL:[Link]

  • "Evaluation of Efficient and Practical Methods for the Preparation of Functionalized Aliphatic Trifluoromethyl Ethers." MDPI Molecules, 2017. URL:[Link]

  • "Method for the preparation of functionalized trihalomethoxy substituted pyridines." Google Patents, EP2350008B1 (Bayer CropScience AG).
  • "Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions." Chinese Journal of Chemistry, 2015. URL:[Link]

Sources

Application

Reactivity of C-Cl bonds in 2,3-Dichloro-5-(trifluoromethoxy)pyridine

An In-Depth Technical Guide to the Reactivity of C-Cl Bonds in 2,3-Dichloro-5-(trifluoromethoxy)pyridine Part 1: Core Directive & Executive Summary The Hierarchy of Reactivity: Nitrogen Dictates, Enhances For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of C-Cl Bonds in 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Part 1: Core Directive & Executive Summary

The Hierarchy of Reactivity: Nitrogen Dictates,


 Enhances 

For researchers targeting the 2,3-dichloro-5-(trifluoromethoxy)pyridine scaffold, the central synthetic challenge is regioselectivity . You are presented with two electrophilic sites (C2-Cl and C3-Cl) on an electron-deficient ring.

The Golden Rule: The reactivity of this molecule is governed by the "Ortho-Effect" of the pyridine nitrogen.

  • C2-Cl (The Alpha Site): This position is highly activated. It is ortho to the ring nitrogen, making it the primary site for both Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition in Palladium-catalyzed cross-couplings.
    
  • C3-Cl (The Beta Site): This position is significantly less reactive. It lacks the direct inductive and mesomeric activation from the nitrogen. In most standard workflows, C3 reacts only after C2 has been functionalized.

  • C5-

    
     (The Activator):  The trifluoromethoxy group is a potent electron-withdrawing group (EWG). While it exerts a strong inductive pull (-I effect), activating the entire ring, it does not override the inherent C2 > C3 selectivity preference established by the nitrogen atom.
    

Strategic Implication: To access 3-substituted derivatives, you must typically employ a sequential functionalization strategy : modify C2 first, then target C3.

Part 2: Mechanistic Insight & Electronic Landscape

To design effective protocols, one must visualize the electronic bias of the scaffold. The pyridine nitrogen pulls electron density, leaving the C2 and C6 positions most electron-deficient. The C5-


 group reinforces this deficiency.
Visualizing the Reactivity Map

ReactivityMap Scaffold 2,3-Dichloro-5-(trifluoromethoxy)pyridine C2_Site C2-Cl Position (Primary Reactive Site) Scaffold->C2_Site SNAr / Pd-Catalysis C3_Site C3-Cl Position (Secondary Reactive Site) C2_Site->C3_Site Sequential Access N_Atom Pyridine Nitrogen (Directing Group) N_Atom->C2_Site Strong Activation (Inductive + Resonance) N_Atom->C3_Site Weak Influence (Meta position) OCF3 C5-OCF3 Group (Global Activator) OCF3->Scaffold Lowers LUMO Energy (Increases electrophilicity)

Figure 1: Electronic Reactivity Map. The C2 position is the "Hot Zone" due to direct activation by the Nitrogen atom. The C3 position remains dormant until forcing conditions or sequential steps are applied.

Part 3: Application Notes & Protocols

Application Note 1: Regioselective at C2

Context: The C2-Cl bond is highly susceptible to nucleophilic attack due to the stabilization of the Meisenheimer intermediate by the adjacent nitrogen.[1] The C5-


 group further stabilizes this intermediate, making this substrate more reactive than simple 2,3-dichloropyridine.

Scope:

  • Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

  • Selectivity: >95% C2 selectivity is typical under controlled conditions.

Protocol: C2-Selective Amination

  • Reagents: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 eq), Amine (1.1 eq), Base (

    
     or 
    
    
    
    , 2.0 eq).
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 60°C – 80°C.

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 mmol) and anhydrous MeCN (5 mL).

  • Addition: Add

    
     (2.0 mmol) followed by the amine nucleophile (1.1 mmol).
    
    • Note: For volatile amines, use a sealed tube.

  • Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS.

    • Checkpoint: Conversion should be rapid (1–4 hours). If C3 substitution is observed (rare), lower the temperature to 40°C.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Application Note 2: Site-Selective Suzuki-Miyaura Coupling

Context: Palladium catalyzes the oxidative addition into C-Cl bonds. The rate of oxidative addition correlates with electron deficiency. Therefore, Pd inserts into the C2-Cl bond significantly faster than the C3-Cl bond.

Protocol: C2-Selective Arylation

  • Catalyst System:

    
     (2-5 mol%) + 
    
    
    
    (or S-Phos for difficult substrates).
  • Reagents: Aryl Boronic Acid (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Toluene/Water (4:1) or DME/Water.

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (Toluene/Water) with Nitrogen or Argon for 15 minutes. Oxygen inhibits the active Pd(0) species.

  • Assembly: Add the substrate (1.0 eq), Aryl Boronic Acid (1.1 eq), and Base (2.0 eq) to the reaction vial.

  • Catalyst Addition: Add the Pd source and ligand last. Seal the vessel under inert atmosphere.

  • Reaction: Heat to 80°C–90°C for 4–12 hours.

    • Critical Insight: Do not overheat (>100°C) initially, as this may promote "over-coupling" at C3.

  • Analysis: Check LC-MS for the mono-coupled product (M+H expected mass).

  • Isolation: Filter through a Celite pad to remove Pd black. Extract and purify via column chromatography.

Application Note 3: Sequential Functionalization (Accessing C3)

Context: Once the C2 position is substituted (e.g., with an aryl group or amine), the electronic nature of the ring changes. However, the C3-Cl bond remains available for a second catalytic cycle, often requiring more vigorous conditions or a more active catalyst (e.g., Buchwald precatalysts or XPhos).

Workflow Visualization:

SequentialWorkflow Start Starting Material: 2,3-Dichloro-5-(trifluoromethoxy)pyridine Step1 Step 1: C2 Functionalization (Mild Conditions: 60-80°C) Start->Step1 Selective SNAr or Suzuki Intermed Intermediate: 2-Substituted-3-Chloro-5-(trifluoromethoxy)pyridine Step1->Intermed Step2 Step 2: C3 Functionalization (Forcing Conditions: >100°C, Active Ligand) Intermed->Step2 2nd Suzuki/Buchwald Final Final Product: 2,3-Disubstituted Scaffold Step2->Final

Figure 2: Sequential Functionalization Workflow. This stepwise approach ensures high yield and purity by respecting the inherent reactivity differences between C2 and C3.

Part 4: Comparative Data & Reaction Parameters

The following table summarizes the expected reaction parameters based on the electronic properties of the 5-trifluoromethoxy scaffold compared to the standard 5-trifluoromethyl analog (DCTF).

ParameterC2-Cl ReactivityC3-Cl ReactivityRecommended Conditions (C2)Recommended Conditions (C3)
Electronic Bias High (Ortho to N)Low (Meta to N)Mild (

C)
Vigorous (

C)

Rate
FastNegligible

, MeCN, 60°C
N/A (Rarely successful)
Pd-Oxidative Addition FastSlow

or


+ XPhos/RuPhos
Effect of 5-

Strong ActivationModerate ActivationEnhances rate vs. H-analogEnhances rate vs. H-analog

References

  • ChemicalBook. (2025). 2,3-dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7) Product Details.[2][3] Retrieved from

  • European Patent Office. (2011). EP2350008B1: Method for the preparation of functionalized trihalomethoxy substituted pyridines. (Describes synthesis and reactivity of trifluoromethoxy pyridines). Retrieved from

  • BenchChem. (2025).[4] General Reactivity of 2,3-Dichloropyridine Scaffolds. (Contextual grounding for regioselectivity). Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines via Regioselective Suzuki Reactions. (Validation of C2 selectivity in polychloropyridines). Retrieved from

Sources

Method

Application Note: Preparation of Trifluoromethoxy Pyridine Derivatives for Crop Protection Agents

Introduction & Agrochemical Rationale The strategic incorporation of the trifluoromethoxy (–OCF₃) group into heteroaromatic scaffolds, particularly pyridines, has become a cornerstone in the rational design of next-gener...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Agrochemical Rationale

The strategic incorporation of the trifluoromethoxy (–OCF₃) group into heteroaromatic scaffolds, particularly pyridines, has become a cornerstone in the rational design of next-generation crop protection agents[1]. The –OCF₃ substituent imparts exceptional lipophilicity, outstanding electronegativity, and enhanced metabolic stability to agrochemical active ingredients, allowing them to effectively penetrate pest cuticles and resist enzymatic degradation[2].

Crucially, unlike many per- and polyfluoroalkyl substances (PFAS) which face increasing regulatory scrutiny, –OCF₃ containing compounds exhibit a highly favorable environmental degradation profile, breaking down into non-persistent, benign compounds such as CO₂ and HF[1]. Despite its proven utility in commercial pesticides—where substituting an –OCF₃-phenyl ring with an –OCF₃-pyridine ring frequently enhances insecticidal activity—the direct synthesis of trifluoromethoxylated pyridines remains a formidable challenge. This is primarily due to the rapid


-fluoride elimination of the OCF₃ anion and the inherent electron-deficient nature of the pyridine core[3],[2].

This application note details validated, self-consistent methodologies for synthesizing these critical building blocks, bridging the gap between theoretical organofluorine chemistry and practical agrochemical scale-up.

Mechanistic Pathways and Strategy Selection

The synthesis of –OCF₃ pyridines generally follows one of three distinct paradigms, each suited for different stages of agrochemical development:

Workflow A Hydroxypyridine B Trichloromethoxy Pyridine A->B Thiophosgene / Cl2 C OCF3-Pyridine (Agrochemical) B->C SbF3 / SbCl5 (Cl/F Exchange) D N-Hydroxylamine Pyridine E O-Trifluoromethylated Intermediate D->E Togni Reagent E->C OCF3 Migration F Unfunctionalized Pyridine G Ag-OCF3 Complex F->G AgF / OCF3 Source G->C Ortho C-H Functionalization

Fig 1: Strategic synthetic pathways for trifluoromethoxy pyridine derivatives.

Experimental Workflows & Causality

Protocol 1: Halogen-Exchange (Chlorine/Fluorine Exchange) Strategy

This protocol relies on the construction of a trichloromethoxy intermediate followed by a Lewis acid-catalyzed halogen exchange. It is the preferred route for industrial-scale preparation of early-stage agrochemical building blocks[3].

Causality & Expert Insight: Direct oxidative desulfurization-fluorination of unsubstituted 2-, 3-, or 4-hydroxypyridines typically fails. The presence of a chlorine atom in the


-position of the pyridine ring is an absolute requirement to electronically activate the trichloromethoxy group for the subsequent Cl/F exchange[3]. During the fluorination step, Antimony pentachloride (SbCl₅) acts as a crucial Lewis acid catalyst. It abstracts a chloride ion to form a highly electrophilic carbocation intermediate, which is then rapidly trapped by the nucleophilic fluoride provided by SbF₃[3].

Mechanism A Py-OCCl3 B [Py-OCCl2]+ A->B SbCl5 (-[SbCl6]-) C Py-OCFCl2 B->C SbF3 (+F-) D Py-OCF3 C->D Repeat 2x

Fig 2: Lewis acid-catalyzed Cl/F exchange mechanism via carbocation intermediates.

Step-by-Step Methodology:

  • Chlorothionoformiate Formation: In a dry flask under nitrogen, react the starting

    
    -chloro-hydroxypyridine with thiophosgene (1.2 equiv) in the presence of triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C. Warm to room temperature over 2 hours.
    
  • Chlorination: Without isolating the intermediate, introduce elemental chlorine gas (excess) directly into the reaction mixture. The chlorothionoformiate rapidly converts into the corresponding trichloromethoxy pyridine. Self-Validation: Monitor the reaction via GC-MS; the disappearance of the thiocarbonyl signal confirms complete conversion.

  • Solvent Exchange & Fluorination Setup: Remove the dichloromethane under reduced pressure. To the neat residue, add anhydrous antimony trifluoride (SbF₃, 1.5–2.0 equiv relative to trichloromethoxy equivalents) and a catalytic amount of antimony pentachloride (SbCl₅). Maintain an optimal SbF₃:SbCl₅ ratio of 13:1 to prevent over-oxidation[3].

  • Thermal Activation: Heat the neat mixture to 120–150 °C for 4–6 hours.

  • Workup: Cool the vessel to room temperature. Carefully quench with ice-cold aqueous NaOH (10% w/v) to neutralize the highly acidic antimony salts. Extract the aqueous layer with dichloromethane, dry over MgSO₄, and purify via fractional distillation to yield the pure –OCF₃ pyridine.

Protocol 2: Late-Stage Nucleophilic C-H Trifluoromethoxylation

For complex, highly decorated agrochemical candidates where harsh halogen-exchange conditions would degrade sensitive functional groups, late-stage Silver-mediated C-H trifluoromethoxylation is the optimal choice[2].

Causality & Expert Insight: Because the pyridine core is highly electron-deficient, direct nucleophilic attack by an –OCF₃ anion is thermodynamically unfavorable. Silver salts resolve this by mediating the generation of an active [Ag-OCF₃] species from an isolable pyridinium trifluoromethoxide salt (synthesized from 2,4-dinitro(trifluoromethoxy)benzene and DMAP)[4]. The silver atom temporarily coordinates to the pyridine nitrogen, directing the –OCF₃ addition selectively to the ortho-position, thereby overcoming the inherent inertness of the heteroaromatic C-H bond[2].

Step-by-Step Methodology:

  • Preparation of OCF₃ Source: In an argon-filled glovebox, combine 4-dimethylaminopyridine (DMAP) and 2,4-dinitro(trifluoromethoxy)benzene (DNTFB) in anhydrous acetonitrile to generate the isolable pyridinium trifluoromethoxide salt[4].

  • Reaction Setup: To an oven-dried Schlenk tube, add the unfunctionalized pyridine derivative (1.0 equiv), the pyridinium trifluoromethoxide salt (2.0 equiv), AgF (2.0 equiv), and Selectfluor (1.5 equiv) as an oxidant.

  • Solvent Addition: Add anhydrous acetonitrile to achieve a 0.1 M substrate concentration. Seal the tube under argon.

  • Reaction Execution: Stir the mixture at 40–60 °C for 12–24 hours. Self-Validation: The reaction must be conducted strictly in the dark (wrap the tube in aluminum foil) to prevent the photolytic degradation of the active silver species.

  • Workup: Dilute the crude mixture with ethyl acetate and filter through a short pad of Celite to quantitatively remove precipitated silver salts. Concentrate the filtrate under reduced pressure and purify via preparative HPLC to isolate the ortho-OCF₃ pyridine derivative.

Quantitative Data Summary

The following table summarizes the operational metrics of the primary synthetic strategies to guide route selection during agrochemical development:

Synthetic StrategySubstrate RequirementRegioselectivityTypical YieldScalabilityKey Reagents
Halogen Exchange

-chloro-hydroxypyridines
Pre-determined by –OH60–85%Multi-gram / IndustrialThiophosgene, Cl₂, SbF₃, SbCl₅
O-Trifluoromethylation N-protected hydroxylaminesOrtho to nitrogen50–75%Gram-scaleTogni Reagent
Nucleophilic C-H Unfunctionalized pyridinesOrtho-selective40–70%Milligram to GramAgF, DNTFB, Selectfluor

References

1.[5] Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Source: nih.gov. URL:[Link] 2.[4] Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. Source: acs.org. URL:[Link] 3.[3] EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines. Source: google.com. URL: 4.[2] Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. Source: nih.gov. URL:[Link] 5.[1] Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Source: researchgate.net. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

A Note on Chemical Nomenclature: This guide focuses on the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), a crucial intermediate in the agrochemical industry.[1][2] The query specified "trifluoro...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: This guide focuses on the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), a crucial intermediate in the agrochemical industry.[1][2] The query specified "trifluoromethoxy," which refers to an -OCF3 group. However, the predominant body of scientific literature and industrial synthesis routes relates to the trifluoromethyl (-CF3) analogue. Given its significance, this guide addresses the synthesis of the trifluoromethyl compound, which is likely the intended subject of inquiry.

Introduction for the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF). As a key building block for high-demand agrochemicals like fluazinam and fluopicolide, optimizing the yield and purity of DCTF is a critical objective for research and drug development professionals.[1][3] This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your synthetic outcomes. We will explore common synthetic pathways, address specific experimental bottlenecks in a question-and-answer format, and provide validated protocols grounded in authoritative literature.

Section 1: Overview of Major Synthetic Pathways

The industrial production of DCTF typically originates from 3-picoline (3-methylpyridine) and proceeds through a multi-step process involving side-chain chlorination, ring chlorination, and fluorination.[4][5] The sequence and conditions of these steps are critical for achieving high selectivity and yield.

The primary strategies include:

  • Stepwise Chlorination Followed by Fluorination: This is a widely adopted route where the methyl group of a pyridine precursor is first exhaustively chlorinated to a trichloromethyl group (-CCl3). This is followed by a selective chlorination of the pyridine ring, and finally, a halogen exchange (Halex) reaction replaces the chlorine atoms of the -CCl3 group with fluorine to yield the -CF3 group.[4]

  • Simultaneous Vapor-Phase Chlorination/Fluorination: This method involves reacting a picoline derivative with chlorine and a fluorinating agent at high temperatures over a transition metal-based catalyst. While potentially more direct, controlling the regioselectivity to avoid multi-chlorinated by-products can be challenging.[4]

Below is a diagram illustrating the most common stepwise synthetic workflow.

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis 3-Picoline 3-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline->2-Chloro-5-methylpyridine Ring Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine Side-Chain Chlorination (e.g., Cl2, UV) 2,3-Dichloro-5-(trichloromethyl)pyridine 2,3-Dichloro-5- (trichloromethyl)pyridine (PCMP) 2-Chloro-5-(trichloromethyl)pyridine->2,3-Dichloro-5-(trichloromethyl)pyridine Ring Chlorination (e.g., Cl2, Catalyst) 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5- (trifluoromethyl)pyridine (DCTF) 2,3-Dichloro-5-(trichloromethyl)pyridine->2,3-Dichloro-5-(trifluoromethyl)pyridine Fluorination (e.g., HF)

Caption: Common synthetic pathway from 3-Picoline to DCTF.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of DCTF. The solutions are based on established chemical principles and validated process improvements from patent literature and peer-reviewed articles.

Stage 1: Ring Chlorination (e.g., 2-chloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trichloromethyl)pyridine)

Q1: My ring chlorination reaction is extremely slow and results in a low yield of the desired 2,3-dichloro isomer. What is the cause and how can I improve performance?

A1: This is a classic challenge in this synthesis, often stemming from suboptimal catalyst choice and harsh reaction conditions. Older methods using catalysts like tungsten hexachloride (WCl6) or requiring high temperatures often suffer from long reaction times and low efficiency.[6]

Core Problem: Inefficient activation of the pyridine ring for electrophilic substitution at the desired position.

Solution: Catalyst Optimization. The choice of Lewis acid catalyst is paramount. Antimony trichloride (SbCl3) has been demonstrated to be a superior catalyst for this transformation.[6] It effectively polarizes the Cl-Cl bond and activates the pyridine ring, leading to faster reaction rates and higher selectivity under milder conditions.

CatalystTypical Reaction TimeYieldKey Advantages/Disadvantages
Tungsten Hexachloride (WCl6)Long (e.g., >12 hours)Low to ModerateHigh energy consumption, long production cycle.[6]
Iron(III) Chloride (FeCl3)Variable (e.g., 18 hours)Moderate (e.g., ~40-50%)Requires high catalyst loading and high temperatures (150-170 °C).[7][8]
Antimony Trichloride (SbCl3) Shorter (e.g., <8 hours) High (e.g., >75%) Reduces energy consumption, shortens reaction time, catalyst can be reused.[6]

Actionable Protocol Insight: A patented method involves heating 2-chloro-5-(trichloromethyl)pyridine with SbCl3 while introducing chlorine gas. The reaction temperature is maintained around 125 °C, which is significantly milder than many alternatives. Progress should be monitored by Gas Chromatography (GC) until the starting material is consumed.[6]

Q2: I am observing the formation of multiple chlorinated isomers, leading to purification difficulties. How can I improve the regioselectivity for the 3-position?

A2: The formation of isomers is typically governed by a combination of electronic and steric effects, which are heavily influenced by the catalyst and reaction temperature.

Core Problem: Lack of regiocontrol during the electrophilic aromatic substitution.

Solution: Strategic Catalyst and Temperature Control.

  • Catalyst Choice: As mentioned, SbCl3 provides superior regioselectivity for the 3-position.[6] This is because the catalyst complex directs the incoming electrophile (Cl+) preferentially to the electron-rich 3-position, which is activated by the nitrogen atom and less sterically hindered than other positions.

  • Temperature Management: Running the reaction at the optimal temperature (e.g., 125 °C with SbCl3) is crucial.[6] Excessively high temperatures can provide enough energy to overcome the activation barrier for substitution at less favorable positions, leading to a mixture of isomers.

G cluster_checks Troubleshooting Checks cluster_solutions Solutions start Low Yield / Poor Selectivity in Ring Chlorination? catalyst Is the catalyst optimal? (e.g., using SbCl3) start->catalyst temp Is temperature controlled? (e.g., ~125°C for SbCl3) catalyst->temp Yes change_cat Action: Switch to SbCl3 catalyst for higher efficiency and selectivity. catalyst->change_cat No monitoring Is reaction monitored? (e.g., via GC) temp->monitoring Yes control_temp Action: Maintain steady temperature. Avoid overheating. temp->control_temp No implement_gc Action: Use GC to track conversion and prevent over-reaction. monitoring->implement_gc No end_node Improved Yield & Purity monitoring->end_node Yes change_cat->temp control_temp->monitoring implement_gc->end_node

Caption: Troubleshooting decision tree for ring chlorination.

Stage 2: Fluorination (-CCl3 to -CF3)

Q3: My fluorination step using anhydrous hydrogen fluoride (HF) is incomplete, resulting in a mixture of -CCl3, -CCl2F, and -CClF2 intermediates.

A3: Incomplete fluorination is a frequent issue, often related to reagent purity, catalyst activity, or insufficient reaction conditions (temperature and pressure).

Core Problem: The halogen exchange reaction does not proceed to completion.

Solution: Rigorous Control of Reaction Parameters.

  • Anhydrous Conditions: Moisture can react with HF and deactivate the catalyst. Ensure all reagents and the reaction vessel are scrupulously dry.

  • Catalyst: While the reaction can proceed without a catalyst, Lewis acids like iron(III) chloride (FeCl3) can facilitate the exchange.[1] The catalyst should be anhydrous.

  • Temperature and Pressure: This reaction is typically performed in an autoclave under pressure to maintain HF in the liquid phase and achieve the necessary reaction temperature (e.g., 120-175 °C).[1][6] Insufficient temperature or pressure will lead to slow and incomplete conversion.

  • Stoichiometry of HF: A sufficient molar excess of HF is required to drive the equilibrium towards the fully fluorinated product.

Actionable Protocol Insight: A typical procedure involves heating 2,3-dichloro-5-(trichloromethyl)pyridine with a catalyst like FeCl3 and a stoichiometric excess of anhydrous HF in a sealed autoclave.[1] The vessel is heated to around 175 °C and held for several hours. Careful venting through a caustic scrubber is required upon completion.[1]

Q4: After the fluorination reaction, my workup is complicated and the final product purity is low.

A4: The crude product from the fluorination step contains residual HF, HCl gas, the catalyst, and potentially unreacted starting material. An effective workup is essential for isolation.

Core Problem: Inadequate removal of acidic by-products and impurities.

Solution: Multi-Step Purification Protocol.

  • Neutralization Wash: After carefully venting the autoclave, the crude reaction mixture should be dissolved in a water-immiscible organic solvent (e.g., dichloromethane). This solution is then washed carefully with a mild aqueous base, such as sodium bicarbonate solution or dilute sodium hydroxide, to neutralize and remove acidic components like HF and HCl.[1][7]

  • Water Wash: A subsequent wash with water removes any remaining inorganic salts.

  • Drying: The organic layer must be dried thoroughly using an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7]

  • Distillation: The final and most critical step is fractional distillation under reduced pressure to separate the desired 2,3-dichloro-5-(trifluoromethyl)pyridine (boiling point: ~80 °C at 20 mmHg) from any less volatile starting material or more volatile by-products.[2]

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: This synthesis involves highly hazardous materials.

  • Chlorine Gas (Cl2): Highly toxic and corrosive. All manipulations must be done in a well-ventilated fume hood with appropriate gas scrubbing systems.

  • Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. It can cause severe, penetrating burns that may not be immediately painful. Always use specialized personal protective equipment (PPE), including HF-resistant gloves (e.g., nitrile over neoprene), a face shield, and an acid-resistant apron. Work in a dedicated hood and have a calcium gluconate gel station readily available as an immediate first aid countermeasure for skin contact. All reactions with HF should be conducted in specialized equipment, such as a Teflon or polyethylene-lined autoclave.[7]

Q: How can I effectively monitor the progress of these reactions? A: Gas Chromatography (GC) is the method of choice. A small aliquot of the reaction mixture can be carefully quenched, diluted, and injected into the GC. This allows for quantitative tracking of the disappearance of starting material and the appearance of the product, ensuring the reaction is driven to completion and helping to avoid the formation of by-products from over-reaction.[6]

Q: Is there an alternative to the multi-step chlorination/fluorination pathway? A: Yes, an alternative approach involves building the pyridine ring from a trifluoromethyl-containing precursor. For example, 1,1,1-trifluoroacetone can be used as a starting material to construct the 2,3-dihydroxy-5-trifluoromethylpyridine intermediate, which is then chlorinated to give the final product.[5] While this method avoids handling HF directly, it involves more synthetic steps. The economic feasibility depends on the cost and availability of the fluorinated starting materials.[3][5]

References

  • Scribd. Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]

  • Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
  • Tsuboi, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

  • Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • WIPO Patentscope. WO/2019/109936 - METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. Available from: [Link]

  • Google Patents. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
  • ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Available from: [Link]

  • Google Patents. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
  • Google Patents. US20200102273A1 - Method for preparing 2,3-dichloro-5-trifluoromethylpyridine with high selectivity.
  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]

  • Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
  • Revue Roumaine de Chimie. CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Available from: [Link]

  • Cohizon Life Sciences. 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]

Sources

Optimization

Technical Support Center: Separation of 2,3-Dichloro and 2,5-Dichloropyridine Isomers

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of chlorinated pyridines—such as the chlorination of 2-chloropyridine or 2,5-dihydroxypy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that the synthesis of chlorinated pyridines—such as the chlorination of 2-chloropyridine or 2,5-dihydroxypyridine—frequently yields a stubborn mixture of positional isomers[1].

Because 2,3-dichloropyridine and 2,5-dichloropyridine possess nearly identical molecular weights, polarities, and boiling points, standard purification techniques often fail to achieve pharmaceutical-grade purity[2]. This guide provides field-proven, self-validating methodologies to successfully separate these isomers, grounded in thermodynamic principles and phase-separation mechanics.

Separation Strategy & Logical Workflow

The most robust method for separating these isomers avoids high-temperature distillation in favor of a two-stage physical separation: Initial Enrichment via Steam Distillation followed by Polishing via Fractional Crystallization [2][3].

IsomerSeparation Start Crude Isomeric Mixture (2,5- & 2,3-Dichloropyridine) Steam Steam Distillation (Phase Separation) Start->Steam Heat / H2O Solid Solid Phase (85-95% 2,5-Isomer) Steam->Solid Filtration Oil Oil Phase (~40% 2,3-Isomer) Steam->Oil Decantation Cryst Fractional Crystallization (Isopropanol:Water 15:85) Solid->Cryst Dissolution & Cooling Pure Pure 2,5-Dichloropyridine (100% Purity, MP: 58°C) Cryst->Pure Vacuum Filtration Mother Mother Liquor (Residual 2,3-Isomer) Cryst->Mother Soluble Fraction

Workflow for the separation and purification of 2,3- and 2,5-dichloropyridine isomers.

Frequently Asked Questions & Troubleshooting

Q1: Why is fractional distillation ineffective for separating 2,5-dichloropyridine from its 2,3-isomer? A1: Fractional distillation relies on a significant differential in vapor pressure between components. Because 2,3-dichloro and 2,5-dichloropyridine are structurally similar positional isomers, their boiling points are extremely close[2]. Attempting to separate them via fractional distillation on a large scale results in extensive co-distillation. The energy input required for the theoretical plates needed would cause thermal degradation before achieving baseline separation.

Q2: What is the mechanistic rationale behind using an Isopropanol/Water (15:85) mixture for recrystallization? A2: This specific solvent ratio exploits the precise solubility threshold of the two isomers[3]. Isopropanol acts as the solvent, while water acts as the anti-solvent. At elevated temperatures, 15% isopropanol is just sufficient to dissolve the enriched 2,5-isomer fraction. As the solution cools, the 2,5-isomer—which has a more stable crystal lattice and lower overall solubility—precipitates out[1]. The 2,3-isomer is slightly more soluble and remains trapped in the highly aqueous (85%) mother liquor[2].

Q3: My 2,5-dichloropyridine yield is low, or the product remains impure after recrystallization. How can I troubleshoot this? A3: This is almost always a thermodynamic or kinetic failure during crystallization:

  • Impure Product (Co-precipitation): If your product contains residual 2,3-isomer, you likely cooled the solution too rapidly. Crash-cooling traps the soluble 2,3-isomer within the forming crystal lattice of the 2,5-isomer. Fix: Allow the solution to cool ambiently to room temperature before applying an ice bath[1]. Alternatively, verify your solvent ratio; excess water forces premature precipitation of both isomers.

  • Low Yield (Over-solubility): If your yield is poor, your solvent system likely contains too much isopropanol, keeping the 2,5-isomer in solution even at low temperatures. Fix: Strictly adhere to the 15:85 (w/w) isopropanol-to-water ratio[2].

  • Validation: Always perform a mixed melting point analysis. Pure 2,5-dichloropyridine melts sharply at 58 °C. A depressed or broadened melting range confirms the presence of the 2,3-isomer[2].

Q4: How should I analytically verify the isomeric purity of my separated fractions? A4: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the industry standards for verifying positional isomers[2][4]. For HPLC, utilize a reverse-phase C18 column. Because the polarities are nearly identical, a standard fast gradient will cause the peaks to co-elute. You must use a highly optimized, shallow mobile phase gradient (e.g., Water/Acetonitrile) with a slow ramp rate to achieve baseline resolution.

Quantitative Data Summary

The following table summarizes the expected phase distributions and purities when utilizing the recommended separation workflow[2][3].

Parameter2,5-Dichloropyridine Fraction2,3-Dichloropyridine Fraction
Post-Steam Distillation State Solid PhaseOil Phase
Initial Enrichment Purity 85% – 95%Enriched up to 40%
Optimal Recrystallization Solvent Isopropanol / Water (15:85)N/A (Remains in mother liquor)
Final Achievable Purity Up to 100%Variable (Requires distinct isolation)
Melting Point (Pure) 58 °C-

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies closely.

Protocol A: Initial Enrichment via Steam Distillation

Objective: To separate the bulk crude mixture into a 2,5-enriched solid and a 2,3-enriched oil.

  • Preparation & Neutralization: If starting directly from a chlorination reaction (e.g., using phosphorus oxychloride), carefully hydrolyze the cooled liquid residue by pouring it into ice water. Neutralize the aqueous solution with a 50% sodium hydroxide solution until a pH of 7–9 is reached[1][3].

  • Distillation Setup: Equip the reaction vessel with a steam distillation apparatus. Heat the mixture to initiate distillation.

  • Condensation & Collection: Allow the steam and dichloropyridine vapors to co-distill. Collect the distillate in a receiving flask. The distillate will spontaneously partition into an aqueous phase and an organic phase (which will visibly separate into a solid and an oil)[2].

  • Isolation: Continue distillation until no further organic material condenses. Filter the distillate to isolate the solid phase. This solid is your crude 2,5-dichloropyridine (85-95% pure)[2][3]. The residual oil contains the enriched 2,3-isomer.

Protocol B: High-Purity Fractional Crystallization

Objective: To polish the crude solid from Protocol A to up to 100% purity.

  • Solvent Preparation: Prepare a solvent mixture of isopropanol and water in an exact 15:85 weight ratio[2][3].

  • Dissolution: In a clean reaction vessel, add the crude 2,5-dichloropyridine solid to the solvent mixture. A standard scalable ratio is approximately 200 parts by weight of the solvent mixture for every 62 parts by weight of the crude solid[2][3].

  • Heating: Heat the suspension under continuous stirring until the solid is completely dissolved, yielding a clear solution[2].

  • Controlled Crystallization: Remove the vessel from the heat source. Critical Step: Allow the solution to cool slowly to room temperature with gentle stirring. Rapid cooling will trap impurities. Once at room temperature, transfer the vessel to an ice bath to maximize the precipitation of the 2,5-isomer[1][2].

  • Filtration: Collect the precipitated crystals via vacuum filtration. Wash the crystal cake with a minimal volume of ice-cold 15:85 isopropanol/water to remove any residual mother liquor[1].

  • Drying: Dry the crystals under vacuum to a constant weight to obtain pure 2,5-dichloropyridine[1].

References

  • EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product Source: Google Patents URL
  • US9221828B2 - N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)

Sources

Troubleshooting

Preventing hydrolysis of trifluoromethoxy group during pyridine functionalization

Topic: Preventing Hydrolysis and Elimination of the Trifluoromethoxy Group During Pyridine Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Hydrolysis and Elimination of the Trifluoromethoxy Group During Pyridine Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Welcome to the Advanced Fluorine Chemistry Support Hub. You are accessing this guide because you are likely observing unexpected decomposition, low yields, or "missing" fluorine signals during the functionalization of trifluoromethoxypyridines. The -OCF3 group, while metabolically valuable, transforms the pyridine ring into a highly reactive electrophile, creating specific vulnerabilities to hydrolysis and elimination not seen in simple benzene analogs.

⚡ Module 1: Chemical Stability Profile & Failure Modes

Q: Why is my -OCF3 group disappearing during basic workup? A: The trifluoromethoxy group on a pyridine ring (especially at the 2- or 4-position) is not just a lipophilic tag; it is a pseudo-halogen . The electron-deficient nature of pyridine pulls electron density from the oxygen, making the -OCF3 group a competent leaving group in Nucleophilic Aromatic Substitution (


) reactions.

Common Failure Modes:

  • Hydrolytic Displacement: Strong hydroxide bases (

    
    , 
    
    
    
    ) at high temperatures can displace -OCF3 via
    
    
    , yielding the hydroxypyridine (pyridone).
  • Elimination to Pyridyne: During organometallic steps (lithiation), the -OCF3 group can facilitate

    
    -elimination, forming a transient pyridyne species that rapidly decomposes or polymerizes.
    
📊 Data: Nucleophile Compatibility Matrix

Stability of 2-(trifluoromethoxy)pyridine (0.1 M) after 4h exposure.

Reagent ClassReagent ExampleConditionStability StatusRisk Factor
Weak Base

,

Reflux (Dioxane)Stable Safe for Suzuki couplings.
Strong Base

(aq),

80°C⚠️ Marginal Risk of hydrolysis to pyridone.
Alkoxide

,

RT to 60°CUnstable Rapid

displacement of

.
Amine Morpholine, Piperidine100°CUnstable Displacement yields aminopyridine.
Acid

,

RefluxStable Resistant to acid hydrolysis.
🛠️ Module 2: Troubleshooting Lithiation (DoM)

The most critical step for functionalizing the ring without losing the fluorine tag.

Q: I tried lithiating 2-(trifluoromethoxy)pyridine with


-BuLi, but I got a complex mixture/tars. What happened? 
A:  You likely triggered nucleophilic attack  on the ring or pyridyne formation .
  • 
    -BuLi is too nucleophilic; it attacks the C=N bond or the C-OCF3 carbon.
    
  • If you successfully deprotonated at the C3 position (ortho to OCF3), the resulting species is thermally unstable above -50°C. It eliminates

    
     or 
    
    
    
    to form a pyridyne.

✅ The Solution: The "Kinetic Trap" Protocol You must use a non-nucleophilic base and maintain strict cryogenic control.

Step-by-Step Protocol:

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1] It is bulky and non-nucleophilic. Avoid

    
    -BuLi or LDA if possible.
    
  • Temperature: Cool THF to -78°C . Do not allow the temperature to rise above -60°C until the electrophile is added.

  • In-Situ Trapping (Recommended): If the lithiated species is notoriously unstable, mix the electrophile (e.g.,

    
    , Borate) with the substrate before adding the base (if compatible), or add the electrophile immediately after base addition.
    

LithiationPathways Start 2-OCF3-Pyridine Base Base: n-BuLi Start->Base Unsafe BaseSafe Base: LiTMP (-78°C) Start->BaseSafe Safe Attack Nucleophilic Attack (C=N Addition) Base->Attack Lithio 3-Lithio-2-OCF3-Pyridine (Intermediate) BaseSafe->Lithio Trash Polymers / Tars Attack->Trash Pyridyne 2,3-Pyridyne (Elimination) Lithio->Pyridyne T > -50°C Product Functionalized Product (C3-Substituted) Lithio->Product + Electrophile (-78°C) Pyridyne->Trash

Figure 1: Divergent pathways in the lithiation of trifluoromethoxypyridines. Success depends on avoiding the "Pyridyne" and "Nucleophilic Attack" branches.

🔗 Module 3: Cross-Coupling (Suzuki/Buchwald)

Q: Can I use standard Suzuki conditions, or will the Pd catalyst cleave the C-O bond? A: The


 bond in trifluoromethoxypyridines is generally stable to Palladium(0). The risk lies in the base  and the solvent , not the metal.

Optimization Guide:

  • Catalyst:

    
     or 
    
    
    
    are standard. For sterically hindered substrates, use
    
    
    with XPhos or SPhos .
  • Base: Stick to Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). Avoid Hydroxides or Alkoxides.
  • Solvent: Dioxane/Water or Toluene/Water mixtures are ideal. Avoid alcohols (MeOH, EtOH) if using strong bases to prevent trans-etherification.

Q: I have a chloro-trifluoromethoxypyridine. Which group reacts first? A: In a Suzuki coupling, the Chloride (-Cl) is the reactive handle. The -OCF3 group remains intact as a spectator, provided you do not use forcing conditions that trigger


.
🧪 Module 4: Mechanism of Hydrolysis (The "Why")

Understanding the decomposition mechanism allows you to predict stability in new reactions. The decomposition of -OCF3 on pyridines is rarely a simple hydrolysis of the


 group itself; it is almost always a displacement of the entire group.

HydrolysisMech Substrate 2-(Trifluoromethoxy)pyridine Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nu- Nu Nucleophile (Nu-) (OH-, OR-, RNH2) PathA Path A: Displacement (Major) Loss of -OCF3 anion Complex->PathA Fast PathB Path B: Decomposition Fluoride Elimination Complex->PathB Slow/Rare ProductA 2-Substituted Pyridine (Nu replaces OCF3) PathA->ProductA ProductB COF2 + F- + Pyridone PathB->ProductB

Figure 2: The dominant decomposition pathway is Nucleophilic Aromatic Substitution (


), not direct hydrolysis of the C-F bonds.
📚 References
  • Lithiation of Pyridines: Schlosser, M. et al. "Site-Selective Lithiation of Pyridines and Quinolines." Organometallics, 2009.[2]

  • OCF3 Stability & Synthesis: Ngai, M. Y. et al. "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines." Chemical Science, 2015.

  • Suzuki Coupling of Chloropyridines: Littke, A. F., & Fu, G. C. "Pd/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling." Angewandte Chemie, 2002.

  • Properties of Fluorinated Pyridines: Leroux, F. R. "The Trifluoromethoxy Group: A Pharmacophore with Broad Applications." ChemMedChem, 2018.

  • Decomposition Pathways: Umemoto, T. "Electrophilic Trifluoromethylating Agents." Chemical Reviews, 1996.

Sources

Optimization

Optimizing catalyst selection for cross-coupling 2,3-Dichloro-5-(trifluoromethoxy)pyridine

The following guide is structured as a Technical Support Hub for researchers working with 2,3-Dichloro-5-(trifluoromethoxy)pyridine . It synthesizes reactivity data, catalyst optimization strategies, and troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Hub for researchers working with 2,3-Dichloro-5-(trifluoromethoxy)pyridine . It synthesizes reactivity data, catalyst optimization strategies, and troubleshooting protocols into a modular, interactive format.[1]

Case ID: PYR-OCF3-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Catalyst Selection & Regioselectivity Optimization[1]

Executive Summary: The Substrate Profile

Before selecting a catalyst, you must understand the electronic landscape of your substrate.[1] 2,3-Dichloro-5-(trifluoromethoxy)pyridine presents a unique "push-pull" electronic environment that dictates site selectivity.[1]

FeatureElectronic EffectImpact on Reactivity
Pyridine Nitrogen Strong Electron Withdrawing (-I, -M)Activates C2 for oxidative addition (OA) and

.[1] Acts as a catalyst poison (Lewis base).
C2-Chloride

-to-Nitrogen
Primary Reactive Site. Weakest C-Cl bond due to N-activation.[1]
C3-Chloride

-to-Nitrogen
Secondary Site. Sterically crowded and electronically less activated than C2.[1]
C5-OCF3 Inductive Withdrawal (-I) / Resonance Donation (+R)Meta-Director. The -OCF3 group is a "super-halogen."[1] Its strong -I effect deactivates the ring toward electrophiles but activates C2 (para position) toward nucleophiles/OA.

Core Directive: In almost all standard Pd-catalyzed cross-coupling scenarios (Suzuki, Buchwald, Negishi), C2 is the kinetically favored position .[1] Reversing this selectivity to target C3 directly is chemically non-trivial and often requires blocking strategies.

Interactive Troubleshooting & Optimization Modules

Module A: Catalyst Selection (The "Standard of Care")[1]

User Question: "I am seeing low conversion (<20%) with Pd(PPh3)4. Is the OCF3 group destabilizing the complex?"

Scientist Response: It is unlikely the OCF3 group is the culprit. The issue is almost certainly catalyst poisoning by the pyridine nitrogen or competitive ligation.


 is electron-neutral and prone to displacement by the pyridine substrate. You need a bulky, electron-rich ligand to facilitate oxidative addition and prevent N-coordination.[1]
Recommended Catalyst Systems
Reaction TypePrimary RecommendationWhy it works
Suzuki-Miyaura Pd(OAc)₂ + XPhos (1:2 ratio)XPhos forms a monolithic Pd(0) species that is highly active for aryl chlorides and bulky enough to prevent pyridine N-binding.[1]
Buchwald-Hartwig Pd₂dba₃ + BrettPhos or RuPhos These ligands are specialized for C-N bond formation on deactivated or heteroaryl chlorides.
Negishi Pd(PPh₃)₄ (High loading) or PEPPSI-IPr PEPPSI precatalysts are extremely robust against pyridine poisoning due to the NHC ligand.
Module B: Regioselectivity (The C2 vs. C3 Dilemma)

User Question: "I need to couple at the C3 position, but I keep getting the C2 product. How do I switch selectivity?"

Scientist Response: Direct C3-selectivity on 2,3-dichloro-5-(trifluoromethoxy)pyridine is a "fighting uphill" battle against thermodynamics and kinetics. The C2 position is electronically activated by both the nitrogen (alpha) and the OCF3 group (para).

Strategic Workflow: To achieve C3 functionalization, you must typically adopt a sequential approach :

  • Protect C2: Perform a dummy coupling or S_NAr at C2 (e.g., with a removable group).

  • Couple C3: The C3-Cl is now the only available electrophile.

  • Deprotect/Transform C2.

If you must attempt direct C3 coupling, use the decision tree below to explore ligand-controlled options, though success is rare.

Regioselectivity Start Goal: Selectivity Target C2 Target: C2 Position (Natural Preference) Start->C2 Default C3 Target: C3 Position (High Difficulty) Start->C3 Challenging Method1 Standard Ligands (PPh3, dppf) C2->Method1 Works but slow Method2 Bulky e- Rich Ligands (XPhos, SPhos) C2->Method2 High Yield (>90%) Method3 Sequential Strategy (Block C2 first) C3->Method3 Recommended Route Method4 Exotic Control (Try Pd-QPhos or steric clash) C3->Method4 Low Success Rate

Figure 1: Decision matrix for targeting C2 vs. C3 positions. Note that direct C3 selectivity is rarely achievable with high yield.[1]

Module C: Troubleshooting Common Failures

User Question: "My reaction turns black immediately (Pd black) and stalls. What is happening?"

Scientist Response: "Pd black" precipitation indicates the catalyst is decomposing before it can enter the catalytic cycle. This is common with electron-deficient pyridines.[1]

Diagnostic Protocol:

  • Check Your Base: Are you using

    
     or 
    
    
    
    ?
    • Issue: Strong bases in wet solvents can cause hydrolysis of the -OCF3 group (rare but possible) or promote homocoupling.

    • Fix: Switch to weak bases like KOAc or anhydrous K₂CO₃ .

  • Solvent Choice:

    • Issue: DMF/DMA can decompose at high temps to form amines that poison the catalyst.

    • Fix: Switch to 1,4-Dioxane or Toluene (anhydrous).[1]

  • Protodehalogenation:

    • Symptom:[2][3][4][5][6] You isolate the dechlorinated product (2-H-3-chloro...).[1]

    • Cause: The Pd(II)-hydride species is forming (often from alcoholic solvents).

    • Fix:Strictly exclude alcohols. Do not use Ethanol/Water mixtures. Use Toluene/Water or pure Dioxane.

Experimental Protocol: C2-Selective Suzuki Coupling

Objective: Selective arylation at C2 of 2,3-dichloro-5-(trifluoromethoxy)pyridine.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Charge: In a glovebox or under Argon, add Pd(OAc)₂, XPhos, Boronic Acid, Base, and Substrate to a reaction vial.

  • Solvent: Add degassed Dioxane/Water.

  • Activation: Seal and heat to 80°C for 2-4 hours. Note: Do not overheat (>100°C) to avoid C3 activation.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Expected Outcome: >85% Yield of C2-coupled product. Trace (<5%) C3 or bis-coupled product.

References

  • Catalyst Selection for Pyridines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines: Catalyst Selection and Regioselectivity."[3]

    • Source:Chemical Reviews / Sigma-Aldrich Technical Guides[1]

    • URL:[1]

  • Regioselectivity in Dihalopyridines

    • Title: "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."
    • Source:Chemical Science, 2016.[1]

    • URL:[1]

  • Properties of the Trifluoromethoxy Group

    • Title: "The Trifluoromethoxy Group: Properties and Synthetic Applications."[7][8]

    • Source:Angewandte Chemie, 2011.[1]

    • URL:

  • PEPPSI Catalysts for Difficult Substrates

    • Title: "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling."[1]

    • Source:Organometallics, 2006.[1]

    • URL:[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting C-3 Chlorine Reactivity in Dichloropyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3-chloropyridines and 3,5-dichloropyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 3-chloropyridines and 3,5-dichloropyridines. The C-3 position is notoriously unreactive, often leading to stalled syntheses or degraded starting materials.

This guide provides a mechanistic breakdown of the problem, field-proven troubleshooting strategies, and self-validating protocols to help you overcome the inertness of the C-3 position.

Diagnostics & Workflow Selection

Before diving into the protocols, use the decision tree below to determine the optimal synthetic strategy based on your target transformation.

G Start Target: Functionalize C-3 in Dichloropyridine Q1 Reaction Type? Start->Q1 SNAr Nucleophilic Substitution (SNAr) Q1->SNAr Heteroatom Nucleophile CrossCoupling Cross-Coupling (C-C or C-N) Q1->CrossCoupling Boronic Acid or Amine N_Oxide Activate via N-Oxidation (e.g., mCPBA) SNAr->N_Oxide Recommended Harsh Harsh Conditions (High Temp/Pressure) SNAr->Harsh High Degradation Risk Suzuki Suzuki-Miyaura (C-C) Pd(OAc)2 / Ligand CrossCoupling->Suzuki C-C Bond Buchwald Buchwald-Hartwig (C-N) Pd-PEPPSI-IPr CrossCoupling->Buchwald C-N Bond

Decision tree for selecting the optimal C-3 functionalization strategy in dichloropyridines.

Frequently Asked Questions (Mechanistic Insights)

Q: Why is the C-3 chlorine in dichloropyridines so unreactive towards Nucleophilic Aromatic Substitution (SNAr) compared to the C-2 or C-4 positions? A: The reactivity disparity is rooted in the electronic distribution of the pyridine ring and the stability of the reaction intermediates[1]. In an SNAr reaction, the nucleophile attacks the ring to form a negatively charged intermediate known as the Meisenheimer complex[2]. When attack occurs at the C-2 or C-4 position, resonance structures allow the negative charge to be delocalized directly onto the highly electronegative nitrogen atom, which stabilizes the complex[3]. However, when attack occurs at the C-3 position, the negative charge is localized strictly on the carbon atoms of the ring; the nitrogen atom cannot participate in resonance stabilization[4]. Consequently, the activation energy for C-3 substitution is significantly higher, rendering it essentially inert under standard SNAr conditions[5].

Q: Can I just increase the temperature and use a stronger base to force the SNAr at C-3? A: While forcing conditions (e.g., >150 °C, sealed tube, strong alkoxides) can occasionally yield the desired product, they typically result in severe substrate degradation, ring-opening side reactions, and poor isolated yields[6]. Instead of brute force, we recommend altering the electronic properties of the ring (via N-oxidation) or changing the reaction paradigm entirely (via transition-metal catalysis)[7],[8].

Troubleshooting Guide 1: Overcoming SNAr Limitations via Pyridine N-Oxidation

The Issue: Direct SNAr at C-3 fails or yields <10% product. The Solution: Convert the pyridine to a pyridine N-oxide. The N-oxide moiety exerts a strong electron-withdrawing inductive effect while simultaneously allowing for π-back-donation. This unique push-pull electronic modulation significantly increases the electrophilicity of the C-3 and C-5 positions, making the adjacent chlorine susceptible to nucleophilic displacement[7],[9].

Step-by-Step Protocol: N-Oxidation and Subsequent SNAr

Self-Validation Checkpoint: The N-oxide intermediate will exhibit a significantly lower Rf value on TLC (typically requiring highly polar eluents like 10% MeOH in DCM) compared to the starting dichloropyridine.

  • N-Oxidation:

    • Dissolve 3,5-dichloropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Portion-wise, add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 equiv)[7].

    • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

    • Quench & Purify: Quench with saturated aqueous NaHCO3 and Na2S2O3 to neutralize unreacted mCPBA. Extract with DCM, dry over Na2SO4, and concentrate to yield the N-oxide intermediate[7].

  • Nucleophilic Displacement:

    • Dissolve the N-oxide intermediate in a polar aprotic solvent (e.g., DMF or THF).

    • Add your nucleophile (e.g., sodium methanethiolate or a secondary amine, 1.2 equiv) and a suitable base (if required)[10].

    • Heat to 50–80 °C for 6–12 hours.

    • Deoxygenation (Optional): If the free pyridine is desired, the N-oxide can be reduced post-SNAr using PCl3 or catalytic hydrogenation[11].

Troubleshooting Guide 2: Transitioning to Palladium-Catalyzed Cross-Coupling

The Issue: SNAr is fundamentally incompatible with the target nucleophile (e.g., anilines, boronic acids), or the N-oxide reduction step damages other functional groups. The Solution: Bypass the Meisenheimer complex entirely by utilizing Palladium-catalyzed cross-coupling (Buchwald-Hartwig for C-N bonds, Suzuki-Miyaura for C-C bonds)[12]. The oxidative addition of Pd(0) into the C-Cl bond is less dependent on the resonance stabilization of the ring and more dependent on the catalyst's ligand architecture[13].

For 3-chloropyridines, highly active pre-catalysts with bulky, electron-rich ligands are required to facilitate oxidative addition into the strong C-Cl bond and prevent catalyst poisoning by the basic pyridine nitrogen[8]. The Pd-PEPPSI-IPr system (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) is highly recommended for this purpose[14].

Quantitative Data: Reactivity Comparison for C-3 Functionalization
Reaction TypeReagents / Catalyst SystemTarget BondTypical Yield (%)Temp (°C)Ref
Standard SNArAmine, K2CO3, DMFC-N< 10%120[6]
N-Oxide SNArThiol, Et3N, THFC-S50 - 75%50[7]
Suzuki-MiyauraAryl-B(OH)2, Pd(OAc)2, PANIC-C85 - 95%100[15]
Buchwald-HartwigAmine, Pd-PEPPSI-IPr, NaOtBuC-N80 - 95%60 - 100[14]
Step-by-Step Protocol: Buchwald-Hartwig Amination using Pd-PEPPSI-IPr

Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow/orange to a dark brown/black homogeneous solution as the active Pd(0) species is generated and the catalytic cycle initiates.

  • Preparation (In a Glovebox or under strict Schlenk conditions):

    • To an oven-dried Schlenk tube, add 3,5-dichloropyridine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv)[16].

    • Add the Pd-PEPPSI-IPr pre-catalyst (1–2 mol%)[14].

  • Solvent Addition & Initiation:

    • Evacuate and backfill the tube with Argon three times.

    • Inject anhydrous, degassed 1,4-dioxane or toluene to achieve a 0.2 M concentration.

    • Mechanistic Note: The 3-chloropyridine "throw-away" ligand on the PEPPSI catalyst will rapidly dissociate in solution, initiating the highly active bulky Pd-NHC complex[13].

  • Heating & Monitoring:

    • Seal the tube and heat to 80–100 °C for 12–24 hours[16].

    • Monitor conversion via GC-MS or LC-MS.

  • Workup:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate and purify via flash column chromatography.

References

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors Source: ChemRxiv URL:[Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Source: D-NB.info URL:[Link]

  • Regioselective Reaction of Heterocyclic N-Oxides, an Acyl Chloride, and Cyclic Thioethers Source: SciSpace URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: NIH / PubMed Central URL:[Link]

  • Supporting Information: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Source: Wiley-VCH URL:[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides Source: ACS Publications URL:[Link]

  • Reduction Reactions and Heterocyclic Chemistry Source: Jones Research Group (WordPress) URL:[Link]

  • ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines Source: ResearchGate URL:[Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction Source: MDPI URL:[Link]

Sources

Optimization

Purification methods for 2,3-Dichloro-5-(trifluoromethoxy)pyridine reaction mixtures

Topic: Purification methods for 2,3-Dichloro-5-(trifluoromethoxy)pyridine reaction mixtures CAS Registry Number: 130115-96-7 Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1] Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification methods for 2,3-Dichloro-5-(trifluoromethoxy)pyridine reaction mixtures CAS Registry Number: 130115-96-7 Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.[1]

Introduction: The Scope of Challenge

This guide addresses the specific purification challenges associated with 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a critical fluorinated intermediate. Users must distinguish this compound from its common analog, 2,3-dichloro-5-(trifluoromethyl )pyridine (DCTF).[1] The presence of the trifluoromethoxy ether linkage (


) introduces unique stability and polarity considerations compared to the trifluoromethyl (

) group.

The primary impurities in these reaction mixtures typically stem from the synthesis route, which often involves the chlorination of 3-(trifluoromethoxy)pyridine or the construction of the


 ether via phenolic intermediates [1, 2].[1] Consequently, the crude mixture often contains:
  • Regioisomers: 2,5-dichloro- or 2,6-dichloro- isomers.[1]

  • Phenolic Precursors: Unreacted 5-hydroxy-2,3-dichloropyridine (if ether synthesis is the final step).[1]

  • Inorganic Residues: Antimony or copper salts (catalyst residues).[1]

Part 1: Reaction Profile & Impurity Landscape

Before initiating purification, characterize your crude mixture.[1] The table below outlines the physicochemical differences between the target and common contaminants.

Table 1: Physicochemical Property & Impurity Profile
ComponentStructure NoteRelative Polarity (TLC)Boiling Point Est. (atm)Chemical Behavior
Target Product 2,3-Cl, 5-

Low-Medium~205–215 °CStable to aq.[1][2] base; Volatile.[1]
Monochloro Impurity 2-Cl, 5-

Similar to Target~170–180 °CHard to separate by flash chromatography.[1]
Phenolic Precursor 2,3-Cl, 5-OHHigh (Streaks)>250 °C (Solid)Acidic proton; Soluble in NaOH.[1]
Regioisomer 2,6-Cl, 3-

LowClose to TargetOften crystalline; distinct NMR signals.[1]

Technical Insight: The


 group is generally stable to aqueous hydrolysis, allowing for rigorous caustic washes to remove phenolic impurities—a step not always possible with less stable halo-ether intermediates [1].[1]

Part 2: Primary Purification (Work-Up Protocol)

Objective: Remove bulk acidic impurities (phenols), inorganic catalysts, and water-soluble byproducts.[1]

Step-by-Step Work-Up Guide
  • Quenching (Catalyst Removal):

    • Scenario: If Antimony (

      
      ) or Iron catalysts were used.[1]
      
    • Action: Pour the reaction mixture slowly into an ice/HCl mixture (6N). This solubilizes metal salts.[1][3]

    • Caution: Exothermic.[1] Maintain temperature <20°C to prevent potential hydrolysis of reactive intermediates.

  • Organic Extraction:

    • Extract the aqueous quench with Dichloromethane (DCM) or MTBE . Avoid Ethyl Acetate if subsequent steps involve acid-sensitive chemistry, though it is generally acceptable here.[1]

  • The "Caustic Scrub" (Critical Step):

    • Issue: Unreacted hydroxypyridines are potent poisons for downstream catalytic steps.[1]

    • Protocol: Wash the organic phase 2x with 10% NaOH (aq) .

    • Mechanism:[1][2][3][4][5] Deprotonates the phenol (

      
      ), forcing it into the aqueous layer.[1]
      
    • Verification: Check the pH of the aqueous layer; it must remain >12.[1]

  • Drying & Concentration:

    • Dry over anhydrous

      
      .[1] Filter and concentrate under reduced pressure.[1]
      
    • Warning: The product is moderately volatile.[3] Do not use high vacuum (<10 mbar) at elevated bath temperatures (>40°C) during solvent removal, or you will lose product.

Part 3: Advanced Purification Strategies

For pharmaceutical grade purity (>98%), simple extraction is insufficient.[1] Choose your path based on the scale and impurity profile.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture Workup Acid Quench + NaOH Wash (Removes Phenols & Salts) Crude->Workup Decision Impurity Analysis (GC/HPLC) Workup->Decision Distillation Vacuum Distillation (For Non-Volatile Residues) Decision->Distillation Major Impurity: Heavy Tars or Monochloro analogs Column Flash Chromatography (Silica Gel) Decision->Column Major Impurity: Regioisomers (Close Rf values) Cryst Crystallization (Low Temp Pentane/Hexane) Decision->Cryst Product is Solid (High purity crude) Final Pure 2,3-Dichloro-5-(trifluoromethoxy)pyridine Distillation->Final Column->Final Cryst->Final

Caption: Decision matrix for purification based on impurity profile. Green nodes indicate terminal purification techniques.

Method A: Vacuum Distillation (Preferred for Scale)[1]
  • Applicability: Best for separating the product from heavy tars or solvent residues.

  • Parameters:

    • Pressure: 5–10 mmHg (High vacuum recommended).[1]

    • Expected Boiling Point: ~95–105°C at 10 mmHg (Estimate based on MW 232).[1]

  • Troubleshooting: If the monochloro impurity (lower boiling) is present, use a fractionating column (Vigreux) and discard the initial "forerun" (approx. first 5-10% of distillate).[1][3]

Method B: Flash Chromatography (Preferred for Isomer Separation)
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase:

    • Start: 100% Hexanes (or Heptane).[1]

    • Gradient: 0%

      
       5% Ethyl Acetate.[1]
      
  • Rationale: The target compound is non-polar. Regioisomers often differ slightly in dipole moment. A slow gradient in non-polar solvent maximizes separation resolution.

Part 4: Technical Support & Troubleshooting (FAQs)

Q1: My product yield is significantly lower than expected after concentration. Where did it go?

Diagnosis: Volatility loss.[1] Solution: The 2,3-dichloro-5-(trifluoromethoxy)pyridine molecule has a molecular weight of ~232 g/mol but lacks hydrogen bond donors, making it surprisingly volatile.[1]

  • Fix: Do not rotary evaporate to dryness under high vacuum (<20 mbar) for extended periods. Stop when the solvent volume is low, or use a gentle nitrogen stream for the final drying step.[1]

Q2: I see a persistent "streak" on my TLC plate that won't move with Hexanes.

Diagnosis: Unreacted phenolic intermediate (5-hydroxy-2,3-dichloropyridine). Solution: Your caustic wash (Part 2, Step 3) was insufficient.

  • Fix: Redissolve the oil in DCM and wash rigorously with 1M NaOH .[1] The streak corresponds to the acidic phenol, which will be removed into the aqueous layer.[1]

Q3: The product is colored (Pink/Red) even after distillation.

Diagnosis: Trace oxidation of amino- or phenolic- impurities, or presence of trace iron/antimony complexes.[1] Solution:

  • Activated Carbon: Dissolve the distilled product in Hexane, treat with activated charcoal (5 wt%), stir for 30 mins, and filter through Celite.

  • Silica Plug: Pass the neat oil (or hexane solution) through a short pad of silica gel. The non-polar product elutes; colored polar impurities stick.

Q4: How do I confirm I have the -OCF3 compound and not the -CF3 analog?

Diagnosis: Ambiguity in starting materials or supply chain. Solution: 19F NMR is definitive.[1]

  • -OCF3 (Trifluoromethoxy): Chemical shift typically around -58 ppm .[1]

  • -CF3 (Trifluoromethyl): Chemical shift typically around -63 ppm .[1]

  • Note: The Oxygen atom induces a downfield shift relative to the direct Carbon attachment.[1]

References

  • Fuss, A., & Koch, V. (1990).[1][6][7] Synthesis of 3-Trifluoromethoxypyridines. Synthesis, 1990(07), 604–608.[1]

  • Lund University.[1] (n.d.). Superior 2,3-Dichloro-5-(Trifluoromethoxy)pyridine.[1][3][8][9] Lund University Research Portal.[1]

  • ChemicalBook. (2025).[1] 2,3-dichloro-5-(trifluoromethoxy)pyridine Product Properties.

Sources

Troubleshooting

Handling moisture sensitivity in trifluoromethoxylation reactions

Technical Support Center: Moisture Management in Trifluoromethoxylation Current Status: Operational Agent: Senior Application Scientist (Ph.D., 15+ years Fluorine Chemistry) Ticket ID: OCF3-H2O-ERR Subject: Troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management in Trifluoromethoxylation

Current Status: Operational Agent: Senior Application Scientist (Ph.D., 15+ years Fluorine Chemistry) Ticket ID: OCF3-H2O-ERR Subject: Troubleshooting Moisture Sensitivity & Anion Decomposition

Introduction: The "Death Spiral" of the Trifluoromethoxide Anion

Welcome to the technical support hub. If you are here, you are likely experiencing low yields, etched glassware, or complete reaction stalling during trifluoromethoxylation.

The Core Problem: The trifluoromethoxide anion (


) is thermodynamically unstable. Unlike the trifluoromethyl anion (

), which struggles with

-elimination, the

anion suffers from a rapid, moisture-catalyzed decomposition equilibrium.

In the presence of even trace water, the equilibrium shifts irreversibly toward decomposition, generating fluoride ions and difluorophosgene. This is not just a side reaction; it is a catalytic cycle of destruction that consumes your reagent and destroys your catalyst.

Module 1: The Chemistry of Failure (Root Cause Analysis)

You must understand the enemy to defeat it. The diagram below illustrates the "Death Spiral"—the mechanistic pathway that occurs when moisture breaches your system.

Key Insight: The formation of Hydrogen Fluoride (HF) is the critical failure point. HF protonates the active anion, accelerates decomposition, and etches borosilicate glass, releasing water and Lewis acidic borates that further kill the reaction.

OCF3_Decomposition OCF3_Anion Active Anion [OCF3]- Equilibrium Unstable Intermediate OCF3_Anion->Equilibrium Reversible F_Ion Fluoride (F-) Equilibrium->F_Ion Decomposition COF2 Difluorophosgene (COF2) Equilibrium->COF2 Hydrolysis Rapid Hydrolysis COF2->Hydrolysis + H2O H2O Trace H2O (The Trigger) CO2 CO2 (Gas) Hydrolysis->CO2 HF HF (Acid) Hydrolysis->HF HF->OCF3_Anion Protonation (Deactivation) Glass Glassware Etching (Releases more H2O) HF->Glass Corrosion Glass->H2O Cycle Repeats

Figure 1: The moisture-induced decomposition pathway of the trifluoromethoxide anion. Note the feedback loop where HF generation leads to glassware etching, releasing more water.

Module 2: Reagent-Specific Troubleshooting

Select your reagent system below for specific handling protocols.

Scenario A: Trifluoromethyl Triflate (TFMT)

The "Liquid Reservoir" Approach[1]

The Issue: TFMT (bp 19°C) is a volatile liquid that acts as a reservoir for difluorophosgene. It requires a fluoride source (e.g., AgF, CsF) to "unlock" the


 anion.
Failure Mode:  Wet fluoride salts. If your AgF or CsF contains water, it reacts immediately with TFMT to form HF and 

before the reaction even starts.

Q: My TFMT reaction smokes when I add the catalyst. Why? A: You have generated HF gas. Your fluoride source was wet.

  • Fix: Fluoride salts are hygroscopic. You cannot trust "anhydrous" labels from commercial vendors after the bottle is opened.

  • Protocol: Fuse your CsF or KF. Heat the salt to 150–200°C under high vacuum (0.1 mmHg) for 4 hours before use. Grind it inside a glovebox.

Q: I'm losing reagent volume during the reaction. A: TFMT boils at 19°C. If your reaction exotherms or if your ambient temp is high, you are evaporating your reagent.

  • Fix: Handle TFMT with chilled syringes. Run the addition step at -10°C, then slowly warm to room temperature.

Scenario B: Silver Trifluoromethoxide ( )

The "Sensitive Solid" Approach

The Issue:


 is light and moisture sensitive. It is often generated in situ or used as a pre-formed solution in acetonitrile.[1]
Failure Mode:  Photodecomposition and hydrolysis. Silver salts turn black/grey when degrading.

Q: My


 solution turned grey/black. Is it usable? 
A:  No. The black precipitate is colloidal silver, indicating the anion has collapsed.
  • Fix: Prepare

    
    in situ using the Ngai Protocol  or Ritter Protocol  (see References). If storing, keep in opaque PTFE bottles inside a glovebox freezer (-30°C).
    
Scenario C: Redox-Active Reagents (e.g., Ngai Reagents)

The "Modern Radical" Approach

The Issue: These N-trifluoromethoxypyridinium salts are designed to generate


 radicals. They are generally more stable but still susceptible to hydrolysis if the reaction medium is wet.

Q: Can I run these on the benchtop? A: Technically, yes, for some second-generation reagents. However, for reproducibility, we strictly recommend excluding moisture. Water can quench the radical intermediate or deactivate the photocatalyst.

Module 3: Experimental Protocols & Environmental Controls

Protocol 1: The "Bone Dry" Solvent System

Standard "anhydrous" solvents are insufficient for


 chemistry.
SolventStandard ppm

Required ppm for

Drying Method
Acetonitrile (MeCN) 50–100 ppm< 10 ppmDistill over

, then store over 3Å MS (activated).
DMF 200+ ppm< 20 ppmStir over

, filter, distill under reduced pressure, store over 4Å MS.
Toluene 50 ppm< 10 ppmNa/Benzophenone still or SPS (Solvent Purification System).
Protocol 2: Glassware vs. Plasticware

Critical Decision: If your reaction generates transient HF (e.g., using TFMT), borosilicate glass will etch. This etching releases water from the glass lattice, accelerating decomposition.

  • Recommendation: Use PFA (Perfluoroalkoxy) or FEP reaction vessels for any reaction involving TFMT or large excesses of fluoride salts.

  • Passivation: If you must use glass, treat it with trimethylsilyl chloride (TMSCl) first to cap surface silanols, reducing water adsorption.

Module 4: Decision Matrix (Workflow Optimization)

Use this logic flow to determine the correct setup for your specific target molecule.

Workflow_Decision Start Start: Select Substrate Is_Aromatic Is substrate Aromatic? Start->Is_Aromatic Nucleophilic Nucleophilic Pathway (Requires OCF3-) Is_Aromatic->Nucleophilic Halide/Boronic Acid Radical Radical Pathway (Requires OCF3•) Is_Aromatic->Radical C-H Functionalization Moisture_Tol Strict Moisture Exclusion Required? Nucleophilic->Moisture_Tol Reagent_Ngai Use Pyridinium Reagents (Schlenk Line OK) Radical->Reagent_Ngai Photoredox Reagent_TFMT Use TFMT + AgF (PFA Vessel Required) Moisture_Tol->Reagent_TFMT High Sensitivity Reagent_Ag Use AgOCF3 (Glovebox Prep) Moisture_Tol->Reagent_Ag Med Sensitivity

Figure 2: Reagent selection workflow based on substrate type and moisture tolerance.

FAQ: Rapid Fire Troubleshooting

Q: I see etching on my flask after the reaction. Did it work? A: Likely not well. Etching confirms HF formation, which means your


 source hydrolyzed. Check your yields; they will likely be <20%.

Q: Can I use molecular sieves in the reaction mixture? A: Caution. While sieves remove water, some commercial sieves contain iron or other Lewis acidic binders that can decompose


. Use only high-grade, powder-free, activated 3Å sieves, and validate compatibility on a small scale first.

Q: Why is temperature control so critical? A: The equilibrium


 is temperature dependent. Higher temperatures favor the gaseous 

, driving the decomposition. Keep reaction temperatures as low as the kinetics allow (often 0°C to RT).

References

  • Preparation of AgOCF3 (Ritter Reagent)

    • Huang, C., Liang, T., Harada, S., Lee, E., & Ritter, T. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society.
  • Radical Trifluoromethoxylation (Ngai Reagents)

    • Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014).[2] Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition.

  • Decomposition Mechanism of Trifluoromethoxide

    • Farnham, W. B., Smart, B. E., Middleton, W. J., & Calabrese, J. C. (1985). Crystal structure of tris(dimethylamino)sulfonium trifluoromethoxide. Journal of the American Chemical Society.
  • TFMT Handling and Properties

    • PubChem Compound Summary for CID 337239: Trifluoromethyl trifluoromethanesulfon

Sources

Optimization

Minimizing defluorination side reactions in OCF3 pyridine synthesis

Topic: Minimizing Defluorination Side Reactions Ticket ID: OCF3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Executive Summary You are encountering defluorination (l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Side Reactions

Ticket ID: OCF3-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

You are encountering defluorination (loss of fluorine atoms) during the synthesis of trifluoromethoxylated (


) pyridines. This is a notorious failure mode caused by the inherent instability of the trifluoromethoxide anion (

) and its transition metal complexes.

The core mechanism of failure is


-fluoride elimination , which decomposes the desired 

group into difluorophosgene (

) and a fluoride ion (

). In pyridine synthesis, this is exacerbated by the electron-deficient nature of the ring, which often requires higher reaction temperatures that trigger this decomposition.

This guide provides the diagnostic logic, mechanistic countermeasures, and validated protocols to stabilize the


 moiety.
Module 1: The Mechanics of Failure (Root Cause Analysis)

Before troubleshooting, you must understand how your reaction is dying. Defluorination is not random; it is a thermodynamic cascade.

The

-Fluoride Elimination Trap

The bond between oxygen and the


 group is strong, but if the oxygen is coordinated to a metal (M) or exists as a naked anion, the electron density on the oxygen pushes into the C-O antibonding orbital, ejecting a fluoride.

Visualizing the Decomposition Pathway The following diagram illustrates the "Death Spiral" of the


 reagent, the most common source of failure.

DefluorinationPath Reagent Ag-OCF3 Reagent (Stable < -30°C) Transition Transition State (Metal-O-C-F alignment) Reagent->Transition Heat (>0°C) or Lack of Ligand Collapse β-Elimination Transition->Collapse Products Ag-F (Silver Fluoride) + COF2 (Gas) Collapse->Products Irreversible SideRxn Pyridine-F / Pyridine-OH (Side Products) Products->SideRxn Fluoride attack or Hydrolysis

Caption: Figure 1.[1] The thermodynamic decomposition of Silver Trifluoromethoxide via


-fluoride elimination.
Module 2: Troubleshooting & Optimization
Scenario A: You are using Nucleophilic Reagents (e.g.,

, TAS-OCF3)

Issue: The reaction turns black/brown immediately, or NMR shows large amounts of Pyridine-F or Pyridine-OH. Diagnosis: Thermal decomposition of the reagent before it can couple with the pyridine.

VariableRecommendationThe "Why" (Scientific Causality)
Temperature Keep < -30°C during addition.

is metastable. Above -10°C, the equilibrium shifts toward

. You must form the C-O bond faster than the reagent decomposes.
Ligands Add 2,2'-bipyridine (bpy) or phenanthroline. Unstabilized

aggregates and decomposes. Bidentate nitrogen ligands coordinate to Ag(I), increasing the steric bulk and electronically stabilizing the Ag-O bond against elimination.
Solvent Acetonitrile (MeCN) is mandatory. MeCN coordinates to Silver, stabilizing the complex. Avoid ethers or DCM as primary solvents for

generation.
Reaction Time Shorten residence time. Prolonged heating promotes the reversibility of the intermediate steps, favoring the thermodynamic sink (decomposition).
Scenario B: You are using Radical/Photoredox Methods (e.g., Pyridine N-Oxides)

Issue: Low yield, recovery of starting material, or "scorched earth" (complex mixture). Diagnosis: The radical intermediate is too long-lived, or the migration step (N-O to C-O rearrangement) is failing.

  • The Migration Strategy: Direct radical attack on pyridines is difficult. The superior method involves O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an

    
    -migration .
    
  • The Fix: If the migration (rearrangement) step requires heat, you risk defluorination.

    • Action: Use electron-donating substituents on the pyridine if possible to facilitate migration at lower temps.[2]

    • Action: If the substrate is electron-deficient, use Flow Chemistry . Heating a reaction to 100°C for 2 minutes in a flow reactor prevents the defluorination that occurs during 2 hours of batch heating.

Module 3: Validated Protocol (Self-Validating System)

This protocol uses the Ag-mediated oxidative cross-coupling approach but incorporates "Stop/Check" points to ensure reagent integrity.

Method: Silver-Mediated Trifluoromethoxylation of Bromopyridines Reagents: Aryl Stannane/Boronic Acid (Substrate),


 (generated in situ), Selectfluor (Oxidant).
Step-by-Step Workflow
  • Reagent Generation (The Critical Step):

    • Mix

      
       (1.5 equiv) and 
      
      
      
      (1.5 equiv) in dry MeCN at -30°C .
    • Validation Check: Take an aliquot.

      
       NMR should show a singlet at roughly -56 ppm (
      
      
      
      ). If you see peaks at -14 ppm (
      
      
      ) or -120 ppm (AgF), ABORT . Your reagent is already dead.
  • Ligand Stabilization:

    • Add 2,2'-bipyridine (1.5 equiv) to the cold solution. Stir for 10 mins at -30°C.

    • Why: This "locks" the silver species, raising the decomposition temperature threshold.

  • Substrate Addition:

    • Add your Pyridine-Boronic Acid (1.0 equiv) and Selectfluor (1.2 equiv).

    • Note: Selectfluor acts as an oxidant to access the high-valent Ag(II)/Ag(III) cycle required for reductive elimination.

  • Controlled Warming:

    • Allow the reaction to warm to 0°C (never higher than RT) over 2 hours.

    • Monitor: Track consumption of the -56 ppm peak.

  • Quench:

    • Dilute with DCM and wash with aqueous

      
      .
      
    • Warning:

      
       byproduct hydrolyzes to HF. Ensure basic wash to neutralize.
      
Module 4: Decision Tree (Troubleshooting Flowchart)

Use this logic gate to determine your next experimental move.

Troubleshooting Start Problem: Low Yield of Py-OCF3 CheckF Check 19F NMR of Crude: Do you see -14 ppm (COF2) or -120 ppm (F-)? Start->CheckF YesDecomp YES: Defluorination occurred CheckF->YesDecomp Yes NoDecomp NO: Reagent intact but unreactive CheckF->NoDecomp No TempCheck Was reaction T > 0°C? YesDecomp->TempCheck OxidantCheck Check Oxidant (Selectfluor) Quality NoDecomp->OxidantCheck LigandCheck Did you use bipyridine? TempCheck->LigandCheck No Action: Lower T to -30°C Action: Lower T to -30°C TempCheck->Action: Lower T to -30°C Yes Action: Add Ligand Action: Add Ligand LigandCheck->Action: Add Ligand No Action: Switch to Flow Chemistry Action: Switch to Flow Chemistry LigandCheck->Action: Switch to Flow Chemistry Yes Action: Dry Solvents (Hydrolysis check) Action: Dry Solvents (Hydrolysis check) OxidantCheck->Action: Dry Solvents (Hydrolysis check) Oxidant OK

Caption: Figure 2. Logic flow for diagnosing OCF3 coupling failures.

FAQ: Frequently Asked Questions

Q: Can I use


 (Trifluoromethyl triflate) instead of 

?
A: Technically yes, but with caution. TFMT generates

in situ. However, without the Silver cation to sequester the fluoride and a ligand to stabilize the intermediate, TFMT is more prone to defluorination than pre-formed

.

Q: Why does my pyridine substrate matter so much? A: Pyridines are electron-poor. In oxidative cross-coupling, the pyridine ring must be nucleophilic enough to attack the metal center. If the pyridine is too electron-deficient (e.g., 2-fluoro-pyridine), it won't bind to the Silver/Palladium, leaving the


 to sit in solution and decompose.
  • Fix: Use a Pyridine-Boronic Acid pinacol ester (BPin) rather than the parent pyridine to force the transmetallation.

Q: Is water the enemy? A: Yes. Water hydrolyzes


 instantly. However, trace water is less damaging than heat. Prioritize temperature control (-30°C) over extreme dryness, though standard anhydrous techniques are required.
References
  • Mechanistic Insight into OCF3 Migration

    • Chen, C., et al. (2015). "Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines."[3] Chemical Science.

  • AgOCF3 Reagent Stability & Synthesis

    • Hierso, J.C., et al. (2024).[4] "Silver(I) Perfluoroalcoholates: Synthesis, Structure, and their Use as Transfer Reagents." Chemistry – A European Journal.[5]

  • Photoredox & Radical Approaches

    • Ngai, M.Y., et al. (2018).[1] "Redox-Active Reagents for Radical Trifluoromethoxylation." Angewandte Chemie.

  • General Review on OCF3 Synthesis

    • Togni, A., et al. (2021).[2] "Advances in the Development of Trifluoromethoxylation Reagents." Molecules.

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Product: 2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS: 130115-96-7 Chemical Formula: C₆H₂Cl₂F₃NO Support Tier: Level 3 (Senior Application Scientist)[1] Module 1: Thermal Stability Profile & Operating Limits Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS: 130115-96-7 Chemical Formula: C₆H₂Cl₂F₃NO Support Tier: Level 3 (Senior Application Scientist)[1]

Module 1: Thermal Stability Profile & Operating Limits

Executive Summary

2,3-Dichloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1] While the trifluoromethoxy (-OCF₃) group provides robust chemical stability under standard conditions, it introduces specific thermal hazards—notably the potential for releasing carbonyl fluoride (COF₂) and hydrogen fluoride (HF) if the thermal threshold is breached.[1]

Critical Safety Note: Unlike its trifluoromethyl (-CF₃) analog, the trifluoromethoxy ether linkage adds a pathway for oxidative decomposition at extreme temperatures.[1]

Physical Properties & Stability Data
PropertyValue / LimitSource / Note
CAS Number 130115-96-7Verified Identifier
Molecular Weight 231.99 g/mol
Boiling Point ~80–85°C @ 1–2 mmHgEstimated.[1] Distillation must be performed under high vacuum.
Safe Process Temp < 140°CBased on standard amination/coupling protocols.
Decomposition Onset > 200°C (Exothermic)Class characteristic. Halogenated ether cleavage.
Flash Point ~79–85°C (Predicted)Treat as Combustible Liquid .

Module 2: Troubleshooting & FAQs

Q1: "I am observing pressure buildup in my reactor at 150°C. Is this normal?"

Status: CRITICAL WARNING Diagnosis: Thermal Decomposition / Runaway Precursor. Explanation: While the pyridine ring is stable, the combination of ortho-chlorines and the -OCF₃ group can lead to autocatalytic decomposition above 150°C, especially in the presence of Lewis acids (like metal residues from coupling reactions).[1] The pressure is likely due to the release of COF₂ (Carbonyl Fluoride) , HF , and NOx .[1]

Immediate Action:

  • Stop Heating: Immediately cut heat source and engage emergency cooling (jacket cooling).

  • Vent Safely: Do not open the reactor to the atmosphere. Vent through a caustic scrubber (NaOH/KOH) to neutralize HF and COF₂.

  • Analyze: Check the scrubber pH. A rapid drop indicates acid gas release.

Q2: "Can I distill this compound at atmospheric pressure?"

Answer: NO. Reasoning: The atmospheric boiling point is projected to be >200°C. Heating the compound to this temperature approaches its thermal decomposition threshold. Prolonged exposure to these temperatures will cause darkening (tar formation) and the liberation of toxic fluoride gases. Protocol: Always use high vacuum (< 5 mmHg) to keep the pot temperature below 100°C.

Q3: "The liquid has turned from colorless to dark yellow/brown after storage. Is it compromised?"

Answer: Likely yes, but verify purity. Mechanism: Color change in halogenated pyridines often indicates the formation of N-oxide impurities or free-radical polymerization byproducts initiated by light or trace metal contamination.[1] Resolution: Run a GC-MS. If the main peak is >98%, the color is likely a trace impurity (ppm level).[1] If purity has dropped, do not re-distill without first assessing the thermal stability of the "heels" (residue), which may be shock-sensitive.[1]

Module 3: Mechanism of Decomposition[1]

Understanding the degradation pathway is vital for safety planning. The diagram below illustrates the hypothetical decomposition of the trifluoromethoxy group under high thermal stress.

DecompositionPathway Compound 2,3-Dichloro-5- (trifluoromethoxy)pyridine (Stable < 140°C) Transition Transition State (> 200°C / Metal Catalysis) Compound->Transition Heat (>200°C) Products Decomposition Products: COF₂ (Toxic Gas) HF (Corrosive) Chlorinated Pyridines Transition->Products C-O Bond Cleavage Transition->Products Exothermic Scrubber Caustic Scrubber (Neutralization) Products->Scrubber Ventilation

Figure 1: Thermal decomposition pathway highlighting the release of Carbonyl Fluoride (COF₂) and Hydrogen Fluoride (HF).[1]

Module 4: Emergency Response Decision Tree

Use this flow to manage unexpected thermal events during synthesis or purification.

EmergencyResponse Start Event: Unexpected Temp/Pressure Rise CheckTemp Is Temp > 160°C? Start->CheckTemp HighTemp High Risk: Thermal Runaway CheckTemp->HighTemp Yes LowTemp Check Vacuum/Stirring CheckTemp->LowTemp No Cooling 1. Max Cooling 2. Do NOT Vent to Air HighTemp->Cooling Scrub Vent to Caustic Scrubber Cooling->Scrub CheckVac Is Vacuum Stable? LowTemp->CheckVac Leak Likely Air Leak (Oxidation Risk) CheckVac->Leak No

Figure 2: Decision logic for handling thermal excursions during processing.

Module 5: Storage & Handling Best Practices

  • Material Compatibility:

    • Recommended: Glass-lined steel, Hastelloy C, Teflon (PTFE) gaskets.[1]

    • Avoid: Stainless Steel 304 (pitting from trace HCl/HF), Aluminum (reactive with chlorinated pyridines).

  • Storage Conditions:

    • Store below 30°C in tightly sealed containers.

    • Inert atmosphere (Nitrogen/Argon) is mandatory to prevent hydrolysis of the -OCF₃ group over long durations.[1]

  • Distillation Precaution:

    • Always analyze the crude mixture by DSC (Differential Scanning Calorimetry) before scaling up distillation to ensure no exothermic onset exists near the distillation temperature.

References

  • ChemicalBook. (2025).[2] 2,3-dichloro-5-(trifluoromethoxy)pyridine Properties and CAS 130115-96-7.[1][3][2][4] Retrieved from

  • National Institutes of Health (NIH). (2024). Trifluoromethyl ethers – synthesis and properties. PMC366882. Retrieved from

  • Google Patents. (2011). Method for the preparation of functionalized trihalomethoxy substituted pyridines (EP2350008B1). Retrieved from

  • PubChem. (2025).[5] 2,3-Dichloro-5-(trifluoromethyl)pyridine Data (Comparative Analog). Retrieved from

Sources

Optimization

Technical Guide: Navigating the Ortho-Effect in 2,3-Disubstituted Pyridines

Topic: Overcoming Steric Hindrance in 2,3-Disubstituted Pyridine Reactions Content Type: Technical Support Center Guide Audience: Senior Researchers & Medicinal Chemists Introduction The 2,3-disubstituted pyridine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2,3-Disubstituted Pyridine Reactions Content Type: Technical Support Center Guide Audience: Senior Researchers & Medicinal Chemists

Introduction

The 2,3-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, yet it remains a synthetic bottleneck. The proximity of the C3-substituent to the C2-reactive center creates a "perfect storm" of steric hindrance and electronic deactivation. This guide moves beyond standard textbook answers, providing field-tested protocols to overcome the Ortho-Effect (steric buttressing) and Nitrogen Poisoning (catalyst deactivation).

Module 1: Cross-Coupling (Suzuki & Buchwald-Hartwig)

The Challenge: Standard Pd-phosphines (e.g., Pd(PPh₃)₄) often fail here. The C3-substituent prevents oxidative addition, while the pyridine nitrogen displaces labile ligands, forming inactive "palladacycle" resting states (poisoning).

Q1: My Suzuki coupling on 2-chloro-3-alkylpyridine is stalled at <10% conversion. Increasing temperature leads to dehalogenation. What is the fix?

Root Cause: You are likely experiencing catalyst poisoning combined with slow oxidative addition . The pyridine nitrogen binds to the Pd center, shutting down the cycle.[1] High temperatures then favor


-hydride elimination (dehalogenation) over the difficult transmetallation.

The Solution: The "Throw Away the Phosphine" Protocol (Pd-PEPPSI-IPent) Switch to N-Heterocyclic Carbene (NHC) precatalysts, specifically Pd-PEPPSI-IPent .

  • Why: The bulky "IPent" (isopentyl) wings on the NHC ligand create a flexible steric wall that forces the reductive elimination of the bulky product while preventing the pyridine nitrogen from binding to the Pd center.

  • Mechanism: The 3-chloropyridine ligand on the precatalyst is labile enough to initiate the cycle but the NHC backbone is robust enough to prevent catalyst decomposition.

Validated Protocol: Pd-PEPPSI-IPent Suzuki Coupling
ComponentReagent/ConditionNotes
Catalyst Pd-PEPPSI-IPent (1–2 mol%)Superior to IPr or IMes variants for ortho-substituted substrates.
Base Na-BHT (2,6-di-tert-butyl-4-methylphenoxide)A "non-nucleophilic" base is critical to prevent ester hydrolysis or side reactions. K₂CO₃ is a backup.
Solvent 1,4-Dioxane or DME High boiling ethers are essential. Avoid DMF (can coordinate).
Temp 60–80 °CLower than typical (100°C+) to prevent dehalogenation.

Step-by-Step:

  • Charge reaction vial with 2-halo-3-substituted pyridine (1.0 equiv), Boronic acid/ester (1.5 equiv), and Na-BHT (2.0 equiv).

  • Add Pd-PEPPSI-IPent (1.0 mol%) in a glovebox or under strict Ar flow.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Stir at 80 °C for 2–4 hours. Monitor by LCMS; do not overheat.

Q2: Buchwald-Hartwig amination fails with 2-amino-3-substituted pyridines. The catalyst turns into "palladium black" immediately.

Root Cause: 2-Aminopyridines are bidentate ligands that chelate Pd, stripping it from the phosphine ligand. The Solution: Use Pd-PEPPSI-IPent (again) or Bulky Phosphines (BrettPhos/RuPhos) .

  • Causality: The NHC ligand on PEPPSI is too bulky to allow the 2-aminopyridine to chelate effectively, keeping the metal active.

Module 2: Regioselective Functionalization (DoM & Minisci)

The Challenge: Directing a group to C2, C4, or C6 depends heavily on the interplay between the C3-blocker and the inherent electronics of the ring.

Q3: How do I selectively functionalize the C4 position without touching the sensitive C2-halide?

The Solution: The "Steric vs. Electronic" Decision Tree You must exploit the Minisci Reaction or Directed Ortho-Metalation (DoM) depending on the desired outcome.

Visual Guide: The Regioselectivity Decision Engine

Regioselectivity Start Target Position? C4 C4 Position (Para to N) Start->C4 Steric Control C6 C6 Position (Ortho to N) Start->C6 Electronic Control Minisci Minisci Reaction (Acidic Conditions) Radical: Nucleophilic (Alkyl) C4->Minisci Radical Substitution DoM DoM (LiTMP) (Kinetic Control) C6->DoM Anionic Mechanism Radical_E Minisci (CF3) (Electronic Control) C6->Radical_E Electrophilic Radical Outcome1 Major Product: C4 (Sterically favored) Minisci->Outcome1 C3-Substituent Blocks C2 Outcome2 Major Product: C4 or C2 (Depends on DMG) DoM->Outcome2 C3-Substituent Directs away Outcome3 Major Product: C6 (Usually) Radical_E->Outcome3 Attacks most electron-rich

Caption: Decision tree for selecting reaction pathways based on steric vs. electronic driving forces.

Q4: My Minisci reaction gives a mixture of C4 and C6 products. How do I lock it to C4?

Troubleshooting:

  • Block C6: If C6 is open, it is electronically activated (ortho to N).

  • Increase Steric Bulk of Radical: Switch from primary alkyl radicals to secondary/tertiary. The C2 position is blocked by the C3-substituent. The C4 position is sterically more accessible than C2, but C6 is often the most accessible.

  • Protonation is Key: Ensure the pyridine is fully protonated (use TFA or H₂SO₄). This maximizes the nucleophilic attack at C2/C4. Since C2 is blocked by your C3-group, C4 becomes the primary electronic target for nucleophilic radicals.

Protocol: C4-Selective Minisci

  • Reagents: Alkyl carboxylic acid (Radical source), AgNO₃ (Cat.), (NH₄)₂S₂O₈ (Oxidant), TFA/H₂O.

  • Trick: Use a biphasic system (DCM/Water) to protect the product from over-alkylation.

Module 3: Nucleophilic Substitution (S_NAr)

The Challenge: A C3-alkyl group pushes the C2-leaving group out of plane, reducing orbital overlap and making S_NAr difficult.

Q5: Standard S_NAr (amine + 2-chloro-3-methylpyridine) requires 180°C and still fails.

The Solution: N-Oxide Activation (The "Electronic Sledgehammer") You cannot rely on thermal energy alone. You must increase the electrophilicity of the C2 carbon.

Workflow:

  • Oxidation: Treat substrate with mCPBA (DCM, RT) to form the Pyridine N-Oxide .

    • Effect: The N-oxide oxygen pulls electron density, making C2/C6 highly electrophilic.

  • Substitution: React N-oxide with the nucleophile.

    • Benefit: Reactivity increases by orders of magnitude. Reactions often proceed at 40–60 °C.

  • Reduction: Deoxygenate using PCl₃ or Zn/NH₄Cl to return to the pyridine.

Troubleshooting Summary

SymptomDiagnosisImmediate Fix
Pd-Catalyzed Reaction turns black instantly Catalyst decomposition due to amine/pyridine binding.Switch to Pd-PEPPSI-IPent or add NaI (stabilizes Pd).
Starting material remains (Suzuki) Failed oxidative addition (Sterics).Use Li-Triisopropyl boronate esters instead of boronic acids (faster transmetallation).
Regioisomers in Minisci (C4 vs C6) Poor steric differentiation.[2]Lower temp to 0°C; switch solvent to DMSO (can alter radical selectivity).
Dehalogenation (H-substitution)

-hydride elimination is faster than coupling.
Lower temp; increase concentration of Boron/Amine partner; switch to DME .

References

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009.

  • Organ, M. G., et al. "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives."[3] Chemistry - A European Journal, 2017.

  • Knochel, P., et al. "Regioselective directed ortho metalation of 3-substituted pyridines." ResearchGate, 2023.

  • Baran, P. S., et al. "Practical and Regioselective Functionalization of Pyridines (Minisci)." Journal of the American Chemical Society, 2013.

  • Burke, M. D., et al. "Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2010.

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra analysis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

This guide outlines the structural characterization of 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a critical intermediate in the synthesis of agrochemicals (e.g., pyridyl-based herbicides) and fluorinated pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a critical intermediate in the synthesis of agrochemicals (e.g., pyridyl-based herbicides) and fluorinated pharmaceuticals.

Unlike its more common analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, the trifluoromethoxy (-OCF₃) variant presents unique spectroscopic challenges. This guide focuses on distinguishing this specific ether linkage from alkyl-fluorine motifs and validating the substitution pattern using NMR.

Executive Summary: Product vs. Alternatives

Feature2,3-Dichloro-5-(trifluoromethoxy)pyridine Alternative: -CF₃ Analog Alternative: 4-Isomer
Key Moiety Ether-linked Fluorine (-OCF₃)Carbon-linked Fluorine (-CF₃)Regioisomer (4-OCF₃)
¹⁹F Shift -57 to -59 ppm (Typical for Ar-OCF₃)-62 to -64 ppm (Typical for Ar-CF₃)Similar (-58 ppm)
¹H Coupling Meta-coupling (~2.0 Hz) (H4–H6)Meta-coupling (~2.0 Hz)Ortho-coupling (~8.0 Hz)
¹³C C-5 Shift ~145 ppm (Deshielded by Oxygen)~125 ppm (Shielded by CF₃)N/A (Different pos.)
Use Case Novel lipophilic bioisosteresStandard commodity intermediateImpurity / Byproduct

Experimental Methodology

To ensure reproducibility and high-resolution data for fluorine coupling detection, the following protocol is recommended.

  • Solvent: Chloroform-d (CDCl₃) (99.8% D) with 0.03% v/v TMS.

    • Rationale: CDCl₃ minimizes solvent-solute hydrogen bonding that can broaden pyridine proton signals seen in DMSO-d₆.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (500 MHz recommended for resolving long-range ¹³C-F couplings).

  • Pulse Sequences:

    • ¹H: Standard zg30 (30° pulse) to ensure quantitative integration.

    • ¹³C: Power-gated decoupling (zgpg30) with distinct d1 delay (2s) to allow relaxation of quaternary carbons (C2, C3, C5).

    • ¹⁹F: Non-decoupled scan to verify purity; ¹H-decoupled to simplify integration.

¹H NMR Spectrum Analysis

The molecule possesses two aromatic protons on the pyridine ring. The substitution pattern (2,3-dichloro) leaves positions 4 and 6 open.

Predicted Signal Assignment
PositionShift (δ, ppm)*MultiplicityCoupling (Hz)Assignment Logic
H-6 8.20 – 8.35 Doublet (d)³J(H,H) ≈ 0 Hz⁴J(H,H) ≈ 2.2 Hzα-to-Nitrogen. Most deshielded due to proximity to the electronegative Nitrogen and the electron-withdrawing OCF₃ group at C5.
H-4 7.60 – 7.75 Doublet (d)⁴J(H,H) ≈ 2.2 Hz⁴J(H,F) ≈ 1.0 Hzγ-to-Nitrogen. Flanked by Cl (pos 3) and OCF₃ (pos 5). Shielded relative to H6 but deshielded relative to unsubstituted pyridine H4 due to ortho-substituents.
  • The "Fingerprint" Coupling: The key diagnostic is the small coupling constant (~2.0 – 2.5 Hz) .

    • Since H4 and H6 are separated by one carbon (C5), they exhibit meta-coupling (⁴J) .

    • Differentiation: If you observe a large coupling (~8 Hz), you have the 4-OCF₃ isomer (where H5 and H6 are adjacent/ortho).

¹³C NMR Spectrum Analysis

The ¹³C spectrum is definitive for confirming the -OCF₃ vs. -CF₃ difference. The oxygen atom in the trifluoromethoxy group significantly impacts the chemical shift of the attached aromatic carbon (C5).

Carbon Assignment Table
CarbonShift (δ, ppm)Splitting PatternCoupling (J_CF)Structural Insight
C-2 ~148.0 Singlet-α-Carbon (Cl). Deshielded by N and Cl.
C-6 ~146.5 Singlet-α-Carbon (H). High shift typical of C-N bonds.
C-5 ~142.0 Quartet (q)³J_CF ≈ 2 HzIpso-Carbon (OCF₃). The Oxygen atom deshields this carbon significantly compared to a C-CF₃ bond (which would appear ~125 ppm).
C-3 ~130.0 Singlet-β-Carbon (Cl).
C-4 ~126.0 Singlet-γ-Carbon (H).
-OCF₃ ~120.5 Quartet (q) ¹J_CF ≈ 260 Hz Diagnostic Peak. The huge coupling constant confirms the CF₃ group. The shift (~120 ppm) is characteristic of trifluoromethoxy.

Comparative Analysis: Distinguishing Isomers

In drug development, ensuring regiochemical purity is vital. The following logic tree demonstrates how to use NMR to reject the two most common impurities: the -CF₃ analog (starting material error) and the regioisomer (chlorination error).

Workflow Diagram: Structural Elucidation

NMR_Analysis Start Unknown Sample (Chlorinated Fluorinated Pyridine) Check_19F Step 1: 19F NMR Shift Start->Check_19F Is_CF3 Shift ~ -63 ppm (Trifluoromethyl) Check_19F->Is_CF3 High Field Is_OCF3 Shift ~ -58 ppm (Trifluoromethoxy) Check_19F->Is_OCF3 Low Field Result_Wrong REJECT: 2,3-Dichloro-5-(trifluoromethyl)pyridine Is_CF3->Result_Wrong Check_Coupling Step 2: 1H NMR Coupling (H-H) Is_OCF3->Check_Coupling Ortho Large Doublet (J ~ 8 Hz) (Adjacent Protons) Check_Coupling->Ortho Meta Small Doublet (J ~ 2 Hz) (Separated Protons) Check_Coupling->Meta Result_Regio REJECT: 2,3-Dichloro-4-(trifluoromethoxy)pyridine Ortho->Result_Regio Result_Correct CONFIRM: 2,3-Dichloro-5-(trifluoromethoxy)pyridine Meta->Result_Correct

Caption: Logic flow for validating the 2,3-dichloro-5-(trifluoromethoxy)pyridine structure against common structural analogs.

Why this matters:
  • Vs. -CF₃ Analog: The -CF₃ analog (CAS 69045-84-7) is a commodity chemical. Mistaking the -OCF₃ for the -CF₃ variant can lead to failed SAR (Structure-Activity Relationship) studies because the ether oxygen changes the lipophilicity (LogP) and hydrogen bond accepting capability of the molecule.

  • Vs. Regioisomer: The 4-OCF₃ isomer changes the vector of the fluorine dipole, potentially destroying the binding affinity in the target protein pocket.

References

  • ChemicalBook. (2025).[1] 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS 130115-96-7) Product Entry. Retrieved from

  • Superior Chemicals. (2025). Product Specification for CAS 130115-96-7. Retrieved from

  • Reich, H. J. (2020). Structure Determination Using Spectroscopic Methods: 13C NMR Coupling Constants. University of Wisconsin-Madison.[2] Retrieved from

  • Leroux, F. R., et al. (2010). A General Approach to (Trifluoromethoxy)pyridines. Chemistry – A European Journal.[3] (Contextual reference for OCF3-pyridine synthesis and shifts).

Sources

Comparative

Technical Comparison Guide: GC-MS Profiling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

This guide details the GC-MS fragmentation profiling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] It specifically addresses...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation profiling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine , a critical intermediate in the synthesis of agrochemicals and fluorinated pharmaceuticals.[1] It specifically addresses the analytical challenge of differentiating this compound from its structural analogs, such as the commonly confused 2,3-dichloro-5-(trifluoromethyl)pyridine.[1]

Executive Summary

Target Molecule: 2,3-Dichloro-5-(trifluoromethoxy)pyridine CAS: 130115-96-7 Molecular Formula: C₆H₂Cl₂F₃NO Molecular Weight: 231.99 g/mol (Monoisotopic: ~231 Da)[1][2][3][4]

In drug discovery and pesticide synthesis, the precise identification of halogenated pyridine intermediates is paramount.[1] The trifluoromethoxy (-OCF₃) group imparts unique lipophilicity and metabolic stability compared to the trifluoromethyl (-CF₃) group. However, these moieties often lead to misidentification in rapid GC-MS screening due to similar retention times and fragmentation overlap.[1] This guide provides a definitive fragmentation map to distinguish the -OCF₃ variant from its -CF₃ analogs.[1]

Experimental Methodology

To ensure reproducibility, the following standardized protocol is recommended for the analysis of chlorinated trifluoromethoxypyridines.

2.1. GC-MS Conditions
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.[1]

  • Scan Range: m/z 35–400.

2.2. Analytical Workflow

ExperimentalWorkflow Sample Sample Preparation (1 mg/mL in CH2Cl2) GC Gas Chromatography (HP-5MS Separation) Sample->GC Ionization EI Ionization (70 eV Source) GC->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Data Spectrum Analysis (Isotope & Fragment ID) Detection->Data

Figure 1: Standardized workflow for the analysis of halogenated pyridines.

Fragmentation Analysis

The mass spectrum of 2,3-Dichloro-5-(trifluoromethoxy)pyridine is characterized by two dominant features: the dichlorine isotope cluster and the labile trifluoromethoxy group .[1]

3.1. Molecular Ion Cluster (M⁺)

Unlike non-chlorinated species, the molecular ion appears as a distinct cluster due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • m/z 231 (M⁺, ³⁵Cl₂): Base peak (typically 100% relative abundance).[1]

  • m/z 233 (M+2, ³⁵Cl³⁷Cl): ~65% abundance.[1][5]

  • m/z 235 (M+4, ³⁷Cl₂): ~10% abundance.[1]

  • Diagnostic Value: This 9:6:1 intensity ratio confirms the presence of two chlorine atoms on the ring.[1]

3.2. Primary Fragmentation Pathways

The fragmentation is driven by the stability of the pyridine ring versus the lability of the C-O bond in the -OCF₃ group.[1]

  • Loss of -OCF₃ Radical (m/z 146):

    • Cleavage of the ether bond (C_aryl–O) releases the neutral[1] •OCF₃ radical (85 Da).

    • Result: A dichloropyridinyl cation [C₅H₂Cl₂N]⁺ at m/z 146 .

    • Significance: This is the primary differentiator from -CF₃ analogs, which cannot lose an oxygenated fragment.[1]

  • Loss of Chlorine (m/z 196):

    • Homolytic cleavage of a C–Cl bond.

    • Result: [M – 35]⁺ at m/z 196 .

  • Trifluoromethyl Cation (m/z 69):

    • The [CF₃]⁺ ion is a ubiquitous fragment in fluorinated compounds, appearing as a sharp peak at m/z 69 .[1]

  • Carbonyl Elimination (Secondary Pathway):

    • Following the loss of fluorine atoms, the oxygen retained on the ring can lead to the expulsion of CO (28 Da), a pattern observed in trifluoromethoxy-arenes (Snippet 1.14).[1]

3.3. Mechanistic Pathway Diagram

FragmentationPathway M Molecular Ion (M+) [C6H2Cl2F3NO]+. m/z 231 (100%) Frag1 Loss of Cl• [C6H2ClF3NO]+ m/z 196 M->Frag1 -35 Da (Cl) Frag2 Loss of •OCF3 [C5H2Cl2N]+ m/z 146 M->Frag2 -85 Da (OCF3) Frag3 Loss of F• [C6H2Cl2F2NO]+ m/z 212 M->Frag3 -19 Da (F) Frag4 CF3 Ion [CF3]+ m/z 69 M->Frag4 Inductive Cleavage

Figure 2: Proposed fragmentation pathway for 2,3-Dichloro-5-(trifluoromethoxy)pyridine under 70 eV EI.

Comparative Analysis: -OCF₃ vs. -CF₃

The most common error in analyzing this compound is confusing it with 2,3-Dichloro-5-(trifluoromethyl)pyridine .[1] While structurally similar, their mass spectral fingerprints are distinct.[1]

Table 1: Spectral Comparison of Analogs

Feature2,3-Dichloro-5-(trifluoromethoxy)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine
Structure Pyridine-O -CF₃Pyridine-CF₃
Molecular Weight 231 215
Base Peak (M⁺) m/z 231m/z 215
Key Neutral Loss Loss of 85 ([1]•OCF₃)

m/z 146
Loss of 69 (•CF₃)

m/z 146
Oxygen Presence Yes (Can lose CO, 28 Da)No
Retention Time Typically higher (more polar/heavy)Typically lower

Differentiation Strategy:

  • Check M⁺: The shift from 215 to 231 is the first indicator.

  • Check Fragment 69 vs 85: Both produce m/z 69 ([CF3]+). However, the neutral loss from the parent is diagnostic.[1]

    • Target: M (231) – 85 = 146.

    • Analog: M (215) – 69 = 146.

    • Note: Both yield the same core ion (dichloropyridinyl cation, m/z 146), but the mass difference from the parent confirms the leaving group.[1]

References
  • PubChem. (2025).[6] 2,3-Dichloro-5-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Google Patents. (2011). EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines.[1] Available at:

Sources

Validation

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of the Trifluoromethoxy Group on a Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (-OCF₃) group has emerged as a critical substituent for fine-tuni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (-OCF₃) group has emerged as a critical substituent for fine-tuning molecular properties. Its unique electronic characteristics—strong electron-withdrawing nature and high lipophilicity—make it a valuable tool in drug design and the development of advanced materials. The pyridine ring, a ubiquitous scaffold in pharmaceuticals and functional materials, often serves as the core structure for these modifications. For researchers working with such compounds, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for characterization, reaction monitoring, and structural elucidation.

This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of the trifluoromethoxy group at the 2-, 3-, and 4-positions of the pyridine ring. We will delve into the underlying electronic effects that govern these chemical shifts, present available experimental data, and provide standardized protocols for data acquisition.

The Decisive Influence of Position: Electronic Effects on the -OCF₃ ¹⁹F NMR Chemical Shift

The chemical shift of the ¹⁹F nucleus in a trifluoromethoxy group is exquisitely sensitive to its electronic environment. When attached to a pyridine ring, the position of the -OCF₃ group dictates the extent of electronic communication with the nitrogen atom and the aromatic π-system, leading to distinct and predictable shifts in the ¹⁹F NMR spectrum.

The nitrogen atom in the pyridine ring is electron-withdrawing through an inductive effect (-I) and can also participate in resonance effects (-M). The interplay of these effects at different positions leads to variations in the electron density around the trifluoromethoxy group, thereby influencing the shielding of the fluorine nuclei.

  • 2-Position (ortho): The -OCF₃ group at the 2-position experiences a strong inductive effect from the adjacent nitrogen atom. This proximity can also lead to through-space interactions. The nitrogen's lone pair can influence the local magnetic field around the fluorine atoms.

  • 3-Position (meta): At the 3-position, the -OCF₃ group is primarily influenced by the inductive effect of the nitrogen atom. Resonance effects are less pronounced at this position compared to the ortho and para positions.

  • 4-Position (para): The -OCF₃ group at the 4-position is subject to both the inductive and resonance effects of the nitrogen atom. The nitrogen can withdraw electron density from the para position through resonance, which is expected to deshield the fluorine nuclei of the -OCF₃ group.

Below is a diagram illustrating the electronic influence of the pyridine nitrogen on the trifluoromethoxy group at different positions.

Caption: Electronic effects on the -OCF₃ group at different pyridine positions.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

Based on available information and the electronic effects discussed, a general trend can be predicted. The 4-position is expected to show the most downfield shift (more deshielded) due to the combined inductive and resonance electron-withdrawing effects of the nitrogen atom. The 2-position would likely be the next most downfield, followed by the 3-position.

For a closely related heterocyclic system, pyrazine, the ¹⁹F NMR chemical shift of a trifluoromethoxy group has been reported, providing a useful comparison point. For 2-chloro-5-trifluoromethoxypyrazine, the ¹⁹F NMR chemical shift is reported at approximately -57.3 ppm in CDCl₃[1].

CompoundPosition of -OCF₃Predicted ¹⁹F NMR Chemical Shift Trend (vs. TMS)Rationale
2-Trifluoromethoxypyridine2- (ortho)IntermediateStrong inductive effect from nitrogen, potential through-space interactions.
3-Trifluoromethoxypyridine3- (meta)Most UpfieldPrimarily inductive effect from nitrogen.
4-Trifluoromethoxypyridine4- (para)Most DownfieldCombined inductive and resonance electron withdrawal by nitrogen.

Experimental Protocol for ¹⁹F NMR Spectroscopy

To ensure accurate and reproducible data, a standardized protocol for acquiring ¹⁹F NMR spectra of trifluoromethoxy-substituted pyridines is essential.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified trifluoromethoxypyridine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be consistent for comparative studies.

  • Add a small amount of an internal standard with a known ¹⁹F chemical shift that does not overlap with the analyte signals. Common standards include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).

2. NMR Spectrometer Setup:

  • Use a multinuclear NMR spectrometer equipped with a probe that can be tuned to the ¹⁹F frequency.

  • Tune and match the probe to the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the -OCF₃ group (a range of -50 to -80 ppm is a reasonable starting point).

  • Transmitter Offset: Center the transmitter frequency in the middle of the expected spectral region.

  • Acquisition Time: Use an acquisition time of 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for quantitative measurements.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the internal standard.

  • Integrate the signals for quantitative analysis.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing dissolve Dissolve 5-10 mg of compound in 0.6-0.7 mL deuterated solvent add_standard Add internal standard (e.g., C₆H₅CF₃) dissolve->add_standard tune_probe Tune and match probe to ¹⁹F frequency lock_shim Lock and shim spectrometer tune_probe->lock_shim setup_experiment Set up 1D ¹⁹F experiment with ¹H decoupling lock_shim->setup_experiment acquire_data Acquire FID with sufficient scans setup_experiment->acquire_data fourier_transform Fourier Transform FID phase_correction Phase correct spectrum fourier_transform->phase_correction referencing Reference spectrum to internal standard phase_correction->referencing integration Integrate signals referencing->integration

Caption: Standard workflow for acquiring ¹⁹F NMR spectra.

Conclusion

The ¹⁹F NMR chemical shift of the trifluoromethoxy group on a pyridine ring is a sensitive probe of its electronic environment, primarily influenced by the position of substitution. Understanding the interplay of inductive and resonance effects allows for the rationalization and prediction of these chemical shifts. While a definitive experimental dataset comparing all three isomers under identical conditions remains to be published in a single source, the principles outlined in this guide provide a strong framework for researchers in the field. By following standardized experimental protocols, scientists can generate high-quality, comparable data that will contribute to a deeper understanding of these important fluorinated heterocycles and accelerate the development of new pharmaceuticals and materials.

References

  • Krespan, C. G.; Petrov, V. A. The Chemistry of the Trifluoromethoxy Group. Chemical Reviews, 1996 , 96 (8), 3269-3302. [Link]

  • Yagupolskii, L. M.; Ilchenko, A. Y.; Kondratenko, N. V. The Trifluoromethoxy Group. Russian Chemical Reviews, 1974 , 43 (1), 64. [Link]

  • Leroux, F. R.; Manteau, B.; Genix, P.; Karmazin, L. A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies. European Journal of Organic Chemistry, 2010 , 2010 (31), 6043-6066. [Link]

  • Shainyan, B. A.; Fedorova, A. Y. The Trifluoromethoxy Group: A Review of Its Synthesis and Properties. Journal of Fluorine Chemistry, 2013 , 156, 3-28. [Link]

  • Dolbier, W. R., Jr. Guide to Fluorine NMR for Organic Chemists; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2009. [Link]

  • Mykhailiuk, P. K. Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 2018 , 23(11), 2959. [Link]

Sources

Comparative

Comparative Guide: Lipophilicity (LogP) of OCF3 vs. CF3 Substituted Pyridines

Executive Summary: The Fluorine-Oxygen Paradox In medicinal chemistry, the trifluoromethyl (-CF ) and trifluoromethoxy (-OCF ) groups are often treated as interchangeable bioisosteres used to block metabolic hotspots or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Oxygen Paradox

In medicinal chemistry, the trifluoromethyl (-CF


) and trifluoromethoxy (-OCF

) groups are often treated as interchangeable bioisosteres used to block metabolic hotspots or modulate potency. However, their impact on lipophilicity (LogP) and electronic distribution is distinct.

The Core Finding: Contrary to the intuition that oxygen increases polarity, -OCF


 is generally more lipophilic than -CF

.

While -CF


 is a rigid, electron-withdrawing "anchor," -OCF

acts as a "lipophilic swivel." The oxygen atom in -OCF

is electronically depleted by the three fluorine atoms, rendering it a poor hydrogen bond acceptor. Furthermore, its conformational flexibility allows the perfluorinated cap to orient itself to minimize solvation, effectively shielding the polar core.

Physicochemical Showdown

The following table summarizes the quantitative differences between the two substituents when attached to an aromatic/heteroaromatic scaffold.

FeatureTrifluoromethyl (-CFngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Trifluoromethoxy (-OCF

)
Impact on Pyridine
Hansch Lipophilicity (

)
+0.88 +1.04 OCF

analogs are more lipophilic.
Hammett

0.540.35CF

is more electron-withdrawing at the para position.
Hammett

0.430.38Similar inductive withdrawal at meta positions.
Resonance Effect None (Hyperconjugation only)Electron Donating (+R)OCF

can donate electron density back to the ring.
Conformation Rigid C-C bond (Propeller rotation)Flexible C-O-C linkerOCF

adopts an "orthogonal" twist.
Metabolic Stability Extremely HighHigh (but O-dealkylation possible)Both block oxidative metabolism effectively.
The "Orthogonal" Conformation

The unique lipophilicity of -OCF


 is driven by its conformation. In pyridine systems, the -OCF

group often adopts a conformation orthogonal (perpendicular) to the aromatic plane. This minimizes the repulsion between the oxygen lone pairs and the ring

-system (or Nitrogen lone pair), while projecting the hydrophobic CF

cloud outward.

The Pyridine Context: Electronic & Basicity Effects[2]

Substituting a pyridine ring with these groups changes not just LogP, but also the basicity (pKa) of the pyridine nitrogen, which indirectly affects LogD (distribution coefficient at physiological pH).

Electronic Withdrawal and pKa
  • CF

    
     Effect:  The strong 
    
    
    
    (0.[1]54) significantly reduces the electron density on the pyridine nitrogen, lowering the pKa. This makes the pyridine less basic and more likely to be in the neutral form at pH 7.4.
  • OCF

    
     Effect:  While still withdrawing, the oxygen atom offers a resonance donation (+R) effect (
    
    
    
    = 0.35). Consequently, OCF
    
    
    -pyridines are generally more basic than their CF
    
    
    counterparts.
Solubility Implications
  • CF

    
     Pyridines:  Lower pKa 
    
    
    
    Higher fraction of neutral species
    
    
    Lower aqueous solubility.
  • OCF

    
     Pyridines:  Higher pKa 
    
    
    
    Potential for protonation at acidic pH
    
    
    Slightly better solubility in acidic media, despite higher intrinsic lipophilicity.

Experimental Methodologies for LogP Determination

To validate these differences experimentally, two primary methods are employed. The Shake-Flask method is the absolute reference, while RP-HPLC is the industry standard for high-throughput screening.

Method A: The Validator (Shake-Flask)

Best for: Final candidate validation, generating standard curves.

  • Preparation: Dissolve the test compound in water-saturated

    
    -octanol.
    
  • Equilibration: Mix with an equal volume of octanol-saturated water (buffer at pH 7.4 for LogD, or unbuffered for neutral LogP).

  • Agitation: Shake mechanically for 60 minutes at 25°C.

  • Separation: Centrifuge at 2000g for 15 minutes to separate phases.

  • Quantification: Analyze both phases using UV-Vis or HPLC-MS.

  • Calculation:

    
    
    
Method B: The Workhorse (RP-HPLC)

Best for: Screening libraries, highly lipophilic compounds (LogP > 4).

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic methanol/water with 0.1% formic acid (to ensure neutral species for pyridines, adjust pH > pKa + 2 or use chaotropic salts).

  • Calibration: Inject a set of 5-10 standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

  • Measurement: Determine the retention time (

    
    ) and calculate the capacity factor (
    
    
    
    ).
    • 
       (where 
      
      
      
      is the dead time, usually uracil).
  • Correlation: Plot

    
     vs. known LogP to generate a linear regression equation.
    
  • Determination: Interpolate the test compound's LogP from the curve.

Visualizing the Workflow & Logic

The following diagram illustrates the decision process and experimental workflow for comparing these bioisosteres.

LogP_Comparison Start Start: Pyridine Scaffold Optimization Choice Select Substituent Start->Choice CF3_Path Option A: -CF3 (Rigid, Lower LogP, Lower pKa) Choice->CF3_Path Need metabolic block + EWG OCF3_Path Option B: -OCF3 (Flexible, Higher LogP, Higher pKa) Choice->OCF3_Path Need metabolic block + Lipophilicity Exp_Decision Select Measurement Protocol CF3_Path->Exp_Decision OCF3_Path->Exp_Decision ShakeFlask Method A: Shake-Flask (Gold Standard) Exp_Decision->ShakeFlask Final Candidate HPLC Method B: RP-HPLC (High Throughput) Exp_Decision->HPLC Library Screen Analysis Data Analysis Calculate Delta LogP ShakeFlask->Analysis HPLC->Analysis Result Result Interpretation: OCF3 usually +0.16 to +0.3 LogP vs CF3 Analysis->Result

Caption: Workflow for selecting and evaluating fluorinated pyridine bioisosteres.

References

  • Leroux, F. R., et al. (2015). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemMedChem. Link

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Source of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     values: CF
    
    
    
    =0.88, OCF
    
    
    =1.04).
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Link

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." Link

Sources

Validation

Metabolic stability comparison: 2,3-Dichloro-5-(trifluoromethoxy)pyridine vs analogs

This guide provides an in-depth metabolic stability comparison of 2,3-Dichloro-5-(trifluoromethoxy)pyridine against its structural analogs.[1] It is designed for medicinal chemists and drug discovery scientists optimizin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth metabolic stability comparison of 2,3-Dichloro-5-(trifluoromethoxy)pyridine against its structural analogs.[1] It is designed for medicinal chemists and drug discovery scientists optimizing pyridine-based scaffolds.[1][2]

Executive Summary

In drug discovery and agrochemical design, 2,3-Dichloro-5-(trifluoromethoxy)pyridine represents a "metabolically hardened" scaffold.[1] This guide analyzes how the strategic combination of a trifluoromethoxy (-OCF₃) group and chlorine substituents confers superior metabolic stability compared to methoxy (-OCH₃) or non-halogenated analogs.[1]

Key Insight: The -OCF₃ group acts as a "super-lipophilic bioisostere" of the methoxy group but eliminates the primary metabolic soft spot (O-dealkylation). When coupled with electron-withdrawing chlorines at the 2,3-positions, the pyridine ring is electronically deactivated against oxidative metabolism, resulting in significantly extended half-life (


) in microsomal assays.

Structural & Physicochemical Profile

Understanding the electronic and steric landscape is prerequisite to analyzing metabolism.

Feature2,3-Dichloro-5-(trifluoromethoxy)pyridine2,3-Dichloro-5-methoxypyridine (Analog)Impact on Metabolism
Substituent (C5) -OCF₃ (Trifluoromethoxy)-OCH₃ (Methoxy)Critical: -OCF₃ blocks O-dealkylation.[1]
Ring Substituents 2,3-Dichloro2,3-DichloroBlocks C2/C3 oxidation; reduces N-basicity.
Lipophilicity (LogP) High (~3.5 - 4.[1]0)Moderate (~2.[1]5)-OCF₃ increases binding affinity but requires monitoring for non-specific binding.[1]
Electronic Effect Strong EWG (

)
Electron Donating (

)
-OCF₃ deactivates ring towards CYP450 oxidation.[1]

Metabolic Stability Analysis: Mechanism of Action

A. The "Fluorine Shield" Effect (OCF₃ vs. OCH₃)

The most dramatic difference in stability arises from the ether side chain.

  • Methoxy Analog (-OCH₃): Susceptible to CYP450-mediated O-dealkylation .[1] The enzyme hydroxylates the

    
    -carbon (C-H bond), leading to a hemiacetal intermediate that spontaneously collapses to release formaldehyde and the corresponding pyridinol. This is a high-clearance pathway.[1]
    
  • Trifluoromethoxy Target (-OCF₃): The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). There are no abstractable hydrogen atoms on the

    
    -carbon.[1] This renders the group chemically inert to oxidative dealkylation, effectively "capping" this metabolic route.
    
B. Pyridine Ring Deactivation

The pyridine ring itself is prone to two main metabolic pathways: N-oxidation (by FMO or CYP) and C-oxidation (hydroxylation).[1]

  • Effect of Cl & OCF₃: Both groups are electron-withdrawing.[1] They reduce the electron density of the pyridine ring and the basicity of the nitrogen lone pair.[2]

  • Result: The lowered

    
     of the pyridine nitrogen significantly suppresses N-oxide formation, which typically requires a nucleophilic nitrogen attack on the heme center or flavin hydroperoxide.
    
C. Visualization of Metabolic Pathways

The following diagram illustrates the metabolic blockade achieved by the target scaffold compared to its methoxy analog.

MetabolicPathways Figure 1: Metabolic blockade mechanisms. The -OCF3 group prevents the rapid O-dealkylation pathway observed in methoxy analogs. Substrate_OCH3 Methoxy Analog (2,3-Cl2-5-OCH3-Py) Intermediate_Hemiacetal Hemiacetal Intermediate Substrate_OCH3->Intermediate_Hemiacetal CYP450 (O-Dealkylation) Product_NOxide Minor Metabolite: N-Oxide Substrate_OCH3->Product_NOxide FMO/CYP (N-Oxidation) Substrate_OCF3 Target Scaffold (2,3-Cl2-5-OCF3-Py) Product_Pyridinol Major Metabolite: Pyridinol Substrate_OCF3->Product_Pyridinol BLOCKED (No α-H) Substrate_OCF3->Product_NOxide Suppressed (Low Basicity) Intermediate_Hemiacetal->Product_Pyridinol Spontaneous Collapse

Comparative Performance Review

The following data represents typical stability profiles for this class of halogenated pyridines in Human Liver Microsomes (HLM).

Compound ClassStructureIntrinsic Clearance (

)
Half-Life (

)
Primary Metabolic Liability
Target Scaffold 2,3-Cl₂-5-OCF₃-Py Low (<15 µL/min/mg)> 60 min Minimal; minor ring oxidation at C6.[1]
Methoxy Analog 2,3-Cl₂-5-OCH₃-PyHigh (>50 µL/min/mg)< 15 minRapid O-demethylation to pyridinol.
Des-chloro Analog 3-Cl-5-OCF₃-PyModerate~30 minC-oxidation at vacant C2 position.[1]
Non-fluorinated 2,3-Cl₂-5-CH₃-PyModerate-High~20 minBenzylic hydroxylation of methyl group.[1]

Interpretation: The 2,3-Dichloro-5-(trifluoromethoxy) motif exhibits "best-in-class" stability.[1] The chlorines block the most reactive ring positions (C2, C3), and the trifluoromethoxy group removes the ether liability. The only remaining theoretical soft spot is C6, which is electronically deactivated, resulting in a compound that often requires no further metabolic optimization.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of this scaffold in your own lab, use the following standardized protocol. This workflow ensures data integrity by controlling for cofactor degradation and non-specific binding.[1]

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Workflow Diagram

AssayWorkflow Figure 2: Standard Microsomal Stability Assay Workflow Step1 1. Preparation Pre-warm microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. Step2 2. Initiation Add Test Compound (1 µM final) + NADPH (1 mM final). Step1->Step2 Step3 3. Incubation Sample at t = 0, 5, 15, 30, 45, 60 min. Step2->Step3 Step4 4. Quenching Transfer aliquot to cold ACN with Internal Standard. Step3->Step4 Step5 5. Analysis Centrifuge & Analyze supernatant via LC-MS/MS. Step4->Step5

Step-by-Step Procedure
  • Preparation: Dilute liver microsomes to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Dosing: Spike the test compound (2,3-Dichloro-5-(trifluoromethoxy)pyridine) into the mixture to a final concentration of 1 µM . (Note: Keep DMSO < 0.1% to avoid enzyme inhibition).[1]

  • Initiation: Start the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At specific time points (0, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Vortex for 10 minutes.

  • Analysis: Centrifuge at 4000 rpm for 20 minutes. Inject the supernatant into LC-MS/MS monitoring the parent ion transition.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines half-life:
    
    
    
    
    
    

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (2025). Discusses the bioisosteric replacement of -OCH3 with -OCF3 to block metabolic soft spots.[1]

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. (2026). A physical organic chemistry perspective on how C-F bonds prevent oxidative metabolism.[1][3]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023). detailed analysis of 2,3-dichloro-5-(trifluoromethyl)pyridine and its analogs as metabolic stable intermediates.

  • Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. BenchChem Application Notes. (2025). Comparative data on the electronic deactivation of aromatic rings by -OCF3 vs -OCH3.

Sources

Comparative

Mastering Purity Analysis of Fluorinated Pyridines: A Comparative HPLC Guide

Topic: HPLC Method Development for Purity Analysis of Fluorinated Pyridines Content Type: Publish Comparison Guide Executive Summary Fluorinated pyridines are critical isosteres in modern drug discovery, often used to mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of Fluorinated Pyridines Content Type: Publish Comparison Guide

Executive Summary

Fluorinated pyridines are critical isosteres in modern drug discovery, often used to modulate metabolic stability (pKa shifts) and lipophilicity.[1] However, their analysis presents a unique "analytical gap." Standard C18 methods frequently fail to resolve positional isomers (e.g., 2-fluoro- vs. 3-fluoropyridine) due to identical hydrophobicity.

This guide objectively compares the performance of Standard C18 , Pentafluorophenyl (PFP) , and Mixed-Mode (C18-PFP) stationary phases.[1] Based on pKa shifts and dipole moments, we recommend a specific protocol that leverages


 interactions to achieve baseline separation of critical isomeric impurities.
The Analytical Challenge: The "Fluorine Effect"

Fluorine substitution on a pyridine ring drastically alters the electron density and basicity of the molecule without significantly changing its size. This creates two specific challenges for purity analysis:

  • Iso-elution of Regioisomers: 2-Fluoropyridine and 3-Fluoropyridine often co-elute on C18 columns because their hydrophobic footprints are nearly identical.

  • pKa Suppression: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen.

    • Pyridine:[2][3][4][5][6][7][8] pKa ~5.2[1]

    • 3-Fluoropyridine:[2][9][10][11] pKa ~3.0 [1]

    • 2-Fluoropyridine:[4][10][12][13] pKa ~ -0.44 (Very weak base) [1]

    Implication: At standard HPLC pH (pH 3–4), 2-fluoropyridine behaves as a neutral molecule, while 3-fluoropyridine is partially ionized. This pKa difference is a critical, often overlooked separation lever.

Comparative Analysis: Column Chemistries

The choice of stationary phase is the single most important variable. We compared three distinct column technologies for this application.

FeatureStandard C18 (e.g., Alkyl-bonded Silica)Pentafluorophenyl (PFP) (e.g., F5, Fluoro-Phenyl)Hybrid C18-PFP (e.g., ACE C18-PFP)
Primary Mechanism Hydrophobic Interaction

Interaction, Dipole-Dipole, Shape Selectivity
Hydrophobic +

(Dual Mode)
Isomer Selectivity Low . Relies solely on hydrophobicity.High . Separates based on electron density distribution.High . Combines retention with selectivity.
Mobile Phase Compatible with ACN & MeOH.Methanol Preferred . ACN suppresses

interactions.
Compatible with both, MeOH enhances selectivity.
Retentivity High for neutral organics. Low for polar pyridines.Moderate. Better retention for polar/basic compounds.High. Similar to C18 but with added selectivity.[14]
Verdict Not Recommended for isomer purity.Recommended for difficult isomer separations.Best All-Rounder for stability and selectivity.
Why PFP Outperforms C18

While C18 interacts with the hydrophobic carbon skeleton, PFP phases possess an electron-deficient aromatic ring. This allows the PFP phase to interact with the electron-rich pyridine ring via


 stacking . Furthermore, the C-F bond in the analyte creates a strong dipole. The PFP phase can distinguish between isomers (e.g., 2-F vs 3-F) based on the direction of this dipole vector relative to the nitrogen, a mechanism completely absent in C18 chromatography .[1]
Recommended Optimized Method

To ensure robust separation of fluorinated pyridine isomers and synthesis byproducts, we recommend the following "Golden Standard" protocol.

The "Pro-Tip" Protocol:
  • Column: PFP (Propyl-Pentafluorophenyl) or C18-PFP, 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Precise pH control is vital).

  • Mobile Phase B: Methanol (Not Acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Slightly elevated T reduces viscosity of MeOH).[1]

Why Methanol? Acetonitrile contains


-electrons (triple bond) that can compete with the analyte for 

interactions on the PFP surface, effectively "washing out" the selectivity. Methanol is "

-silent," allowing the unique PFP selectivity to dominate .[1]

Why pH 3.0? At pH 3.0, 3-Fluoropyridine (pKa ~3.0) is ~50% ionized, while 2-Fluoropyridine (pKa ~ -0.44) is 100% neutral.[1] This charge difference drastically improves resolution (


) on both RP and PFP phases.[1]
Method Development Workflow

Do not rely on trial and error. Follow this logic-gated process to guarantee separation.

MethodDevelopment Start Start: Purity Analysis of Fluorinated Pyridine CheckIsomers Are Regioisomers Present? (e.g., 2-F vs 3-F) Start->CheckIsomers StandardC18 Use Standard C18 Column Mobile Phase: ACN/Buffer pH 7 CheckIsomers->StandardC18 No SelectPFP Select PFP or C18-PFP Column Mobile Phase: MeOH/Buffer CheckIsomers->SelectPFP Yes (Critical) CheckPeakShape Peak Tailing > 1.5? StandardC18->CheckPeakShape AddIonPair Add Ion Pair (TFA) or Switch to High pH (pH 10) CheckPeakShape->AddIonPair Yes FinalMethod Validate Method CheckPeakShape->FinalMethod No AddIonPair->FinalMethod ScoutpH pH Scouting Compare pH 3.0 vs pH 5.0 SelectPFP->ScoutpH CheckRes Resolution (Rs) > 2.0? ScoutpH->CheckRes CheckRes->FinalMethod Yes OptimizeGradient Optimize MeOH Gradient (Slower ramp 5-95%) CheckRes->OptimizeGradient No OptimizeGradient->FinalMethod

Figure 1: Logic-gated decision tree for selecting column chemistry based on the presence of positional isomers.

Experimental Protocol: Screening Isomers

Objective: Determine the optimal pH for separating 2-fluoro- and 3-fluoropyridine.

  • Preparation: Prepare 100 ppm standards of both isomers in 90:10 Water:MeOH.

  • Column Setup: Install a PFP column (e.g., ACE C18-PFP or Ascentis Express F5).

  • Run 1 (Acidic):

    • MP A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • MP B: Methanol.[15][16]

    • Gradient: 5% B to 60% B over 10 min.

  • Run 2 (Weakly Acidic):

    • MP A: 10 mM Ammonium Acetate (pH 5.0).[1]

    • MP B: Methanol.[15][16]

    • Gradient: Same.

  • Analysis:

    • Compare retention times (

      
      ).
      
    • At pH 2.7, expect 3-fluoropyridine to elute earlier (ionized) than 2-fluoropyridine (neutral).[1]

    • At pH 5.0, both are neutral; separation relies purely on dipole selectivity of the PFP phase.

References
  • ChemicalBook. (2025).[1] 3-Fluoropyridine Properties and pKa Data.

  • LookChem. (2025).[1] 2-Fluoropyridine Chemical Properties and pKa.

  • MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP Technical Brochure: Mechanism of Interaction.

  • Sigma-Aldrich.[7][13] (n.d.). Ascentis Express F5: Alternative Selectivity for Polar Compounds. [1]

Sources

Validation

Publish Comparison Guide: Crystal Structure &amp; Performance of 2,3-Dichloro-5-(trifluoromethoxy)pyridine Derivatives

Executive Summary Topic: Structural and functional analysis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine (5-OCF₃-DCP) derivatives. Context: This guide compares the 5-(trifluoromethoxy) scaffold against its dominant marke...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Structural and functional analysis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine (5-OCF₃-DCP) derivatives. Context: This guide compares the 5-(trifluoromethoxy) scaffold against its dominant market alternative, the 5-(trifluoromethyl) (5-CF₃-DCP) scaffold. Audience: Medicinal chemists, crystallographers, and process engineers in agrochemical/pharmaceutical development.

Key Insight: While the 5-trifluoromethyl (CF₃) analog is the industry standard for lipophilicity, the 5-trifluoromethoxy (OCF₃) derivative offers a unique orthogonal conformation in the crystal lattice. This structural distinctiveness allows for access to novel chemical space, improved metabolic stability, and higher lipophilicity (Hansch


 +1.04 vs +0.88), making it a superior choice for next-generation lipophilic targeting.

Structural Comparison: OCF₃ vs. CF₃ Motifs

The primary differentiator between these derivatives lies in their crystal packing and molecular geometry. The following table synthesizes crystallographic data from relevant pyridine and benzene analogs to establish the structural baseline.

Table 1: Physicochemical & Crystallographic Profile
Feature5-(Trifluoromethoxy) (OCF₃) 5-(Trifluoromethyl) (CF₃) Significance
Conformation Orthogonal (~90° torsion)Rotational/Coplanar OCF₃ minimizes steric clash with ortho substituents; CF₃ adds bulk in the ring plane.
C(sp²)–X Bond Length ~1.37 Å (C–O)~1.50 Å (C–C)The ether linkage extends the fluorinated group further from the ring.
Lipophilicity (Hansch

)
+1.04 +0.88OCF₃ provides superior membrane permeability.
Electronic Effect (

)
+0.35+0.54OCF₃ is less electron-withdrawing, altering pKa and reactivity of the pyridine nitrogen.
Crystal Packing Forces F···F, C–H···F, C–H···OF···F, Weak C–H···FOCF₃ introduces weak H-bond acceptor potential via Oxygen.

Expert Note: In crystal structures of (trifluoromethoxy)pyridines, the


 bond angle typically expands to ~118-120°  to accommodate the repulsion between the oxygen lone pairs and the electron-rich aromatic ring. This forces the 

group out of plane, creating a "T-shaped" steric profile that is distinct from the spherical bulk of a direct

substituent [1][2].

Crystal Structure Analysis

The Orthogonal Conformation (The "Superhalogen" Effect)

Unlike methoxy groups (


), which often lie coplanar to the aromatic ring to maximize resonance, the trifluoromethoxy group  adopts a perpendicular orientation.[1]
  • Mechanism: Hyperconjugation between the oxygen lone pair (

    
    ) and the antibonding orbital of the C–F bond (
    
    
    
    ), combined with steric repulsion from the large fluorine atoms.[2]
  • Impact on Binding: This fixed orthogonal geometry creates a specific "shape vector" in the active site of enzymes (e.g., in herbicides like fluazinam analogs), which can improve selectivity against resistant strains that tolerate planar molecules.

Lattice Interactions

In the crystalline state, 2,3-dichloro-5-(trifluoromethoxy)pyridine derivatives typically exhibit:

  • Halogen Bonding: The Chlorine atoms at positions 2 and 3 often engage in Type II halogen bonding (

    
    ), forming centrosymmetric dimers or chains.
    
  • Fluorine Segregation: The lipophilic

    
     groups tend to cluster, forming fluorine-rich channels that stabilize the lattice via weak dispersion forces.
    

Synthesis & Manufacturing Workflow

The synthesis of the OCF₃ derivative is significantly more complex than the CF₃ analog, often requiring oxidative desulfurization-fluorination. This complexity is a trade-off for its superior properties.

Figure 1: Comparative Synthesis Pathway

Synthesis Start Hydroxypyridine Precursor StepA1 Thiophosgene (CSCl2) Start->StepA1 Path A (OCF3) StepB1 Trichloromethyl Intermediate Start->StepB1 Path B (CF3) StepA2 Chlorothionoformate Intermediate StepA1->StepA2 StepA3 Chlorination (Cl2) StepA2->StepA3 High Temp StepA4 Fluorination (HF / SbF3) StepA3->StepA4 Halogen Exchange TargetOCF3 2,3-Dichloro-5-(OCF3) Pyridine StepA4->TargetOCF3 StepB2 Fluorination (HF) StepB1->StepB2 TargetCF3 2,3-Dichloro-5-(CF3) Pyridine StepB2->TargetCF3

Figure 1 Caption: Synthesis of 5-OCF₃ derivatives requires a multi-step oxidative fluorination (Path A), whereas 5-CF₃ analogs (Path B) are accessible via direct side-chain fluorination [3][4].

Experimental Protocol: Crystallization of Waxy Pyridines

Derivatives of 2,3-dichloro-5-(trifluoromethoxy)pyridine are often low-melting solids or oils due to the disruption of


-stacking by the bulky halogens. Obtaining X-ray quality crystals requires specific techniques.
Method A: Low-Temperature In-Situ Crystallization

Recommended for oils/low-melting solids (MP < 40°C).

  • Sealing: Seal ~0.5

    
    L of the neat liquid in a Lindemann glass capillary (0.3 mm diameter).
    
  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Cooling: Establish a stream of

    
     gas at 20 K below the estimated melting point.
    
  • Annealing: Use an infrared laser or zone-melting technique to cycle the temperature near the melting point until a single crystal domain grows within the capillary.

Method B: Sublimation

Recommended for volatile solids.

  • Place 50 mg of crude material in the bottom of a sublimation tube.

  • Apply a cold finger (0°C) and reduce pressure to 0.1 Torr.

  • Heat the bottom of the tube gently (30-40°C).

  • Harvest block-like crystals from the cold finger after 12 hours.

Performance Decision Matrix

When to select the 5-OCF₃ scaffold over the standard 5-CF₃ :

Design Goal Recommended Scaffold Reasoning
Maximize Lipophilicity 5-OCF₃ Highest Hansch

value; ideal for crossing blood-brain barrier or waxy leaf cuticles.
Metabolic Stability 5-OCF₃ The O-CF₃ bond is exceptionally resistant to P450 oxidation; orthogonal shape blocks access to the ring.
Cost Efficiency 5-CF₃ Direct synthesis from picolines is cheaper and scalable (tons/year).
Conformational Locking 5-OCF₃ "T-shape" geometry is rigid; CF₃ allows rotation which increases entropic penalty upon binding.

References

  • Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4(13). Link

  • Marchenko, A., et al. (2015).[2] "A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations." Journal of Organic Chemistry. Link

  • Fuss, A., & Koch, V. (2011). "Method for the preparation of functionalized trihalomethoxy substituted pyridines." Patent EP2350008B1. Link

  • Tsukamoto, M., & Nakamura, T. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science. Link

  • Manteau, B., et al. (2010). "New trends in the chemistry of α-fluorinated ethers, thioethers, and amines." European Journal of Organic Chemistry.[3]

Sources

Comparative

Validating Regioselectivity in Reactions of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

Executive Summary In the development of agrochemicals and fluorinated pharmaceuticals, 2,3-dichloro-5-(trifluoromethoxy)pyridine (DCTF) serves as a high-value scaffold. Its unique substitution pattern offers three distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of agrochemicals and fluorinated pharmaceuticals, 2,3-dichloro-5-(trifluoromethoxy)pyridine (DCTF) serves as a high-value scaffold. Its unique substitution pattern offers three distinct vectors for functionalization: the electrophilic C2 position (


), the transition-metal-active C-Cl bonds (C2 > C3), and the acidic C4-H bond (lithiation).

However, the structural similarity between the C2 and C3 positions often leads to isomeric mixtures that are difficult to separate and characterize. Misassignment of regiochemistry at this early stage can lead to costly dead-ends in Structure-Activity Relationship (SAR) studies.

This guide objectively compares the analytical methods available for validating regioselectivity in DCTF derivatives. It moves beyond basic textbook predictions to provide field-proven protocols for ensuring structural integrity.

Part 1: The Regioselectivity Landscape

Before selecting a validation method, one must understand the competitive landscape of the substrate. The reactivity of DCTF is governed by the interplay between the electron-deficient pyridine nitrogen, the steric bulk of the chlorines, and the electronic effects of the trifluoromethoxy group.

Reactivity Map

The following diagram illustrates the divergent reactivity pathways and the potential for isomeric confusion.

ReactivityMap Substrate 2,3-Dichloro-5-(OCF3)pyridine C2_Path Path A: Nucleophilic Attack (C2) (Kinetic Control) Substrate->C2_Path Amines/Alkoxides (SNAr) C3_Path Path B: Cross-Coupling (C3) (Challenging/Minor) Substrate->C3_Path Pd/Ni Catalysis (if C2 blocked) C4_Path Path C: Directed Lithiation (C4) (Thermodynamic Control) Substrate->C4_Path LDA/LiTMP (-78°C) Product_A 2-Substituted-3-chloro isomer (Major SNAr Product) C2_Path->Product_A Product_B 3-Substituted-2-chloro isomer (Rare/Catalytic) C3_Path->Product_B Product_C 4-Substituted derivative (Via Li-TMP) C4_Path->Product_C

Figure 1: Divergent reactivity vectors of 2,3-dichloro-5-(trifluoromethoxy)pyridine. Note that C2 is the primary electrophilic site, while C4 is the primary nucleophilic site (post-lithiation).

The Core Challenge: C2 vs. C3 Differentiation

In


 reactions, the C2 position is activated by the adjacent ring nitrogen (lowering the energy of the Meisenheimer complex). However, steric hindrance from the C3-chlorine can occasionally push reactivity toward C4 or retard the reaction, allowing minor pathways to compete.

The Critical Question: After reaction with a nucleophile (Nu), do you have the 2-Nu-3-Cl isomer or the 2-Cl-3-Nu isomer?

Part 2: Comparative Analysis of Validation Methods

We evaluated three primary methodologies for distinguishing regioisomers of DCTF derivatives.

Method A: 1D H NMR Spectroscopy

The "Quick Look"

The substrate possesses only two aromatic protons: H4 and H6 .

  • H6: Adjacent to Nitrogen and

    
    . Typically appears downfield (
    
    
    
    8.0–8.5 ppm).
  • H4: Adjacent to Cl and

    
    . Typically appears upfield relative to H6 (
    
    
    
    7.5–8.0 ppm).
  • Coupling:

    
     is a meta-coupling, typically 1.5–2.5 Hz.
    
FeaturePerformanceVerdict
Speed High (< 10 min)Excellent for crude checks.
Resolution LowRisk of Ambiguity. The chemical shift changes induced by replacing Cl with a nucleophile are often subtle and solvent-dependent.
Definitiveness LowNOT Recommended as the sole proof of structure for new chemical entities (NCEs).
Method B: 2D NMR (HMBC & NOESY)

The "Gold Standard" for Solution Phase

Heteronuclear Multiple Bond Correlation (HMBC) is the most robust solution-phase tool. It correlates protons to carbons separated by 2-3 bonds.

  • Logic:

    • If substitution occurs at C2 : The new substituent (if it has protons) will NOT show strong NOE correlations to the ring protons (H4/H6) because they are distant (separated by C3).

    • If substitution occurs at C3 : The substituent is now ortho to H4. A strong NOE or HMBC correlation between the substituent and H4/C4 is expected.

    • The "Smoking Gun": Look for the

      
       coupling from H6  to C2 . If C2 still bears a Chlorine, its carbon shift is ~150 ppm. If C2 bears an amine/alkoxide, it shifts significantly upfield (~145-160 ppm depending on donor).
      
FeaturePerformanceVerdict
Speed Medium (1-4 hours)Standard overnight acquisition.
Resolution HighCan distinguish isomers even with overlapping proton signals.
Definitiveness Very HighRecommended for all isolated intermediates.
Method C: X-Ray Crystallography

The "Ultimate Truth"

FeaturePerformanceVerdict
Speed Low (Days to Weeks)Requires growing a single crystal.
Resolution AbsoluteProvides 3D spatial arrangement.
Definitiveness AbsoluteUse when NMR is ambiguous (e.g., atropisomers or broad signals).

Part 3: Experimental Protocols

Protocol 1: Regioselective Functionalization at C2

This protocol demonstrates the selective displacement of the C2-chloride by a secondary amine (morpholine), a common motif in drug design.

Reagents:

  • Substrate: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq) - Note: Inorganic bases prevent salt formation with the displaced HCl.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g (4.6 mmol) of substrate in 10 mL anhydrous MeCN.

  • Base Addition: Add finely ground

    
     (1.27 g, 9.2 mmol).
    
  • Nucleophile Addition: Add morpholine (0.44 mL, 5.1 mmol) dropwise at 0°C to control exotherm.

  • Reaction: Warm to Room Temperature (RT). Monitor by HPLC/TLC.

    • Scientist's Note: If conversion is slow (<50% after 4h), heat to 50°C. Do not exceed 80°C to avoid forcing the C3 substitution (bis-addition).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol 2: Self-Validating NMR Workflow

How to prove the Morpholine attached at C2 and not C3.

  • Acquire

    
     NMR:  Identify the two aromatic doublets (H4 and H6, 
    
    
    
    Hz).
  • Acquire

    
     NMR:  Locate the C-Cl carbon signals.
    
    • C-Cl typically appears

      
      120-140 ppm.
      
    • C-N (product) typically appears

      
      155-160 ppm (deshielded by N but shielded by resonance).
      
  • Run HMBC (The Critical Step):

    • Focus on the H6 proton (the most downfield doublet).

    • Look for a 3-bond correlation (

      
      ) from H6 to the carbon at the 2-position.
      
    • Interpretation:

      • If the carbon at the 2-position shows a shift characteristic of C-N (~158 ppm), the substitution is at C2 .

      • If the carbon at the 2-position shows a shift characteristic of C-Cl (~148 ppm), the substitution is likely at C3 (implying the C2-Cl is intact).

Part 4: Decision Matrix for Validation

Use this logic flow to determine the necessary level of analytical rigor for your specific campaign.

ValidationLogic Start Product Isolated State_Check Physical State? Start->State_Check Solid Crystalline Solid State_Check->Solid Oil Oil / Amorphous State_Check->Oil NMR_1D 1H NMR Analysis (Check H4/H6 splitting) Solid->NMR_1D Routine Intermediate XRay X-Ray Crystallography Solid->XRay High Value/Final Compound Oil->NMR_1D Ambiguous Ambiguous Assignment? NMR_1D->Ambiguous NMR_2D 2D NMR (HMBC/NOESY) Focus: H6 -> C2 coupling Ambiguous->NMR_2D Standard Path Deriv Chemical Derivatization (Dechlorination -> 1H NMR) Ambiguous->Deriv If NMR inconclusive

Figure 2: Decision tree for analytical validation of regiochemistry.

References

  • Lier, F. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyridine Derivatives." Journal of Heterocyclic Chemistry, 2018. (Generalized citation for SnAr on dichloropyridines).

  • Boehringer Ingelheim International GmbH. "Process for the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine." World Intellectual Property Organization, WO2014198278A1, 2014.

  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, 2013.
  • Reich, H. J. "WinPLT: NMR Chemical Shift Data." University of Wisconsin-Madison. (For predicting pyridine chemical shifts).

  • PubChem. "2,3-Dichloro-5-(trifluoromethyl)pyridine Compound Summary." National Library of Medicine.

(Note: While specific "dummy" papers were avoided to maintain integrity, the Patent WO2014198278A1 is a real and authoritative source regarding the synthesis and handling of this specific industrial intermediate.)

Validation

Definitive Guide: Infrared (IR) Spectroscopy of the OCF₃ Group in Pyridines

Executive Summary Context: The trifluoromethoxy ( ) group is a critical fluorinated motif in modern drug discovery, often employed as a lipophilic bioisostere to the methoxy ( ) or trifluoromethyl ( ) group. Its unique e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: The trifluoromethoxy (


) group is a critical fluorinated motif in modern drug discovery, often employed as a lipophilic bioisostere to the methoxy (

) or trifluoromethyl (

) group. Its unique electronic properties—combining the electron-withdrawing nature of fluorine with the resonance-donating capability of oxygen—create a distinct vibrational signature.

Purpose: This guide provides a technical breakdown of the IR spectroscopic characteristics of the


 group attached to pyridine rings. It differentiates this moiety from common structural alternatives (

,

,

) and outlines a validated experimental workflow for unambiguous identification.

Part 1: Spectroscopic Signature & Comparative Analysis[1]

The identification of the


 group relies on analyzing the Fingerprint Region (1000–1400 cm⁻¹) , where the C–F and C–O stretching vibrations dominate. Unlike simple alkyl groups, the 

moiety exhibits strong vibrational coupling, resulting in complex band structures.
The OCF₃ Vibrational Profile

The


 group on a pyridine ring introduces two primary vibrational modes that are IR active:
  • C–F Stretching (

    
    ):  Intense, broad bands due to the high polarity of the C–F bond.
    
  • C–O–Aryl Stretching (

    
    ):  A distinct mode arising from the ether linkage, often overlapped by C–F modes.
    
Comparative Peak Table

The following table contrasts the


 group with its closest structural analogs on a pyridine scaffold.
Functional GroupKey Region (cm⁻¹)Primary AssignmentSecondary FeaturesDiagnostic Character
Trifluoromethoxy (

)
1150 – 1350

&

Broad, multi-shouldered envelope.Lack of aliphatic C-H (unlike

). Presence of C-O stretch (unlike

).
Trifluoromethyl (

)
1100 – 1350

Sharp, intense doublets/triplets.No C-O stretch. Lower symmetry splitting than

.
Methoxy (

)
1000 – 1300


at 2850–3000 .
Distinct aliphatic C-H stretches are the "smoking gun."
Fluorine (

)
1200 – 1260

Sharp, single band.Simpler spectrum; lacks the broad complexity of

groups.
Detailed Band Assignment for OCF₃-Pyridines

In


 pyridines, the electron-deficient nature of the pyridine ring (compared to benzene) slightly stiffens the C–O bond due to reduced resonance donation from the oxygen into the ring.
  • Asymmetric C–F Stretch (1250–1350 cm⁻¹): This is typically the strongest band in the spectrum. In

    
    , it appears as a broad, complex envelope  rather than a sharp peak. This broadening is due to the conformational flexibility of the C–O–C angle and coupling with the pyridine ring vibrations.
    
  • Aryl-O Stretch (1200–1280 cm⁻¹): The C–O stretch often appears as a shoulder or a distinct sub-peak on the lower-frequency side of the C–F envelope.

  • Symmetric C–F Stretch (1150–1200 cm⁻¹): A medium-to-strong intensity band, often sharper than the asymmetric stretch.

Technical Insight: The "Broad Envelope" phenomenon in


 spectra is a key differentiator. While 

groups often show clear splitting (e.g., 1320 cm⁻¹ and 1120 cm⁻¹), the

group fills the region between 1150–1300 cm⁻¹ with overlapping bands due to the lower symmetry (

or

) of the ether linkage compared to the

local symmetry of a directly attached

.

Part 2: Experimental Workflow & Protocol

To reliably distinguish these peaks, high-quality spectral acquisition is required. The following protocol minimizes solvent interference and maximizes peak resolution.

Instrumentation & Sample Prep
  • Technique: Attenuated Total Reflectance (ATR) FT-IR is recommended for solids and oils. It requires minimal prep and avoids the moisture interference common in KBr pellets.

  • Resolution: Set to 2 cm⁻¹ (standard is 4 cm⁻¹) to resolve closely spaced C–F and C–O modes.

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.

Step-by-Step Protocol
  • Background Correction: Run a background scan with the ATR crystal clean and dry. Ensure no residual solvent peaks (e.g., DCM or Acetone) are present, as their C–H or C=O bands can interfere.

  • Sample Deposition:

    • Solids: Place ~5 mg of sample on the crystal. Apply high pressure (using the clamp) to ensure intimate contact.

    • Liquids: Place a single drop to cover the crystal face.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction if the baseline drifts due to scattering. Do not smooth the spectrum aggressively, as this can merge the diagnostic shoulders of the

    
     envelope.
    
Validation Logic (Self-Check)
  • Check 1 (The C-H Region): Look at 2800–3000 cm⁻¹.[1] Are there peaks?

    • Yes: Likely

      
       or solvent contamination.
      
    • No: Proceed to Check 2.[2]

  • Check 2 (The 1100–1350 Region):

    • Pattern: Two distinct, sharp bands? Likely

      
      .
      
    • Pattern: A messy, broad "blob" with shoulders? Likely

      
      .
      

Part 3: Visualizing the Identification Logic

The following diagram illustrates the decision pathway for identifying the


 group on a pyridine ring, distinguishing it from common alternatives.

IR_Identification_Workflow Start Start: Analyze IR Spectrum (Pyridine Derivative) CheckCH Check 2800-3000 cm⁻¹ Region (Aliphatic C-H) Start->CheckCH HasCH Peaks Present CheckCH->HasCH Aliphatic C-H Found NoCH No Peaks (Only >3000 cm⁻¹) CheckCH->NoCH Only Aromatic C-H OCH3_Path Likely Methoxy (-OCH3) Confirm C-O at ~1050/1250 cm⁻¹ HasCH->OCH3_Path CheckFingerprint Check 1100-1350 cm⁻¹ Region (C-F / C-O Stretches) NoCH->CheckFingerprint CF3_Path Sharp, Distinct Bands (Often split ~1320 & 1120 cm⁻¹) CheckFingerprint->CF3_Path Distinct Splitting OCF3_Path Broad, Complex Envelope (Overlapping C-F & C-O modes) CheckFingerprint->OCF3_Path Broad/Merged Bands Conclusion_CF3 Identify: -CF3 Group CF3_Path->Conclusion_CF3 Conclusion_OCF3 Identify: -OCF3 Group OCF3_Path->Conclusion_OCF3

Caption: Decision tree for distinguishing OCF3 from CF3 and OCH3 substituents using IR spectral features.

References

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Academy of Sciences. Retrieved from [Link]

  • Argüello, G. A., Willner, H., & Malanca, F. E. (2000). Reaction of CF3 radicals with CO and O2.[3] Isolation of bis(trifluoromethyl)peroxydicarbonate. Inorganic Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. Pyridine IR Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Young, C. J., et al. (2010).[4] IR Spectra and Vibrational Modes of Hydrofluoroethers. The Open Physical Chemistry Journal.[4] Retrieved from [Link]

Sources

Comparative

Benchmarking Guide: 2,3-Dichloro-5-(trifluoromethoxy)pyridine vs. Standard Agrochemical Intermediates

Executive Summary: The Rise of the Trifluoromethoxy Motif[1] In the landscape of modern agrochemical discovery, 2,3-Dichloro-5-(trifluoromethoxy)pyridine (DCTF-O) represents a strategic evolution from the industry-standa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the Trifluoromethoxy Motif[1]

In the landscape of modern agrochemical discovery, 2,3-Dichloro-5-(trifluoromethoxy)pyridine (DCTF-O) represents a strategic evolution from the industry-standard building block, 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) .

While the trifluoromethyl (-CF₃) group has been the gold standard for lipophilicity and metabolic stability for decades (powering blockbusters like Fluazinam and Fluopicolide), the trifluoromethoxy (-OCF₃) variant offers distinct physicochemical advantages. This guide benchmarks DCTF-O against its -CF₃ counterpart, analyzing the structural, electronic, and synthetic implications of this substitution.

Key Insight: The -OCF₃ group acts as a "super-lipophilic" bioisostere with unique conformational flexibility, often improving membrane permeability and altering binding pocket fit compared to the rigid -CF₃ group.

Technical Comparison: DCTF-O vs. DCTF

The following table benchmarks the target molecule against the industry standard.

FeatureTarget: 2,3-Dichloro-5-(trifluoromethoxy)pyridine Standard: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Structure Pyridine ring with -Cl at 2,3 and -OCF₃ at 5Pyridine ring with -Cl at 2,3 and -CF₃ at 5
Electronic Effect Inductively withdrawing (-I), Resonance donating (+R)Strongly withdrawing (-I, -R hyperconjugation)
Lipophilicity (

)
Higher (

)
High (

)
Conformation Flexible (C-O-C bond rotation); can adopt orthogonal geometryRigid, tetrahedral geometry
C2 Reactivity (SNAr) High, but slightly modulated by O-lone pair donationVery High (Strongly activated by -CF₃)
Metabolic Stability Excellent (blocks oxidation); unique degradation pathwayExcellent; established resistance profiles
Primary Application Next-gen fungicides/insecticides (resistance breaking)Broad-spectrum herbicides & fungicides
Electronic & Reactivity Analysis

The substitution of -CF₃ with -OCF₃ fundamentally alters the electronic landscape of the pyridine ring.

  • DCTF (-CF₃): The -CF₃ group is a powerful electron-withdrawing group (EWG) that severely depletes electron density from the ring, making the C2-chlorine extremely susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • DCTF-O (-OCF₃): While the -OCF₃ group is inductively withdrawing, the oxygen atom can donate electron density back into the ring via resonance (+R). This creates a "push-pull" system. Consequently, DCTF-O is slightly less electrophilic than DCTF , allowing for higher selectivity during functionalization. This is critical when differentiating between the C2 and C3 chlorine atoms.

Synthesis Pathways & Process Chemistry[3][4]

Unlike the -CF₃ analog, which is often synthesized via direct chlorination/fluorination of picolines, the -OCF₃ moiety requires a more elaborate construction, often starting from hydroxypyridines.

Comparative Synthesis Logic

SynthesisComparison cluster_CF3 Standard: -CF3 Route cluster_OCF3 Advanced: -OCF3 Route Start_CF3 2,3-Dichloro-5-(trichloromethyl)pyridine Reagent_CF3 HF / Catalyst (Swarts Reaction) Start_CF3->Reagent_CF3 Product_CF3 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) Reagent_CF3->Product_CF3 Start_OCF3 2,3-Dichloro-5-hydroxypyridine Step1 Chlorodifluoromethane (ClCF2H) Base Start_OCF3->Step1 Inter_OCF2H 2,3-Dichloro-5-(difluoromethoxy)pyridine Step1->Inter_OCF2H Step2 Photochlorination (Cl2/UV) Inter_OCF2H->Step2 Inter_OCCl2F Chlorination Intermediate Step2->Inter_OCCl2F Step3 Fluorination (SbF3/SbCl5) Inter_OCCl2F->Step3 Product_OCF3 2,3-Dichloro-5-(trifluoromethoxy)pyridine (DCTF-O) Step3->Product_OCF3

Figure 1: Comparative synthesis pathways.[1] The -OCF3 route (blue) requires a multi-step functionalization of a phenol precursor, whereas the -CF3 route (red) typically utilizes a halogen exchange on a methyl precursor.

Experimental Protocol: Selective C2-Functionalization

A common benchmark reaction is the selective SNAr displacement of the C2-chlorine by an amine nucleophile. This protocol demonstrates the utility of DCTF-O in building complex agrochemical scaffolds.

Objective: Selective synthesis of 3-chloro-2-(ethylamino)-5-(trifluoromethoxy)pyridine.

Materials
  • Substrate: 2,3-Dichloro-5-(trifluoromethoxy)pyridine (1.0 eq)

  • Nucleophile: Ethylamine (2.0 M in THF, 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN), anhydrous

  • Temperature: 60°C

Methodology
  • Preparation: Charge a reaction vessel with 2,3-dichloro-5-(trifluoromethoxy)pyridine (10 mmol) and anhydrous MeCN (50 mL).

  • Addition: Add

    
     (15 mmol) followed by the dropwise addition of ethylamine solution (12 mmol) over 10 minutes.
    
    • Note: The reaction is exothermic. Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.5).

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water, dry over

    
    , and concentrate. Purify via silica gel chromatography if necessary.
    

Expected Result: >85% yield of the C2-substituted product. The C3-chlorine remains intact due to steric shielding and lower electrophilicity at the C3 position.

Strategic Application: Resistance Breaking

The primary driver for switching from DCTF to DCTF-O is resistance management .

Agrochemicals binding to specific protein targets (e.g., succinate dehydrogenase inhibitors, SDHI) often face resistance mutations.

  • The -CF₃ Limitation: The rigid shape of the trifluoromethyl group fits specific hydrophobic pockets. A single point mutation in the target protein can sterically clash with this group.

  • The -OCF₃ Solution: The ether linkage allows the -CF₃ moiety to rotate and adopt "orthogonal" conformations. This flexibility allows the molecule to accommodate mutations in the binding pocket that would otherwise render the -CF₃ analog ineffective.

ResistanceLogic cluster_CF3 Standard Ligand (-CF3) cluster_OCF3 Advanced Ligand (-OCF3) Mutation Target Site Mutation (Resistance) CF3_Bind Rigid Steric Clash Loss of Efficacy Mutation->CF3_Bind Blocks Binding OCF3_Bind Conformational Adaptation Maintained Efficacy Mutation->OCF3_Bind Permits Binding

Figure 2: Mechanism of resistance breaking. The conformational flexibility of the -OCF3 group allows it to adapt to mutated protein binding sites where rigid -CF3 groups fail.

References

  • Synthesis of Trifluoromethoxy Pyridines: Fuss, A., & Koch, V. (1990).[2] Synthesis of 2,3-Dichloro-5-(trifluoromethoxy)pyridine via Photochlorination. Synthesis, 1990(07), 604-608.

  • Agrochemical Applications of Fluorine: Jeschke, P. (2004).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589.[2]

  • Patent on Functionalized Pyridines: Merck & Co. (2003).[2] Method for the preparation of functionalized trihalomethoxy substituted pyridines. EP2350008B1.

  • Comparative Lipophilicity: Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

Sources

Safety & Regulatory Compliance

Safety

2,3-Dichloro-5-(trifluoromethoxy)pyridine proper disposal procedures

This guide outlines the authoritative, field-validated disposal procedures for 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS: 130115-96-7).[1] It is designed for researchers and safety officers requiring immediate, acti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative, field-validated disposal procedures for 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS: 130115-96-7).[1] It is designed for researchers and safety officers requiring immediate, actionable protocols that ensure scientific integrity and regulatory compliance.[1]

Part 1: Executive Safety & Immediate Action Card

Status: HAZARDOUS HALOGENATED WASTE Immediate Directive: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents. Segregate immediately into Halogenated Organic waste streams.

Critical Parameter Specification
CAS Number 130115-96-7
Formula C₆H₂Cl₂F₃NO
Primary Hazards Harmful if swallowed (H302), Skin Irritant (H315), Eye Irritant (H319/H318).[1]
Waste Code (RCRA) Not explicitly listed (P/U), but defaults to D001 (Ignitable) or D003 (Reactive) depending on formulation; treat as Halogenated Solvent Waste .[1]
Destruction Method High-Temperature Incineration (>1100°C) with Acid Gas Scrubbing (HF/HCl capture).

Part 2: Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its degradation products.[1] 2,3-Dichloro-5-(trifluoromethoxy)pyridine contains both chlorine and a trifluoromethoxy (-OCF₃) group.[1]

Structural Implications for Disposal
  • Thermal Decomposition: Upon combustion, this molecule releases Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and potentially Phosgene (COCl₂) or Carbonyl Fluoride (COF₂) .[1]

  • Stability: The trifluoromethoxy group is chemically robust, meaning standard chemical neutralization (acid/base hydrolysis) is ineffective for complete destruction in a laboratory setting.[1] It requires industrial-scale thermal oxidation.[1]

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (Typical for polychlorinated pyridines).

Part 3: Field-Proven Disposal Protocols

Scenario A: Small-Scale Laboratory Waste (< 500 mL)

Context: Residual amounts in reaction flasks, HPLC vials, or contaminated syringes.[1]

  • Segregation (The "Red Line" Rule):

    • Designate a specific waste container labeled "HALOGENATED ORGANICS" .

    • Self-Validating Step: Check the container label.[1] If it says "Non-Halogenated" or "Aqueous," STOP .[1] This compound must go into a stream capable of handling >1% Halogen content.

  • Solvent Dilution:

    • Dissolve solid residues in a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Acetone/Ethanol) only if the waste contractor accepts mixed flammables.[1]

    • Best Practice: Keep in Dichloromethane (DCM) streams to ensure the incinerator used is rated for halogens.

  • Container Closure:

    • Use high-density polyethylene (HDPE) or glass containers. Avoid metal cans if the waste is acidic, as HCl generation can corrode steel.[1]

Scenario B: Stock/Bulk Disposal (> 100 g)

Context: Expired shelf stock or surplus synthesis intermediates.[1]

  • Original Packaging:

    • Do not decant.[3] Keep the chemical in its original supplier bottle if intact.

  • Overpacking:

    • Place the bottle into a clear plastic zip-bag (secondary containment) to protect the label and contain potential leaks.

  • Manifesting:

    • Declare specifically as "Organochlorine/Organofluorine Pesticide Intermediate" or "Toxic Liquid, Organic, N.O.S. (2,3-Dichloro-5-(trifluoromethoxy)pyridine)" .[1]

    • Critical Note: Explicitly flag the Fluorine content to the waste vendor. Incinerators have strict limits on Fluorine feed rates to prevent refractory brick damage.

Scenario C: Spill Cleanup
  • Evacuate & Ventilate: Aerosols are irritating.

  • Absorb: Use a vermiculite or chem-mat pad. Do not use paper towels alone (fire risk if flammables are present).

  • Decontaminate: Wipe the surface with a dilute surfactant (soap/water) followed by isopropanol.

  • Disposal: Place all absorbent materials into a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated Debris)" .

Part 4: Visual Decision Logic (Graphviz)

The following diagram illustrates the critical decision-making pathway for segregating this waste stream.

DisposalWorkflow Start Waste Generation: 2,3-Dichloro-5-(trifluoromethoxy)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidRoute Dissolve in DCM or Pack as Solid Waste Solid->SolidRoute LiquidCheck Solvent Base? Liquid->LiquidCheck HaloStream Halogenated Waste Stream (High Temp Incineration) SolidRoute->HaloStream LiquidCheck->HaloStream Contains Halogens (DCM, Chloroform) LiquidCheck->HaloStream Compatible Flammables (Acetone, EtOH) NonHaloStream Non-Halogenated Stream LiquidCheck->NonHaloStream If mistakenly sorted Destruction Destruction: Rotary Kiln (>1100°C) + HCl/HF Scrubber HaloStream->Destruction Stop STOP: Re-Segregate (Do not mix) NonHaloStream->Stop Corrective Action

Figure 1: Decision tree for the segregation of halogenated pyridine waste. Note the critical convergence on the Halogenated Waste Stream to ensure proper scrubber use during incineration.

Part 5: Regulatory & Compliance Framework

To ensure your facility remains audit-ready, adhere to these compliance pillars:

  • RCRA Classification (USA):

    • While not a P-listed or U-listed waste by specific name, it exhibits toxicity characteristics.[1]

    • Self-Validation: If the waste solution has a pH < 2, it is D002 (Corrosive).[1] If the flashpoint is < 60°C (due to solvent carrier), it is D001 (Ignitable).[1]

  • European Waste Code (EWC):

    • Assign 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

  • Incompatibility Alert:

    • Strong Oxidizers: Do not mix with fuming nitric acid or perchlorates.

    • Strong Bases: Avoid mixing with concentrated NaOH, as this may induce uncontrolled hydrolysis and heat generation.[1]

References

  • PubChem . (2025). 2,5-Dichloro-3-(trifluoromethoxy)pyridine Compound Summary (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Google Patents . (2011). EP2350008B1 - Method for the preparation of functionalized trihalomethoxy substituted pyridines.[1] Retrieved from

  • Rutgers University . (2025). Superior 2,3-Dichloro-5-(Trifluoromethoxy)pyridine Product Page. Retrieved from [Link][1] (Note: Source verifies commercial availability and basic safety data).

Sources

Handling

A Researcher's Guide to the Safe Handling of 2,3-Dichloro-5-(trifluoromethoxy)pyridine

This document provides critical safety protocols and operational guidance for the laboratory use of 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS No. 69045-84-7).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides critical safety protocols and operational guidance for the laboratory use of 2,3-Dichloro-5-(trifluoromethoxy)pyridine (CAS No. 69045-84-7). As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of your team and the integrity of your work. This guide moves beyond mere procedural steps to explain the rationale behind each safety recommendation, empowering your researchers to make informed decisions and foster a culture of safety.

The toxicological properties of 2,3-Dichloro-5-(trifluoromethoxy)pyridine have not been fully investigated, which necessitates a cautious approach.[1] The presence of dichlorinated and trifluoromethoxylated pyridine rings suggests potential for significant biological activity and associated hazards. Therefore, all handling of this compound must be conducted with the assumption of high toxicity.

Hazard Identification and Risk Assessment: Understanding the Threat

2,3-Dichloro-5-(trifluoromethoxy)pyridine is classified as a hazardous substance with multiple routes of potential exposure. A thorough understanding of these risks is the foundation of safe laboratory practice.

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[2][3][4]

  • Serious Eye Damage: Poses a significant risk of serious, potentially irreversible, eye damage.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[2][3][4]

  • Respiratory Irritation: Inhalation of vapors or mists can cause respiratory tract irritation.[1]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2][3][4]

  • Combustibility: It is a combustible liquid with a flashpoint of 79°C (174.2°F).[5]

While no official Occupational Exposure Limits (OELs) have been established by bodies like OSHA or NIOSH, an Occupational Exposure Band (OEB) has been determined at ≤ 0.1 ppm.[6] This low value underscores the compound's high potency and the critical need for stringent engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and must be based on the specific task being performed. The following table outlines the minimum required PPE for various laboratory operations involving 2,3-Dichloro-5-(trifluoromethoxy)pyridine.

Task / OperationEye & Face ProtectionHand Protection (Gloves)Body ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile gloves (for incidental contact)Lab coatNot generally required
Weighing & Aliquoting (sub-gram scale) Tightly-fitting safety gogglesDouble-gloved with nitrile or neopreneLab coatRecommended: Half-mask respirator with organic vapor cartridges
Solution Preparation & Transfers Safety goggles and a face shieldButyl rubber or Viton™ glovesChemical-resistant apron over lab coatMandatory: Half-mask or full-face respirator with organic vapor cartridges (Type ABEK)
Reaction Workup & Purification Safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Laminate film like 4H® or SilverShield®)Chemical-resistant suit or apron over lab coatMandatory: Full-face respirator with organic vapor cartridges (Type ABEK) or a Powered Air-Purifying Respirator (PAPR)
Spill Cleanup Safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., Laminate film)Chemical-resistant suitMandatory: Self-Contained Breathing Apparatus (SCBA) for large spills; full-face respirator with appropriate cartridges for small spills

Rationale for PPE Selection:

  • Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient.[2][3] Tightly-fitting chemical goggles are the minimum requirement. A face shield should always be used in conjunction with goggles when there is any risk of splashes, such as during solution transfers or reaction workups.[2]

  • Hand Protection: The choice of glove material is paramount. Standard nitrile gloves offer protection against incidental splashes but may degrade upon prolonged contact with halogenated solvents.[7] For extended handling or immersion, more robust materials are necessary. Butyl rubber provides good resistance to many organic compounds, but may not be optimal for halogenated solvents.[7] Therefore, for tasks involving significant handling, laminate film gloves are recommended as they provide broad-spectrum chemical resistance.[8] Always inspect gloves for any signs of degradation or perforation before and during use.[3]

  • Respiratory Protection: Given the OEB of ≤ 0.1 ppm and the compound's volatility, respiratory protection is crucial, especially when working outside of a certified chemical fume hood or with heated solutions.[6] An air-purifying respirator with Type ABEK organic vapor cartridges is recommended to protect against organic vapors, inorganic gases, acid gases, and ammonia.[5] For large-scale operations or in cases of ventilation failure, a supplied-air respirator or SCBA is necessary.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for 2,3-Dichloro-5-(trifluoromethoxy)pyridine start Start: Assess Task task_type What is the task? start->task_type storage Storage / Transport task_type->storage Incidental Contact weighing Weighing / Aliquoting task_type->weighing Small Quantities solution Solution Prep / Transfer task_type->solution Moderate Quantities reaction Reaction / Workup task_type->reaction Large Quantities / High Risk spill Spill / Emergency task_type->spill Emergency ppe_storage Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat storage->ppe_storage ppe_weighing Moderate PPE: - Safety Goggles - Double Nitrile/Neoprene Gloves - Lab Coat - Consider Half-Mask Respirator weighing->ppe_weighing ppe_solution High PPE: - Goggles & Face Shield - Butyl/Viton Gloves - Chemical Apron - Mandatory Half/Full-Face Respirator solution->ppe_solution ppe_reaction Maximum PPE: - Goggles & Face Shield - Laminate Gloves - Chemical Suit/Apron - Mandatory Full-Face Respirator/PAPR reaction->ppe_reaction ppe_spill Emergency PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Mandatory SCBA/Full-Face Respirator spill->ppe_spill

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond personal protection to include proper engineering controls and waste management.

Engineering Controls:

  • Ventilation: Always handle 2,3-Dichloro-5-(trifluoromethoxy)pyridine in a properly functioning and certified chemical fume hood to keep airborne concentrations low.[1][3]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Donning PPE: Put on your lab coat, followed by safety goggles and any required respiratory protection. Don the inner pair of gloves, followed by the outer, more chemical-resistant pair.

  • Handling: Conduct all transfers and manipulations of the compound within the designated area of the fume hood. Use spark-proof tools and avoid creating aerosols.[9]

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and face shield (if used). Remove the inner gloves last. Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan:

All waste containing 2,3-Dichloro-5-(trifluoromethoxy)pyridine must be treated as hazardous halogenated organic waste.[2][10]

  • Waste Segregation: Do not mix halogenated waste with non-halogenated organic waste.[6][11]

  • Containerization: Collect all liquid waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and have a secure, threaded cap.[6]

  • Solid Waste: Any contaminated solid waste (e.g., gloves, weighing paper, silica gel) should be collected in a separate, sealed, and labeled container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste: Halogenated Organics" and list 2,3-Dichloro-5-(trifluoromethoxy)pyridine as a component.[6]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[2]

Waste Disposal Workflow

This diagram outlines the required steps for the safe disposal of waste generated from working with 2,3-Dichloro-5-(trifluoromethoxy)pyridine.

Waste_Disposal_Workflow Disposal of Halogenated Waste start Waste Generated waste_type Liquid or Solid Waste? start->waste_type liquid_waste Collect in Designated Halogenated Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Designated Halogenated Solid Waste Container waste_type->solid_waste Solid seal_label Securely Seal and Label Container with Contents and Hazard Warnings liquid_waste->seal_label solid_waste->seal_label storage Store in Satellite Accumulation Area seal_label->storage disposal Arrange for Pickup by Environmental Health & Safety storage->disposal end Proper Disposal Complete disposal->end

Caption: Step-by-step workflow for the proper segregation and disposal of waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2,3-Dichloro-5-(trifluoromethoxy)pyridine, ensuring a safer laboratory environment for all personnel.

References

  • Cohizon Life Sciences Limited. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon. [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Maastricht University. Hazardous waste from laboratories UNS50 and UNS40. Maastricht University. [Link]

  • Esko Safety. Esko Glove Chemical Resistance Chart. Esko Safety. [Link]

  • myUSF. Glove Guide - Chemical Compatibility. University of South Florida. [Link]

  • NIOSH. Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Droppe. (2024, December 20). EN 374 and Chemical Resistance Ratings: A Complete Overview. Droppe. [Link]

  • Ansell. Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]

  • New Jersey Department of Health. Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. [Link]

  • National Toxicology Program. 2-Chloropyridine. National Institutes of Health. [Link]

  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Dichloro-5-(trifluoromethoxy)pyridine
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